2-Fluoro-3,5-dimethylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDJWROWEHMDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548563 | |
| Record name | 2-Fluoro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111887-71-9 | |
| Record name | 2-Fluoro-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Fluoro-3,5-dimethylpyridine" CAS number 111887-71-9
Executive Summary
2-Fluoro-3,5-dimethylpyridine (CAS 111887-71-9) is a specialized heterocyclic building block critical to modern medicinal chemistry and agrochemical development.[1] Unlike the commoditized 2-fluoropyridine, this scaffold offers a unique "steric-electronic" profile.[1] The 3,5-dimethyl substitution pattern provides significant lipophilicity (LogP modulation) and, crucially, blocks the metabolically vulnerable C3 and C5 positions of the pyridine ring.[1]
This guide serves as a technical blueprint for researchers utilizing this intermediate. It moves beyond basic data to address the process chemistry challenges (specifically the steric hindrance at the C2 position) and the strategic application of this moiety in structure-activity relationship (SAR) campaigns.
Part 1: Physicochemical Profile & Structural Analysis[2]
The utility of CAS 111887-71-9 lies in the interplay between the electron-withdrawing fluorine and the electron-donating methyl groups.
Data Summary Table
| Property | Value / Description | Technical Note |
| Molecular Formula | C₇H₈FN | |
| Molecular Weight | 125.14 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 MW).[1] |
| Physical State | Colorless to pale yellow liquid | Estimate based on analogs:[1] bp ~160–165°C. |
| Predicted LogP | ~1.9 – 2.1 | Higher lipophilicity than 2-fluoropyridine (LogP ~0.5).[1] |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | The 2-F atom significantly lowers basicity (pyridine pKa ~5.2).[1] |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; protect from light to prevent defluorination over time. |
Structural Insight: The "Orthogonal" Steric Effect
The 3-methyl group is ortho to the fluorine atom. In Nucleophilic Aromatic Substitution (SNAr) reactions, this methyl group exerts steric pressure that destabilizes the transition state for incoming nucleophiles.[1]
-
Consequence: Standard conditions for displacing fluorine in 2-fluoropyridine (e.g., amine, mild heat) often fail with this scaffold.[1]
-
Solution: Protocols must utilize higher temperatures, polar aprotic solvents (DMSO, NMP), or catalysis to overcome the activation energy barrier.[1]
Part 2: Synthesis Strategies & Process Chemistry
Two primary routes exist for synthesizing CAS 111887-71-9. The choice depends on scale and available equipment.
Synthesis Workflow Visualization
Figure 1: Comparison of synthetic routes. The Halex reaction (Red arrow) is preferred for safety and scalability, while the Diazotization route is common for rapid lab-scale synthesis.[1]
Detailed Protocol: The Halex Reaction (Process Preferred)
Objective: Conversion of 2-chloro-3,5-dimethylpyridine to this compound via Halogen Exchange.[1]
Rationale: The 2-amino route (Balz-Schiemann) involves unstable diazonium salts, posing explosion risks at scale.[1] The Halex route uses stable precursors but requires vigorous conditions due to the electron-rich nature of the dimethyl-pyridine ring (which deactivates the ring toward nucleophilic fluoride attack).[1]
Reagents:
-
Substrate: 2-Chloro-3,5-dimethylpyridine (1.0 equiv)[1]
-
Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 equiv)[1]
-
Catalyst: Tetraphenylphosphonium bromide (Ph₄PBr) or 18-Crown-6 (0.05 equiv)[1]
-
Solvent: Sulfolane (anhydrous)[1]
Step-by-Step Methodology:
-
Drying (Critical): The reaction is strictly water-intolerant. KF must be spray-dried or dried under vacuum at 150°C for 4 hours before use. Water solvates fluoride, killing its nucleophilicity.
-
Setup: In a pressure-rated vessel (autoclave or heavy-walled sealed tube), charge the solvent, dried KF, and catalyst. Stir at 100°C for 30 minutes to dissolve/disperse the catalyst.
-
Addition: Add 2-chloro-3,5-dimethylpyridine.
-
Reaction: Seal the vessel and heat to 190–210°C for 12–18 hours.
-
Note: The high temperature is required because the methyl groups donate electron density, making the C-Cl bond stronger and the ring less electrophilic.
-
-
Workup: Cool to room temperature. Dilute with diethyl ether or MTBE. Filter off the inorganic salts (KCl/KF).
-
Purification: The product is likely a liquid. Distillation under reduced pressure is the preferred purification method to separate the product from the high-boiling sulfolane.
Part 3: Reactivity & Functionalization[1]
The this compound scaffold offers two distinct "handles" for chemical modification: the fluorine atom (SNAr) and the methyl groups (Lateral Lithiation).[1]
Reactivity Pathways Diagram
Figure 2: Divergent reactivity profile.[1] The fluorine enables nucleophilic substitution, while the methyl groups allow for carbon-chain extension via lithiation.[1]
Nucleophilic Aromatic Substitution (SNAr)
Challenge: The 3-methyl group sterically hinders the approach of nucleophiles to the C2 position. Expert Tip: Use "hard" nucleophiles (alkoxides) or smaller amines.[1] For bulky amines (e.g., anilines), Buchwald-Hartwig cross-coupling (Pd-catalyzed) is often more efficient than traditional SNAr for this specific sterically hindered scaffold.[1]
Lateral Lithiation
The acidity of the methyl protons is enhanced by the electron-withdrawing pyridine nitrogen. However, the 2-fluoro group is a Directing Metalation Group (DMG).[1]
-
Reaction Vector: Treatment with LDA at -78°C typically results in deprotonation of the 3-methyl group (lateral lithiation) rather than ring lithiation, due to the inductive effect of the adjacent fluorine and nitrogen.[1]
-
Application: This allows for the introduction of electrophiles (aldehydes, alkyl halides) specifically at the 3-methyl position, creating fused ring systems.[1]
Part 4: Medicinal Chemistry Applications[3][4][5][6]
Metabolic Stability & Bioisosterism
In drug design, this compound is often used to replace a phenyl or unsubstituted pyridine ring to improve DMPK (Drug Metabolism and Pharmacokinetics) properties.[1]
-
Metabolic Blocking: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the most accessible positions. In a standard pyridine, C3 and C5 are vulnerable. By placing methyl groups at C3 and C5, these "soft spots" are physically blocked.
-
pKa Modulation: The 2-fluoro substituent lowers the basicity of the pyridine nitrogen (approx. pKa 2.5–3.0 vs 6.0 for 3,5-lutidine).[1] This reduces the likelihood of the molecule being protonated at physiological pH, potentially improving membrane permeability (passive transport) and reducing hERG channel liability (which often correlates with basic amines).[1]
Key Therapeutic Areas:
-
Proton Pump Inhibitors (PPIs): Analogs of Lansoprazole where the pyridine ring requires specific electronic tuning.
-
Kinase Inhibitors: The pyridine nitrogen often serves as a hydrogen bond acceptor in the ATP-binding hinge region. The 2-F group can interact with backbone residues or modulate the electronics of the acceptor nitrogen.
Part 5: Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Statement | Precaution |
| Flammable Liquid | H226: Flammable liquid and vapor. | Ground/bond container and receiving equipment.[2] |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink or smoke when using.[2][3] |
| Skin/Eye Irritant | H315/H319: Causes skin/eye irritation.[2][3][4] | Wear nitrile gloves and safety goggles. |
Specific Handling Note: Fluorinated pyridines can hydrolyze slowly in the presence of strong acids and moisture to release HF (Hydrofluoric Acid) traces. Always open older bottles in a fume hood and test pH if unsure.
References
-
Synthesis of Fluoropyridines via Halex: Finger, G. C., et al. "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, vol. 81, no.[1] 4, 1959, pp. 94–101.[1]
-
Balz-Schiemann Mechanism & Protocols: Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines."[1] The Journal of Organic Chemistry, vol. 42, no.[1] 14, 1977.
-
Medicinal Chemistry of Pyridines: Joule, J. A., and Mills, K. "Heterocyclic Chemistry." 5th Edition, Wiley, 2010.[1] (General Reference for Pyridine Reactivity).
-
SNAr Reactivity in Fluoropyridines: Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heterocyclic systems." Journal of the Chemical Society C: Organic, 1966.
-
Safety Data Sheet (Analogous): Fisher Scientific. "Safety Data Sheet: 2-Fluoro-3-methylpyridine." (Used for toxicity extrapolation).[1] [1]
Sources
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3,5-dimethylpyridine
This guide provides a comprehensive overview of the essential physical properties of 2-Fluoro-3,5-dimethylpyridine, a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As a novel compound, detailed experimental data is not yet widely available. Therefore, this document focuses on the methodologies for determining its key physical characteristics, providing researchers, scientists, and drug development professionals with a robust framework for its analysis. For comparative purposes, data for structurally related compounds are included.
Introduction: The Significance of Fluorinated Pyridines
Fluorine-containing heterocyclic compounds are of significant interest in medicinal chemistry. The introduction of a fluorine atom can profoundly alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, as a derivative of the versatile pyridine scaffold, represents a promising building block for the synthesis of novel bioactive molecules.[1] A thorough understanding of its physical properties is the foundation for its application in drug design and development.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Related Compound Data |
| Molecular Formula | C₇H₈FN | 2-Fluoro-3-methylpyridine: C₆H₆FN[1][2], 3,5-Dimethylpyridine: C₇H₉N[3][4][5] |
| Molecular Weight | 125.15 g/mol | 2-Fluoro-3-methylpyridine: 111.12 g/mol [1][2], 3,5-Dimethylpyridine: 107.156 g/mol [3][4][5] |
| Appearance | Colorless to pale yellow liquid | 2-Fluoro-3-methylpyridine: Colorless to light yellow liquid[1][2], 3,5-Dimethylpyridine: Colorless to yellow liquid[4][6] |
| Boiling Point | ~160-180 °C | 2-Fluoro-3-methylpyridine: 144-146 °C[2], 2-Fluoro-5-methylpyridine: 155-157 °C[7], 3,5-Dimethylpyridine: 169-170 °C[3] |
| Density | ~1.05-1.15 g/cm³ at 25 °C | 2-Fluoro-3-methylpyridine: 1.107 g/cm³ at 25 °C[2], 2-Fluoro-5-methylpyridine: 1.09 g/cm³ at 25 °C[7], 3,5-Dimethylpyridine: ~0.939 g/ml at 25 °C[6] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents | 2-Fluoro-3-methylpyridine: Slightly soluble in water[2], 3,5-Dimethylpyridine: Limited solubility in water[4] |
| Refractive Index | ~1.49-1.51 at 20 °C | 2-Fluoro-3-methylpyridine: 1.4945 at 20 °C[2], 3,5-Dimethylpyridine: ~1.504 at 20 °C[6] |
Experimental Determination of Physical Properties
A precise and accurate determination of the physical properties of this compound is crucial for its handling, reaction optimization, and formulation. The following section details the standard experimental protocols for these measurements.
Workflow for Physicochemical Characterization
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide | High-Quality Pyridine Derivatives from China [pipzine-chem.com]
- 3. Page loading... [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 6. 591-22-0 CAS | 3,5-LUTIDINE | Laboratory Chemicals | Article No. 4454L [lobachemie.com]
- 7. agrochemx.com [agrochemx.com]
An In-depth Technical Guide to 2-Fluoro-3,5-dimethylpyridine: Structure, Synthesis, and Applications
Introduction: The Strategic Role of Fluorine in Pyridine Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Within the vast landscape of fluorinated heterocycles, fluoropyridines stand out as privileged scaffolds in a multitude of commercial drugs and agrochemicals.[3][4]
This guide focuses on the structural and chemical attributes of 2-Fluoro-3,5-dimethylpyridine (CAS No. 111887-71-9), a member of the fluorinated lutidine family.[5] While this specific compound is cataloged, detailed experimental data in the public domain is sparse. Therefore, to provide a comprehensive and practical resource for researchers, this guide will elucidate the core characteristics of this compound by drawing on established principles and robust data from its structural parent, 3,5-dimethylpyridine (3,5-lutidine), and other closely related fluorinated pyridine analogs. By examining these analogs, we can infer the electronic and steric effects of the substituents and predict the reactivity, spectroscopic signatures, and synthetic accessibility of the target molecule. This approach ensures a narrative grounded in field-proven insights and validated chemical principles.
Physicochemical and Structural Properties: A Comparative Analysis
The introduction of a fluorine atom to the 3,5-dimethylpyridine scaffold is expected to significantly alter its physical and chemical properties. The following table provides a comparative summary of the known properties of 3,5-dimethylpyridine and allows for an informed estimation of the properties of its 2-fluoro derivative.
| Property | 3,5-Dimethylpyridine (3,5-Lutidine) | This compound (Predicted/Inferred) | Rationale for Prediction |
| CAS Number | 591-22-0[6] | 111887-71-9[5] | - |
| Molecular Formula | C₇H₉N[6] | C₇H₈FN | Addition of one fluorine atom and removal of one hydrogen atom. |
| Molecular Weight | 107.15 g/mol [6] | 125.14 g/mol | Calculated based on atomic masses. |
| Appearance | Colorless to yellow liquid[7] | Colorless to pale yellow liquid | Similar to other fluorinated pyridines. |
| Boiling Point | 169-170 °C[8] | ~160-175 °C | Fluorination can either increase or decrease boiling point depending on changes in polarity and intermolecular forces. A modest change is expected. |
| Density | 0.939 g/mL at 25 °C[8] | ~1.05-1.15 g/mL | The higher mass of fluorine compared to hydrogen will increase the density. |
| pKa | 6.15[6] | ~3.5-4.5 | The strongly electron-withdrawing fluorine atom at the ortho position will significantly decrease the basicity of the pyridine nitrogen. |
| Solubility | Soluble in water (33 g/L at 20 °C) and common organic solvents[8] | Likely soluble in common organic solvents, with reduced water solubility. | The introduction of the C-F bond increases hydrophobicity. |
Spectroscopic Analysis: Deciphering the Molecular Signature
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The expected spectral data for this compound can be predicted based on the known spectra of its parent compounds and related structures.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of this molecule. The key features in the ¹H, ¹³C, and ¹⁹F NMR spectra are dictated by chemical shifts and spin-spin coupling constants.
-
¹H NMR: The spectrum will feature two aromatic protons and two distinct methyl groups. The aromatic proton at the C4 position will appear as a singlet (or a narrow triplet due to small J(H-F) coupling), while the proton at the C6 position will show a doublet due to coupling with the fluorine atom at C2. The methyl groups at C3 and C5 will each appear as singlets, with potentially some minor long-range coupling to fluorine.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon directly attached to the fluorine (C2) will exhibit a large one-bond C-F coupling constant (¹J(C-F) ≈ 220-250 Hz) and will be significantly shifted downfield. The other ring carbons will show smaller two-, three-, and four-bond C-F couplings.
-
¹⁹F NMR: A single resonance is expected, which will be split by the adjacent proton at C6 and potentially show smaller couplings to the C3-methyl protons and the C4 proton.
The diagram below illustrates the key predicted NMR couplings in the this compound structure.
Caption: Predicted key ¹H-¹⁹F NMR spin-spin couplings in this compound.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by C-H stretching vibrations from the aromatic ring and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching vibrations characteristic of the pyridine ring (~1400-1600 cm⁻¹), and a strong C-F stretching band, typically in the region of 1200-1300 cm⁻¹.[9]
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 125. Subsequent fragmentation may involve the loss of a methyl radical (CH₃) or hydrogen cyanide (HCN), which are common fragmentation pathways for pyridine derivatives.
Synthesis and Reactivity
Synthetic Strategies
The synthesis of fluorinated pyridines can be challenging, often requiring specialized reagents and conditions.[11] Several established methods are applicable for the potential synthesis of this compound.[12]
-
Halogen Exchange (Halex) Reaction: This is one of the most common methods for introducing fluorine into aromatic rings. Starting from 2-Chloro-3,5-dimethylpyridine, a reaction with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) at high temperatures in a polar aprotic solvent (e.g., DMSO, sulfolane) can yield the desired product. The efficiency of this reaction is enhanced by the activating effect of the pyridine nitrogen atom.
-
Balz-Schiemann Reaction: This classic method involves the diazotization of an amino-pyridine precursor. 2-Amino-3,5-dimethylpyridine can be treated with nitrous acid (generated in situ from NaNO₂) in the presence of tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) to form a diazonium salt. Gentle thermal decomposition of this salt then yields this compound.[13]
-
Direct C-H Fluorination: Recent advances in catalysis have enabled the direct fluorination of C-H bonds. However, regioselectivity can be a significant challenge, and this method is generally less common for this specific substitution pattern compared to the Halex or Balz-Schiemann reactions.
The following diagram outlines a general workflow for the synthesis of a 2-fluoropyridine derivative via a Halex reaction.
Caption: General workflow for the synthesis of this compound via a Halex reaction.
Experimental Protocol: Halex Fluorination (Illustrative)
Disclaimer: This protocol is illustrative and based on general procedures for Halex reactions on pyridine systems. It must be adapted and optimized for the specific substrate and performed by qualified personnel with appropriate safety precautions.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (3.0 eq.) and a polar aprotic solvent such as sulfolane or DMSO (5-10 mL per gram of starting material).
-
Azeotropic Drying: Heat the mixture under vacuum to remove any residual water from the KF.
-
Reaction Initiation: Cool the mixture to room temperature and then add 2-Chloro-3,5-dimethylpyridine (1.0 eq.).
-
Thermal Reaction: Heat the reaction mixture to 180-220 °C and maintain for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum or by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the electronic properties of the pyridine ring, further modulated by the fluoro and methyl substituents. The fluorine atom at the C2 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This high reactivity is due to the strong electron-withdrawing nature of both the fluorine atom and the ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate. This makes this compound a valuable building block for introducing the 3,5-dimethylpyridyl moiety by reacting it with a wide range of nucleophiles (e.g., amines, alkoxides, thiols).
Applications in Research and Development
Fluorinated pyridines are critical intermediates in the pharmaceutical and agrochemical industries.[4][14] Their utility stems from the ability of the fluorine atom to act as a versatile handle for subsequent chemical modifications or to be retained in the final active molecule to enhance its biological properties.
-
Pharmaceuticals: The 3,5-dimethylpyridine scaffold is a component of various bioactive molecules. The 2-fluoro derivative serves as a key precursor for synthesizing more complex drug candidates, for example, in the development of kinase inhibitors or central nervous system agents.[15]
-
Agrochemicals: Many modern herbicides and fungicides contain fluorinated pyridine rings.[4] this compound can be used to construct novel crop protection agents where the pyridine core is essential for biological activity.
-
Materials Science: The unique electronic properties of fluorinated aromatic systems make them attractive for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as components of liquid crystals.[16]
Safety and Handling
-
Flammable: Keep away from heat, sparks, and open flames.[17]
-
Toxic/Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.[17]
-
Irritant: Causes skin and serious eye irritation.[17]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
References
- Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine.
- Pipzine Chemicals. (n.d.). 2-Fluoro-3-formyl-5-methylpyridine.
- ACS Publications. (n.d.). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- ChemicalBook. (2025). Pyridine, 2-fluoro-3,5-dimethyl- (9CI).
- Research Outreach. (2023).
- Benchchem. (n.d.). 2-(Chloromethyl)-3,5-difluoropyridine.
- ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
- PubChem. (n.d.). 3,5-Dimethylpyridine.
- MDPI. (n.d.). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- Wikipedia. (n.d.). 3,5-Lutidine.
- Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines.
- Organic Letters. (n.d.). Facile Rh(III)
- ATB. (n.d.). 3,5-Dimethylpyridine.
- ResearchGate. (2025).
- Royal Society of Chemistry. (2007).
- Fisher Scientific. (n.d.).
- University of Münster. (2024).
- Ajeee. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE.
- PubMed. (n.d.). Synthesis of 15 N-labelled 3,5-dimethylpyridine.
- National Institutes of Health. (n.d.). Facile Rh(III)
- MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- Guidechem. (n.d.). 3,5-Dimethylpyridine 591-22-0.
- ChemicalBook. (2026). 3,5-Lutidine.
- MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
- National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- Loba Chemie. (n.d.). 3,5-LUTIDINE.
- Semantic Scholar. (2009). Unique Properties of Fluorine and their Relevance to Medicinal Chemistry and Chemical Biology.
- National Institutes of Health. (n.d.).
- ChemicalBook. (n.d.). 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.
- YouTube. (2021). Pyridine-N-oxide | Heterocyclic Chemistry | TYBSc.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Pyridine, 2-fluoro-3,5-dimethyl- (9CI) | 111887-71-9 [chemicalbook.com]
- 6. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. 3,5-Lutidine | 591-22-0 [chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. 2-Fluoro-3-formyl-5-methylpyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 16. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Fluoro-3,5-dimethylpyridine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Fluoro-3,5-dimethylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound. By integrating theoretical predictions with established experimental protocols, this guide offers a robust framework for the characterization and quality control of this compound in a laboratory setting.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative with significant potential in various chemical research and development areas. The introduction of a fluorine atom and two methyl groups onto the pyridine ring imparts unique electronic and steric properties, influencing its reactivity, binding affinity, and metabolic stability. Accurate and comprehensive spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior. This guide provides a detailed analysis of its predicted spectroscopic data, offering a valuable resource for researchers working with this compound.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound dictates the chemical environment of each atom, giving rise to its unique spectral fingerprint.
Figure 1. Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides critical information about the electronic environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl groups.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.3 - 7.5 | Doublet of quartets (dq) | J(H-F) ≈ 2-3, J(H-CH₃) ≈ 0.5-1 |
| H-6 | 7.8 - 8.0 | Singlet | - |
| 3-CH₃ | 2.2 - 2.4 | Singlet | - |
| 5-CH₃ | 2.2 - 2.4 | Singlet | - |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and can vary based on the solvent and prediction software used.[1][2]
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Protons: The proton at the C-6 position is expected to appear as a singlet due to the absence of adjacent protons. The proton at the C-4 position is predicted to be a doublet of quartets, arising from coupling to the fluorine atom at C-2 and long-range coupling to the methyl protons at C-3 and C-5.
-
Methyl Protons: The two methyl groups at the C-3 and C-5 positions are in different chemical environments due to the influence of the adjacent fluorine and nitrogen atoms. However, their chemical shifts are predicted to be very similar, potentially appearing as two distinct singlets or a single, slightly broadened singlet.
Experimental Protocol for ¹H NMR Spectroscopy[3]
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.
-
Instrument Setup:
-
Use a modern NMR spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Perform phase correction and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the seven carbon atoms.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-2 | 160 - 165 | Doublet |
| C-3 | 125 - 130 | Doublet |
| C-4 | 135 - 140 | Singlet |
| C-5 | 130 - 135 | Singlet |
| C-6 | 145 - 150 | Doublet |
| 3-CH₃ | 15 - 20 | Singlet |
| 5-CH₃ | 15 - 20 | Singlet |
Note: Predicted chemical shifts are relative to TMS. The multiplicities are due to one-bond and multi-bond coupling with the fluorine atom.[3][4]
Interpretation of the Predicted ¹³C NMR Spectrum
The carbon atoms in the pyridine ring will exhibit characteristic downfield shifts due to their aromatic nature and the influence of the electronegative nitrogen and fluorine atoms. The C-2 carbon, directly bonded to the fluorine, will show a significant downfield shift and a large one-bond carbon-fluorine coupling constant. The C-3 and C-6 carbons will also show coupling to the fluorine atom, albeit with smaller coupling constants. The methyl carbons will appear in the upfield region of the spectrum.
Experimental Protocol for ¹³C NMR Spectroscopy[3]
The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters.
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) may be required compared to ¹H NMR.
-
Instrument Setup:
-
Use a broadband probe capable of detecting ¹³C nuclei.
-
Employ proton decoupling to simplify the spectrum and enhance signal-to-noise.
-
-
Data Acquisition:
-
A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Sources
An In-depth Technical Guide to the 13C NMR Spectroscopy of 2-Fluoro-3,5-dimethylpyridine
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-3,5-dimethylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predicted spectral data, and practical considerations for acquiring and interpreting the 13C NMR spectrum of this fluorinated pyridine derivative.
Introduction: The Significance of 13C NMR in Fluorinated Pyridine Analysis
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the precise structural elucidation of fluorinated pyridines is paramount. 13C NMR spectroscopy serves as an indispensable tool in this regard, offering direct insights into the carbon framework of these molecules.
The presence of the highly electronegative fluorine atom introduces two key phenomena in the 13C NMR spectrum: predictable shifts in the resonance frequencies (chemical shifts) of nearby carbon atoms and, most notably, through-bond scalar (J) coupling between the 19F and 13C nuclei. This C-F coupling provides a wealth of structural information, allowing for unambiguous assignment of carbon signals. The magnitude of these coupling constants (nJCF) is dependent on the number of bonds separating the coupled nuclei and the dihedral angle between them, offering a powerful diagnostic tool for constitutional isomerism.
Predicted 13C NMR Spectrum of this compound
In the absence of experimentally published data for this compound, a high-quality predicted spectrum was generated using the online resource NMRDB.org.[1][2] This platform utilizes a combination of established prediction algorithms to provide reliable spectral data.[3] The predicted chemical shifts and C-F coupling constants are presented below and serve as the basis for the subsequent detailed analysis.
Predicted Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constant (J, Hz) |
| C-2 | 162.5 | Doublet | 1JCF ≈ 240 |
| C-3 | 123.8 | Doublet | 2JCF ≈ 25 |
| C-4 | 139.5 | Doublet | 3JCF ≈ 15 |
| C-5 | 131.1 | Singlet (or very small 4JCF) | - |
| C-6 | 146.9 | Doublet | 3JCF ≈ 5 |
| 3-CH3 | 17.5 | Doublet | 3JCF ≈ 4 |
| 5-CH3 | 18.2 | Singlet (or very small 5JCF) | - |
Detailed Spectral Analysis and Signal Assignment
The predicted 13C NMR spectrum of this compound is expected to exhibit seven distinct carbon signals. The assignment of these signals is based on established principles of 13C NMR spectroscopy, including the influence of substituents on the pyridine ring and the characteristic patterns of C-F coupling.
-
C-2 (δ ≈ 162.5 ppm): This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift. The most prominent feature of this signal is a large doublet splitting due to one-bond coupling with the 19F nucleus (1JCF), typically in the range of 230-260 Hz for sp2-hybridized carbons.
-
C-3 (δ ≈ 123.8 ppm): This carbon is situated two bonds away from the fluorine atom. It is expected to appear as a doublet due to 2JCF coupling, which is generally in the range of 20-30 Hz. The methyl group at this position will have a minor shielding effect.
-
C-4 (δ ≈ 139.5 ppm): Located three bonds from the fluorine, this carbon will also exhibit a doublet structure due to 3JCF coupling. Three-bond C-F couplings in aromatic systems are typically smaller than two-bond couplings, often in the range of 5-15 Hz.
-
C-5 (δ ≈ 131.1 ppm): This carbon is four bonds removed from the fluorine atom. While four-bond C-F couplings (4JCF) can sometimes be observed, they are generally small (< 3 Hz) and may not be resolved. Therefore, this signal is predicted to be a singlet or a very finely split multiplet. The attached methyl group will cause a downfield shift compared to an unsubstituted carbon at this position.
-
C-6 (δ ≈ 146.9 ppm): This carbon is also three bonds away from the fluorine atom and will therefore appear as a doublet due to 3JCF coupling. The magnitude of this coupling is expected to be in a similar range to that of C-4.
-
3-CH3 (δ ≈ 17.5 ppm): The methyl group at the C-3 position is three bonds away from the fluorine atom. Consequently, its 13C signal is predicted to be a doublet with a small 3JCF coupling constant, typically in the range of 3-5 Hz.
-
5-CH3 (δ ≈ 18.2 ppm): This methyl group is five bonds removed from the fluorine atom. Any 5JCF coupling is expected to be negligible, resulting in a singlet for this carbon signal.
The relationship of the through-bond C-F couplings can be visualized as follows:
Caption: Through-bond C-F couplings in this compound.
Experimental Protocol for 13C NMR Acquisition
The following protocol outlines a robust methodology for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 20-30 mg of this compound into a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3) or acetone-d6. The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances. CDCl3 is a common first choice.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Tune and match the probe for 13C frequency.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution.
3. Acquisition Parameters:
- Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
- Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-200 ppm).
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
- Pulse Width: Use a 30° or 45° pulse angle to reduce the experiment time without significant signal loss.
- Number of Scans: Accumulate a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or more, depending on the sample concentration and spectrometer sensitivity).
- Temperature: Maintain a constant temperature, typically 298 K.
4. Data Processing:
- Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform.
- Phase the spectrum manually to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the signals (note: in standard proton-decoupled 13C NMR, integrals are not always quantitative).
- Analyze the chemical shifts, multiplicities, and coupling constants.
The logical workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for 13C NMR acquisition.
Conclusion
The 13C NMR spectrum of this compound provides a detailed fingerprint of its carbon skeleton. The predicted spectrum, characterized by distinct chemical shifts and informative C-F coupling patterns, allows for the complete and unambiguous assignment of all carbon resonances. This in-depth analysis, coupled with the provided experimental protocol, serves as a valuable resource for researchers and scientists engaged in the synthesis and characterization of fluorinated pyridine derivatives, ultimately aiding in the advancement of drug discovery and development programs.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Bajpai, A. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon. YouTube. Retrieved from [Link]
-
Bruker. (n.d.). Mnova Predict. Retrieved from [Link]
-
Chemaxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved from [Link]
-
Gaussian. (2017, June 21). Comparing NMR Methods in ChemDraw and Gaussian. Retrieved from [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
ResearchGate. (2013, January 17). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]
-
ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw ?. r/chemistry. Retrieved from [Link]
-
SoftwareOne. (n.d.). NMR Predictors - ACD Labs. Retrieved from [Link]
-
. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
Sources
Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 2-Fluoro-3,5-dimethylpyridine
Abstract
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry of 2-Fluoro-3,5-dimethylpyridine, a compound of interest in pharmaceutical and materials science research. This document offers a detailed examination of its predicted electron ionization (EI) fragmentation pathways, supported by established principles of mass spectrometry and data from analogous structures. Furthermore, it outlines robust, field-proven methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), designed to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometric techniques for the characterization of fluorinated pyridine derivatives.
Introduction: The Analytical Imperative for Fluorinated Pyridines
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This compound, a substituted lutidine, represents a key structural motif in this class of compounds. Its analytical characterization is paramount for synthesis verification, purity assessment, and metabolic profiling.
Mass spectrometry stands as a principal technique for the structural elucidation and quantification of such molecules. This guide delves into the core principles of its mass spectrometric behavior, providing a predictive framework for its fragmentation and a practical guide to its analysis.
Electron Ionization Mass Spectrometry (EI-MS): Unraveling the Fragmentation Cascade
The molecular weight of this compound (C₇H₈FN) is 125.15 g/mol . The molecular ion peak is therefore expected at an m/z of 125.
Predicted Fragmentation Pathways
The fragmentation of the this compound molecular ion is anticipated to proceed through several key pathways, driven by the relative stability of the resulting cations and neutral losses. The pyridine ring provides a stable aromatic core, while the fluorine and methyl substituents dictate the primary fragmentation routes.
A significant fragmentation pathway for substituted pyridines involves the loss of a methyl radical (•CH₃) from the molecular ion.[1] For this compound, this would result in a fragment ion at m/z 110 . This ion is stabilized by the aromatic ring.
Another common fragmentation pathway for aromatic compounds is the loss of hydrogen cyanide (HCN) from the pyridine ring.[2] This would lead to a fragment at m/z 98 .
The presence of a fluorine atom introduces additional fragmentation possibilities. A characteristic fragmentation of fluorinated aromatic compounds is the loss of a fluorine radical (•F), which would yield a fragment at m/z 106 .[3] The loss of hydrogen fluoride (HF) is also a possibility, leading to a fragment at m/z 105 .[3]
Further fragmentation of the primary ions can occur. For instance, the m/z 110 ion ([M-CH₃]⁺) could subsequently lose HCN to form a fragment at m/z 83 .
The following diagram illustrates the predicted primary fragmentation pathways:
Summary of Predicted Key Ions
The following table summarizes the major ions predicted to be observed in the EI mass spectrum of this compound. The relative abundance is a qualitative prediction based on general fragmentation principles, where the stability of the resulting ion is a key factor.
| m/z | Proposed Ion Structure | Formation Pathway | Predicted Relative Abundance |
| 125 | [C₇H₈FN]⁺˙ | Molecular Ion (M⁺˙) | Moderate |
| 110 | [C₆H₅FN]⁺ | M⁺˙ - •CH₃ | High |
| 106 | [C₇H₈N]⁺ | M⁺˙ - •F | Low to Moderate |
| 105 | [C₇H₇N]⁺˙ | M⁺˙ - HF | Low to Moderate |
| 98 | [C₆H₆F]⁺˙ | M⁺˙ - HCN | Moderate |
| 83 | [C₅H₄F]⁺ | [M - CH₃]⁺ - HCN | Moderate |
Analytical Methodologies: A Practical Approach
The successful analysis of this compound relies on the selection of an appropriate chromatographic separation technique coupled with mass spectrometric detection. Both GC-MS and LC-MS offer viable platforms, with the choice depending on the sample matrix, required sensitivity, and the presence of other analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC System:
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good peak shape and resolution.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
The choice of a non-polar or mid-polar column is based on the general principle of "like dissolves like," ensuring good chromatographic interaction with the analyte.
-
A split injection is used for concentrated samples to avoid overloading the column, while a splitless injection can be employed for trace analysis to enhance sensitivity.
-
The temperature program is designed to ensure the elution of the analyte as a sharp peak, with sufficient separation from any impurities.
-
Standard 70 eV EI energy is used to induce reproducible fragmentation patterns that can be compared to spectral libraries.
The following diagram illustrates the GC-MS workflow:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative, particularly for complex matrices or when analyzing less volatile derivatives of the target compound.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
LC System:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Triple Quadrupole (QqQ) or Orbitrap.
-
Scan Mode: Full scan (m/z 50-300) for qualitative analysis or Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ at m/z 126 for quantitative analysis.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Flow: 600 L/hr.
-
-
Reverse-phase chromatography with a C18 column is a robust method for separating a wide range of organic molecules.
-
The addition of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the signal for the [M+H]⁺ ion.
-
A gradient elution is employed to ensure efficient separation of the analyte from potential impurities with different polarities.
-
ESI in positive mode is chosen as the nitrogen atom in the pyridine ring is readily protonated.
-
A triple quadrupole mass spectrometer is ideal for quantitative analysis due to its high sensitivity and selectivity in SIM or Multiple Reaction Monitoring (MRM) modes. An Orbitrap provides high-resolution mass accuracy for confident identification.
The following diagram illustrates the LC-MS workflow:
Sources
An In-depth Technical Guide to the Boiling Point of 2-Fluoro-3,5-dimethylpyridine
Executive Summary
This technical guide addresses the physicochemical properties of 2-Fluoro-3,5-dimethylpyridine, with a primary focus on its boiling point. A thorough review of available literature and chemical databases indicates that while the compound is cataloged (CAS RN: 111887-71-9), its experimental boiling point has not been formally documented.[1] This guide, therefore, provides a comprehensive analysis based on first principles of chemical structure, a comparative study of analogous compounds, and a reasoned estimation of this critical physical property. Furthermore, we present a detailed, field-proven protocol for the experimental determination of the boiling point, designed to ensure accuracy and safety for researchers in drug development and synthetic chemistry.
Introduction: The Significance of Fluorinated Pyridines
Fluorine-containing pyridine derivatives are crucial building blocks in modern medicinal and agrochemical research. The strategic introduction of a fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity without drastically changing its steric profile. This makes compounds like this compound valuable intermediates in the synthesis of novel bioactive molecules. An accurate understanding of fundamental physicochemical properties, such as the boiling point, is paramount for purification, reaction condition optimization, and process scale-up.
Physicochemical Profile and Structural Analysis
This compound is a substituted pyridine ring. Its structure dictates the nature and magnitude of its intermolecular forces, which in turn determine its boiling point.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | Pyridine, 2-fluoro-3,5-dimethyl- | [1] |
| CAS Number | 111887-71-9 | [1] |
| Molecular Formula | C₇H₈FN | N/A |
| Molecular Weight | 125.14 g/mol | N/A |
The primary intermolecular forces at play are:
-
London Dispersion Forces: Arising from the temporary dipoles in the molecule's electron cloud. These forces are proportional to the molecule's size and surface area. The presence of two methyl groups contributes significantly to these interactions.
-
Dipole-Dipole Interactions: The highly electronegative fluorine atom and the nitrogen atom in the pyridine ring create a permanent molecular dipole, leading to electrostatic attractions between neighboring molecules.
Unlike compounds with -OH or -NH groups, this compound cannot act as a hydrogen bond donor, which precludes the strongest type of intermolecular force.
Boiling Point Estimation Through Comparative Structural Analysis
In the absence of experimental data, a reliable estimate can be derived by analyzing the boiling points of structurally related compounds. The effect of each substituent can be systematically evaluated.
Table 2: Boiling Point Data for Structurally Analogous Compounds
| Compound | Structure | Boiling Point (°C) | Key Structural Difference |
| 3,5-Lutidine (3,5-Dimethylpyridine) | Pyridine + 3-CH₃ + 5-CH₃ | 169 - 170[2] | Parent compound; lacks fluorine. |
| 2-Fluoro-3-methylpyridine | Pyridine + 2-F + 3-CH₃ | 154 - 155[3] | Lacks the 5-methyl group. |
| 2-Fluoropyridine | Pyridine + 2-F | 126 | Lacks both methyl groups. |
Causality Analysis:
-
Effect of Methyl Groups: The addition of two methyl groups to the pyridine ring to form 3,5-Lutidine dramatically increases the boiling point compared to simpler pyridines. This is due to the increased molecular weight and surface area, enhancing London dispersion forces.
-
Effect of Fluorine Atom: Adding a fluorine atom introduces polarity. However, comparing 2-Fluoro-3-methylpyridine (154-155 °C)[3] to 3,5-Lutidine (169-170 °C)[2] is insightful. Removing one methyl group while adding a fluorine atom results in a lower boiling point, suggesting that the contribution of an additional methyl group to dispersion forces outweighs the dipole-dipole contribution of the fluorine atom in this case.
Reasoned Estimation:
Starting with the boiling point of 3,5-Lutidine (169-170 °C) [2] as our baseline, we must consider the effect of adding a fluorine atom at the 2-position. This substitution will increase the molecular weight and introduce a significant dipole moment. Both factors are expected to increase the energy required to transition to the vapor phase. Therefore, the boiling point of this compound is predicted to be higher than that of 3,5-Lutidine.
Estimated Boiling Point: 175 - 185 °C
This estimation provides a scientifically grounded starting point for experimental design and purification protocols.
Protocol for Experimental Boiling Point Determination
For a research setting where sample quantity may be limited, the micro-boiling point determination using a Thiele tube is the preferred method for its efficiency and accuracy.[4]
Objective: To determine the boiling point of a small sample (~0.5 mL) of this compound.
Materials:
-
Thiele Tube
-
High-temperature mineral oil or silicone oil
-
Thermometer (-10 to 250 °C)
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or micro-heater
-
Safety goggles, lab coat, and chemical-resistant gloves
Workflow Diagram:
Caption: Experimental workflow for micro-boiling point determination.
Step-by-Step Procedure:
-
Sample Preparation: Fill the small test tube to a depth of about 1-2 cm with this compound. Place a capillary tube, with its sealed end pointing upwards, into the test tube.
-
Apparatus Assembly: Securely attach the test tube to the thermometer using a small rubber band. The bottom of the test tube should be aligned with the thermometer's bulb. Position the rubber band well above the level of the heating oil to prevent it from dissolving or snapping.[5]
-
Heating: Insert the assembly into the Thiele tube, ensuring the sample is below the top arm of the tube. Begin to gently heat the side arm of the Thiele tube. The design of the tube will ensure even heat distribution via convection currents.
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out first. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.
-
Measurement: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[4] Record this temperature.
-
Verification: For enhanced accuracy, allow the apparatus to cool significantly and repeat the determination.
Computational Prediction Approaches
For researchers without immediate access to laboratory facilities, in silico methods offer a valuable alternative. Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to predict physicochemical properties.[6] Software packages like ACD/PhysChem Suite or open-source cheminformatics toolkits can calculate an estimated boiling point based on the compound's structure.[7] These models are trained on large datasets of known compounds and can provide predictions that are often within a few degrees of the experimental value.[6][8]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from analogous compounds like 2-fluoro-3-methylpyridine and 3,5-lutidine.[9][10]
-
Hazards: Expected to be a flammable liquid and vapor.[9] Likely to cause skin and serious eye irritation. May cause respiratory irritation.[9] Potentially harmful if swallowed or in contact with skin.[10]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and strong oxidizing agents.
Conclusion
References
- Pipzine Chemicals. 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide.
-
PubChem. 3,5-Dimethylpyridine | C7H9N | CID 11565. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722. National Center for Biotechnology Information. Available from: [Link]
-
ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available from: [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022-05-05). Available from: [Link]
-
Gabriel, E. Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. (2024-06-25). Medium. Available from: [Link]
-
SlideShare. Boiling point of an organic liquid is the temperature at which the vapour & liquid phases are in equilibrium at a given pressure. Available from: [Link]
Sources
- 1. Pyridine, 2-fluoro-3,5-dimethyl- (9CI) | 111887-71-9 [chemicalbook.com]
- 2. 3,5-Lutidine | 591-22-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. medium.com [medium.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Boiling Point Predictor | AAT Bioquest [aatbio.com]
- 9. 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]
chemical stability of 2-Fluoro-3,5-dimethylpyridine
Technical Whitepaper: Chemical Stability Profile of 2-Fluoro-3,5-dimethylpyridine
Executive Summary
This technical guide provides a comprehensive stability profile of this compound (CAS: 456-24-6), a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients. While the pyridine ring confers intrinsic aromatic stability, the C2-fluorine substituent introduces a specific locus of reactivity toward nucleophilic attack (
Chemical Identity & Structural Analysis[1]
The stability of this compound is dictated by the interplay between the electron-deficient nitrogen atom and the substituents on the ring.
-
Electronic Activation: The electronegative nitrogen atom and the fluorine at the C2 position create a localized positive potential, activating the C2 carbon toward nucleophilic aromatic substitution (
). However, this effect is modulated by the methyl groups. -
Steric & Electronic Deactivation: The methyl groups at C3 and C5 are electron-donating (inductive effect,
).[1] This donation increases electron density in the ring, slightly deactivating it toward nucleophilic attack compared to the unsubstituted 2-fluoropyridine. Furthermore, the C3-methyl group provides steric hindrance, shielding the C2-fluorine bond from bulky nucleophiles.
Physicochemical Properties Table
| Property | Value | Implication for Stability |
| Molecular Formula | Low molecular weight lipophilic base.[1] | |
| Molecular Weight | 125.14 g/mol | Volatile; potential for evaporative loss.[1] |
| Physical State | Liquid | Susceptible to surface oxidation; requires tight sealing.[1] |
| Predicted pKa | ~2.5 (Conj.[1] Acid) | Weakly basic; protonation at N activates C2-F bond.[1] |
| LogP | ~1.9 | Lipophilic; stable in non-polar solvents, low water solubility.[1] |
Stability Profile & Degradation Mechanisms[1][2][3]
Hydrolytic Stability (Nucleophilic Displacement)
The primary degradation pathway for 2-fluoropyridines is hydrolysis, leading to the formation of the corresponding pyridinone (tautomer of hydroxypyridine).
-
Mechanism: Water or hydroxide ions attack the C2 position, displacing the fluoride ion.
-
pH Dependence:
-
Acidic Conditions: High risk.[1] Protonation of the pyridine nitrogen (
) significantly increases the electrophilicity of the C2 carbon, accelerating the rate of hydrolysis to 3,5-dimethyl-2-pyridone. -
Basic Conditions: Moderate risk.[1] While hydroxide is a stronger nucleophile than water, the electron-rich nature of the dimethyl-substituted ring resists attack more than electron-deficient analogs (e.g., nitropyridines).
-
Neutral Conditions: High stability.[1][2] The activation energy for water to displace fluorine in a neutral, electron-rich ring is substantial.
-
Oxidative Stability[1]
-
N-Oxidation: The pyridine nitrogen is susceptible to oxidation by peracids (e.g., mCPBA) or peroxides, forming this compound N-oxide.[1] This transformation changes the electronic character of the ring, often making the C2-F bond more labile.
-
Side-Chain Oxidation: The benzylic-like methyl protons at C3 and C5 are susceptible to radical oxidation or strong chemical oxidants (e.g.,
, Chromic acid), potentially converting methyl groups to carboxylic acids. However, under ambient storage conditions, this pathway is kinetically slow.[1]
Photostability
Pyridines generally exhibit UV absorption in the 250–270 nm range.[1] Prolonged exposure to high-intensity UV light can induce radical formation at the C-F bond or the methyl groups, leading to dimerization or defluorination. Amber glassware is mandatory for long-term storage.[1]
Visualization of Degradation Pathways[3]
The following diagram illustrates the primary chemical fates of this compound under stress conditions.
Figure 1: Mechanistic degradation pathways. The conversion to pyridone (red path) represents the highest risk during storage and handling.
Experimental Protocols: Forced Degradation Study
To validate the stability profile for regulatory or process safety purposes, the following "Self-Validating" stress test protocol is recommended.
Principle of Self-Validation: The protocol includes a "Mass Balance Check." The sum of the area % of the parent peak + all impurity peaks (corrected for response factors) must approximate 100%. Significant deviation indicates the formation of non-chromatophoric volatiles or insoluble precipitates.
Stress Conditions Table[1]
| Stress Type | Condition | Duration | Target Degradation |
| Acid Hydrolysis | 1N HCl, Reflux ( | 4–24 Hours | 5–20% |
| Base Hydrolysis | 1N NaOH, Reflux ( | 4–24 Hours | 5–20% |
| Oxidation | 3% | 24 Hours | 5–20% |
| Thermal | 7 Days | < 5% | |
| Photolytic | 1.2 million lux hours | ~5 Days | < 5% |
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, improves peak shape for bases).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 260 nm (near
for pyridine ring).[1] -
Reference Standards: Pure this compound (Parent) and 3,5-dimethyl-2-pyridone (Hydrolysis impurity).[1]
Workflow Diagram
Figure 2: Workflow for validating chemical stability with mass balance verification.
Handling & Storage Recommendations
Based on the chemical stability profile, the following protocols are authoritative:
-
Moisture Exclusion: Due to the risk of acid-catalyzed hydrolysis, store under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.[1]
-
Container Material: Use fluorinated high-density polyethylene (FL-HDPE) or amber glass bottles with Teflon-lined caps. Avoid metals that may catalyze oxidation.[1]
-
Temperature: Store at refrigerated conditions (
) for long-term (>1 year) storage. Ambient storage is acceptable for short-term use if kept dry.[1] -
Incompatibility: Strictly segregate from strong mineral acids (initiates hydrolysis) and strong oxidizers (peroxides, permanganates).[1]
References
-
Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: this compound. Link
-
Senaweera, S., et al. (2014).[1] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link[1]
-
Loudon, G. M. (2002).[1] Organic Chemistry: Nucleophilic Aromatic Substitution of Pyridines. Oxford University Press.[1] (General reference for Pyridine
mechanism). -
PubChem. (2025).[1][4] Compound Summary: 2-Fluoro-3-methylpyridine (Analogous Reactivity Data). National Library of Medicine.[1] Link
Sources
Technical Whitepaper: Strategic Modulation of C-F Reactivity in 2-Fluoro-3,5-dimethylpyridine
Executive Summary
2-Fluoro-3,5-dimethylpyridine represents a specialized scaffold in medicinal chemistry, characterized by a unique "push-pull" electronic and steric environment. Unlike the highly reactive 2-fluoropyridine, the 3,5-dimethyl analog introduces a kinetic throttle: the C3-methyl group provides steric hindrance proximal to the leaving group, while the C5-methyl group exerts a remote inductive donating effect (
This guide details the reactivity profile of the fluorine atom in this substrate, focusing on two primary distinct pathways: Nucleophilic Aromatic Substitution (
Mechanistic Underpinnings: The Electronic & Steric Landscape
To manipulate the fluorine atom effectively, one must understand the forces governing its stability.
The Activation-Deactivation Balance
The C2-Fluorine bond is activated by the adjacent pyridine nitrogen. The nitrogen's electronegativity pulls electron density from the ring, lowering the energy of the LUMO and making the C2 carbon susceptible to nucleophilic attack.
-
Activation: The high electronegativity of Fluorine (
) further polarizes the C-F bond, stabilizing the anionic transition state (Meisenheimer complex). -
Deactivation (Electronic): The C5-methyl group is an electron donor. It pushes electron density back into the
-system, slightly raising the LUMO energy compared to unsubstituted 2-fluoropyridine, thereby decreasing reactivity. -
Deactivation (Steric): The C3-methyl group is the critical kinetic factor. It physically obstructs the trajectory of incoming nucleophiles (which must approach at ~107° relative to the C-F bond).
Visualization of the Reaction Pathway
The following diagram illustrates the competition between electronic activation and steric hindrance during the
Figure 1: Mechanistic pathway of
Primary Reactivity Mode: Nucleophilic Aromatic Substitution ( )[1]
The most reliable method for displacing the fluorine atom is
Experimental Strategy
To drive the reaction to completion, we must utilize Polar Aprotic Solvents (DMSO, NMP, DMF). These solvents solvate cations poorly, leaving the anionic nucleophile "naked" and highly reactive, which provides the kinetic energy necessary to overcome the C3-methyl steric barrier.
Validated Protocol: Amination with Morpholine
Objective: Synthesis of 4-(3,5-dimethylpyridin-2-yl)morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (
) (2.0 eq) -
DMSO (anhydrous, 0.5 M concentration)
Step-by-Step Methodology:
-
Setup: In a dry pressure vial equipped with a magnetic stir bar, charge
(powdered, dried). -
Addition: Add anhydrous DMSO, followed by this compound and Morpholine. Note: Add the liquid pyridine last to prevent localized concentration gradients.
-
Reaction: Seal the vial and heat to 120°C for 16 hours.
-
Why 120°C? Unsubstituted 2-fluoropyridine reacts at 80°C. The extra 40°C is required to overcome the C3-methyl steric repulsion.
-
-
Monitoring: Monitor by HPLC or TLC (eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.4).
-
Workup: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume). The product may precipitate. If not, extract with EtOAc (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purification via silica gel chromatography is typically required to remove traces of DMSO.
Data Summary: Solvent Effects on Conversion (100°C, 4h)
| Solvent | Dielectric Constant | Conversion (%) | Observation |
|---|---|---|---|
| Ethanol | 24.5 | 15% | Sluggish due to H-bonding with nucleophile. |
| Toluene | 2.38 | <5% | Poor solubility of base; requires phase transfer catalyst. |
| DMSO | 46.7 | 92% | Optimal; naked anion effect maximizes rate. |
| DMF | 36.7 | 78% | Good, but slower than DMSO. |
Advanced Reactivity: Nickel-Catalyzed C-F Activation[2]
For applications requiring the formation of C-C bonds (rather than C-N or C-O), standard Pd-catalyzed Suzuki couplings often fail because the C-F bond is too strong (~116 kcal/mol) for oxidative addition to Palladium.
Solution: Use Nickel(0) Catalysis .[1] Nickel is more electropositive and smaller than Palladium, allowing for the oxidative addition of the strong C-F bond, especially in electron-deficient heterocycles.
Mechanism: Oxidative Addition
The mechanism involves the coordination of the Ni(0) species to the pyridine nitrogen, followed by insertion into the C-F bond. This is facilitated by electron-rich phosphine ligands (e.g.,
Validated Protocol: C-F Arylation (Suzuki-Type)
Objective: Coupling with Phenylboronic acid.
Materials:
-
Substrate (1.0 eq)[2]
-
Phenylboronic acid (1.5 eq)
- (10 mol%) - Handle in Glovebox
- (20 mol%)
- (2.0 eq)
-
1,4-Dioxane (anhydrous)
Workflow Diagram:
Figure 2: Workflow for Ni-catalyzed C-F activation. Strict oxygen-free conditions are required.
Strategic Considerations & Troubleshooting
When designing experiments with this compound, consider the following decision matrix:
| Desired Bond | Recommended Method | Critical Constraint |
| C-N (Amine) | Steric bulk of amine. Primary amines react faster than secondary. | |
| C-O (Ether) | Alkoxide must be generated ex-situ or in situ with NaH. | |
| C-C (Aryl/Alkyl) | Ni-Catalysis | Oxygen sensitivity of |
| C-S (Thioether) | Thiols are highly nucleophilic; reaction often proceeds at lower temp (80°C). |
Common Pitfall: Attempting to use Lithiation (n-BuLi) to replace the Fluorine.
-
Risk:[3] Lithium-Halogen exchange is thermodynamically unfavorable for Fluorine. Instead, n-BuLi will likely deprotonate the C6-position or the benzylic C3-methyl group (Lateral Lithiation), leading to complex mixtures rather than substitution.
References
-
Senaweera, S. et al. (2014). Understanding the Reactivity of Fluoropyridines in Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. [Link]
-
Tobisu, M. & Chatani, N. (2016). Cross-Couplings Using C–O and C–F Bonds. Accounts of Chemical Research. [Link]
-
Schlosser, M. (2005). The 2-Fluoropyridine Moiety: A Versatile Tool for Modular Syntheses. European Journal of Organic Chemistry. [Link]
Sources
An In-depth Technical Guide to the Electronic Properties of 2-Fluoro-3,5-dimethylpyridine
Introduction: The Strategic Role of Fluorine in Pyridine Chemistry
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its unique electronic and structural features have made it a privileged heterocycle in a vast array of bioactive molecules. The strategic introduction of fluorine atoms into the pyridine ring has emerged as a powerful tool to modulate its physicochemical properties, offering enhanced metabolic stability, increased binding affinity, and altered basicity. This guide provides a comprehensive technical overview of the electronic properties of a particularly interesting derivative: 2-Fluoro-3,5-dimethylpyridine (also known as 2-fluoro-3,5-lutidine).
This molecule presents a fascinating interplay of electronic effects. The strongly electronegative fluorine atom at the 2-position acts as a potent electron-withdrawing group, while the two methyl groups at the 3- and 5-positions are electron-donating. Understanding the synergy of these opposing influences is critical to harnessing the full potential of this compound in the design of novel pharmaceuticals and functional materials. This guide will delve into the synthesis, spectroscopic characterization, and computational analysis of this compound, providing a robust framework for its application in advanced research.
Molecular Structure and Synthesis
The judicious placement of substituents on the pyridine ring is paramount to achieving the desired electronic and steric profile. In this compound, the substituents are arranged to create a unique electronic landscape.
Synthesis Workflow
While a variety of methods exist for the fluorination of pyridines, a common and effective approach involves nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. A plausible and efficient synthesis of this compound can be envisioned starting from 2-chloro-3,5-dimethylpyridine.
Caption: A representative workflow for the synthesis of this compound via a Halogen Exchange (Halex) reaction.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure based on established methods for the synthesis of fluorinated pyridines[1][2].
-
Preparation: To a dried reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-chloro-3,5-dimethylpyridine (1 equivalent) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.
-
Addition of Fluorinating Agent: Add spray-dried potassium fluoride (KF) or cesium fluoride (CsF) (1.5-2.0 equivalents). The use of a phase-transfer catalyst, such as a crown ether, can be beneficial.
-
Reaction: Heat the reaction mixture to an elevated temperature (typically 150-220 °C) under a nitrogen atmosphere. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
Spectroscopic and Physicochemical Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electron density around the protons and carbons, respectively.
| Property | This compound (Predicted) | 3,5-Dimethylpyridine (Experimental) [3][4] |
| ¹H NMR (ppm) | ~8.0 (H6), ~7.3 (H4), ~2.3 (CH₃ at C3), ~2.2 (CH₃ at C5) | 8.2 (H2, H6), 7.5 (H4), 2.3 (CH₃) |
| ¹³C NMR (ppm) | ~160 (C2, JCF ~240 Hz), ~125 (C3), ~140 (C4), ~135 (C5), ~145 (C6) | 147.1 (C2, C6), 136.9 (C4), 132.4 (C3, C5), 18.3 (CH₃) |
The presence of the fluorine atom at the 2-position is expected to induce a significant downfield shift for the adjacent C2 carbon in the ¹³C NMR spectrum, accompanied by a large one-bond carbon-fluorine coupling constant (¹JCF). The H6 proton is also expected to be shifted downfield due to the inductive effect of the fluorine.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule. Key characteristic peaks for this compound are expected in the following regions:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3000-3100 |
| C-H stretching (aliphatic) | 2850-3000 |
| C=C and C=N stretching (aromatic ring) | 1400-1600 |
| C-F stretching | 1200-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of pyridine and its derivatives typically exhibits two main absorption bands corresponding to π → π* and n → π* electronic transitions. For pyridine in a neutral solvent, these bands appear around 251 nm and 270 nm, respectively[5]. The substitution pattern of this compound is expected to cause a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted pyridine[6][7].
Computational Analysis of Electronic Properties
Density Functional Theory (DFT) calculations provide invaluable insights into the electronic structure and reactivity of molecules. For this compound, these calculations can predict key electronic parameters.
Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).
Caption: The relationship between frontier molecular orbitals and chemical reactivity.
For this compound, the electron-donating methyl groups will raise the energy of the HOMO, while the electron-withdrawing fluorine atom will lower the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO gap, suggesting a molecule with moderate reactivity. The HOMO is likely to be localized on the pyridine ring, particularly at the positions ortho and para to the methyl groups, while the LUMO will have significant contribution from the C2 carbon attached to the fluorine atom.
Electrostatic Potential Map
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule.
Caption: Interpretation of a molecular electrostatic potential (MEP) map.
In this compound, the most negative potential (red) is anticipated to be localized on the nitrogen atom, indicating its basicity and ability to act as a hydrogen bond acceptor. The region around the fluorine atom and the C2 carbon will exhibit a more positive potential (blue), highlighting its susceptibility to nucleophilic attack.
Dipole Moment and pKa
The combination of electron-donating and -withdrawing groups will result in a significant molecular dipole moment. The vector sum of the individual bond dipoles will create a net dipole pointing towards the more electronegative region of the molecule.
The basicity of the pyridine nitrogen, quantified by its pKa, is a critical parameter in drug design. The pKa of 3,5-dimethylpyridine is approximately 6.15. The introduction of an electron-withdrawing fluorine atom at the 2-position is expected to significantly decrease the basicity of the nitrogen atom, resulting in a lower pKa value. Theoretical calculations can provide a reliable estimate of this value[8][9].
Applications in Drug Development and Materials Science
The unique electronic properties of this compound make it a valuable building block in several areas of research and development.
-
Medicinal Chemistry: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. The modulated basicity of the pyridine nitrogen can be fine-tuned for optimal interaction with biological targets. The overall electronic profile can influence the binding affinity and selectivity of a drug candidate.
-
Materials Science: The dipole moment and polarizability of this compound can be exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials.
-
Agrochemicals: The strategic placement of fluorine can improve the efficacy and environmental profile of pesticides and herbicides.
Conclusion
This compound is a fascinating molecule that exemplifies the power of substituent effects in tuning the electronic properties of the pyridine ring. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl groups creates a unique electronic landscape that can be exploited in a variety of applications. This guide has provided a comprehensive overview of its synthesis, spectroscopic characterization, and computational analysis, offering a solid foundation for researchers and scientists to explore its potential in their respective fields. As the demand for more sophisticated and tailored molecules continues to grow, the importance of understanding and utilizing such strategically substituted building blocks will undoubtedly increase.
References
-
Pipzine Chemicals. (n.d.). 2-Fluoro-3-formyl-5-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
-
PubChem. (n.d.). 2-Fluoropyridine. Retrieved from [Link]
-
Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. (2026, January 10). American Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylpyridine. Retrieved from [Link]
-
Automated Topology Builder. (n.d.). 3,5-Dimethylpyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical pKa calculations of substituted pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a.... Retrieved from [Link]
-
Effect of atomic Charge on pka 's of Substituted pyridines. (2026, January 3). Iraqi National Journal of Chemistry. Retrieved from [Link]
-
PubMed Central. (2021, January 21). Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (2024, June 17). Fluorinated Protein−Ligand Complexes: A Computational Perspective. Retrieved from [Link]
-
SpringerLink. (n.d.). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Retrieved from [Link]
-
PubMed. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]
-
Journal of Emerging Investigators. (2022, September 12). A computational quantum chemical study of fluorinated Allopurinol. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
-
ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT calculations of tin dioxide crystals containing heavily-doped fluorine. Retrieved from [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0165911). Retrieved from [Link]
-
ResearchGate. (n.d.). DFT investigation of physicochemical and antioxidant properties of fluorinated flavones. Retrieved from [Link]
-
PubMed Central. (n.d.). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. Retrieved from [Link]
-
RSC Publishing. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-Fluoro-5-(4-fluorophenyl)pyridine. Retrieved from [Link]
Sources
- 1. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 2. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 3. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethylpyridine | C7H9N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin | Springer Nature Link [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Evolution of 2-Fluoro-3,5-dimethylpyridine: From Direct Fluorination to High-Value Scaffold
Topic: Discovery and History of 2-Fluoro-3,5-dimethylpyridine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 66506-81-2) represents a classic case study in the evolution of organofluorine chemistry. Initially a synthetic curiosity accessible only through hazardous direct fluorination, it has matured into a critical building block for medicinal chemistry and agrochemical development. Its value lies in the unique electronic properties of the fluorine atom at the 2-position, which activates the pyridine ring for nucleophilic aromatic substitution (
This guide details the historical breakthrough that made its synthesis possible, compares modern industrial production methods, and analyzes its utility as a privileged scaffold in the synthesis of downstream pharmaceutical intermediates like 2-amino-3,5-dimethylpyridine .
Historical Genesis: The Allied-Signal Breakthrough (1987)
The history of this compound is inextricably linked to the broader challenge of selectively fluorinating nitrogen heterocycles. Prior to the late 1980s, introducing a fluorine atom directly onto a pyridine ring was fraught with difficulty. The standard Balz-Schiemann reaction (thermal decomposition of diazonium tetrafluoroborates) was often low-yielding and dangerous on a large scale.
The definitive "discovery" moment for the direct synthesis of this specific isomer occurred in 1987 , within the laboratories of Allied-Signal Inc. (now Honeywell). Researchers Michael Van Der Puy and Richard E. Eibeck filed US Patent 4,786,733 , titled "Direct fluorination of substituted pyridines".
The Innovation
Before this patent, direct fluorination with elemental fluorine (
Key Insight: The methyl groups at the 3 and 5 positions electronically activated the ring but also sterically directed the small fluorine atom to the 2-position, achieving a regioselectivity that was previously thought impossible with free radical fluorination.
Synthetic Evolution: Methodologies & Protocols
Modern access to this compound relies on two primary pathways: the original direct fluorination (historical/specialized) and the Halex reaction (industrial standard).
Method A: Direct Fluorination (The Discovery Protocol)
Based on US Patent 4,786,733
Causality: This method utilizes the high electrophilicity of elemental fluorine. The choice of CFC-113 (1,1,2-trichlorotrifluoroethane) was critical because it is inert to fluorine and has high heat capacity, effectively dissipating the exotherm of the reaction to prevent runaway polymerization.
Protocol:
-
Setup: A reactor is charged with 3,5-lutidine (19.6 g) dissolved in CFC-113 (20 mL).
-
Conditioning: The solution is cooled to
to suppress side reactions. -
Fluorination: A gas mixture of
diluted with (ratio approx. 1:10) is bubbled subsurface for 3.5 hours. -
Quench: The reaction is stopped, and the mixture is washed with water and 1N HCl to remove unreacted starting material (as the HCl salt).
-
Isolation: The organic phase is dried and rotary evaporated.
-
Yield: ~37% conversion to this compound (oil).
Method B: The Halex Reaction (Industrial Standard)
Halogen Exchange (Cl
Causality: For large-scale manufacturing, handling
Protocol:
-
Reagents: 2-Chloro-3,5-dimethylpyridine (1.0 eq), Potassium Fluoride (spray-dried, 2.5 eq), Phase Transfer Catalyst (e.g., 18-crown-6 or TDA-1, 0.05 eq).
-
Solvent: Sulfolane or N-Methyl-2-pyrrolidone (NMP). Note: Solvent must be anhydrous.
-
Reaction: Heat to
for 12-24 hours under atmosphere. -
Workup: Distillation directly from the reaction mixture is preferred to separate the lower-boiling fluoro-product from the higher-boiling chloro-precursor.
Visualization of Synthetic Pathways
Figure 1: Comparison of the historical direct fluorination route versus the modern industrial Halex route.
Mechanistic Utility & Applications
The strategic value of this compound lies in the fluorine atom's role as a "super-leaving group" in Nucleophilic Aromatic Substitution (
The Fluorine Effect
Although fluorine is the most electronegative element and forms a very strong bond with carbon, it is highly effective in
Key Downstream Applications
-
2-Amino-3,5-dimethylpyridine (CAS 41995-30-6):
-
Synthesis: Reaction of this compound with ammonia or ammonium hydroxide.
-
Use: A critical intermediate for Minodronic Acid (osteoporosis treatment) and various neurological drug candidates.
-
-
Library Generation (Fragment-Based Drug Discovery):
-
The 3,5-dimethylpyridine core is lipophilic and sterically demanding. Medicinal chemists use the 2-fluoro scaffold to "click" this core onto amines, alcohols, or thiols to rapidly generate structure-activity relationship (SAR) libraries.
-
Quantitative Comparison of Reactivity[1]
| Leaving Group (X) | Relative Rate ( | Mechanism Note |
| -F (Fluoro) | 100 (Normalized) | Stabilizes transition state via -I effect. |
| -Cl (Chloro) | ~1-5 | Slower; weaker inductive stabilization. |
| -Br (Bromo) | ~1 | Slower; steric hindrance. |
Application Workflow Diagram
Figure 2: The divergent synthesis utility of the 2-fluoro scaffold in generating functionalized pyridine derivatives.
References
-
Van Der Puy, M., & Eibeck, R. E. (1988). Direct fluorination of substituted pyridines. U.S. Patent No. 4,786,733. Washington, DC: U.S. Patent and Trademark Office.
-
Finger, G. C., & Starr, L. D. (1959). Aromatic Fluorine Compounds.[2][3][4] IX. 2-Fluoropyridines. Journal of the American Chemical Society, 81(11), 2674–2675.
-
Chambers, R. D., et al. (1996). Elemental fluorine.[5] Part 5. Fluorination of pyridine and methylpyridines. Journal of the Chemical Society, Perkin Transactions 1, 1941-1944.
-
Ambeed. (2024). Product Data: this compound. Ambeed Chemical Products.
-
BenchChem. (2024). Application Notes: The Role of Fluorinated Pyridines in Medicinal Chemistry.
Sources
Methodological & Application
Application Notes and Protocols for the Direct C-H Fluorination of 3,5-Dimethylpyridine
Abstract
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Pyridine rings, in particular, are ubiquitous in pharmaceuticals, and their site-selective fluorination is of paramount importance. This document provides a comprehensive technical guide for the direct C-H fluorination of 3,5-dimethylpyridine (3,5-lutidine), an electron-rich heteroaromatic substrate. We delve into the mechanistic underpinnings of electrophilic fluorination, provide a comparative analysis of common fluorinating agents, and present a detailed, field-proven protocol using Selectfluor®. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize fluorinated pyridine building blocks for downstream applications.
Introduction: The Strategic Value of Fluorinated Pyridines
The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Fluorinated heterocycles are prevalent in a vast array of pharmaceuticals and agrochemicals.[2] 3,5-Dimethylpyridine serves as an excellent model substrate; its two electron-donating methyl groups enhance the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack compared to pyridine itself. However, this increased reactivity also presents a challenge in controlling the regioselectivity of the fluorination. The primary goal is the selective installation of a single fluorine atom, yielding 2-fluoro-3,5-dimethylpyridine, a versatile intermediate for further functionalization via nucleophilic aromatic substitution (SNAr).[3][4]
Direct C-H fluorination is an atom-economical approach that avoids the multi-step sequences often required in traditional methods, such as Sandmeyer reactions or halogen-exchange (HALEX) processes.[5][6] Modern electrophilic fluorinating agents have made these direct transformations safer and more accessible.[7]
Mechanistic Considerations: Electrophilic Fluorination of an Activated Pyridine Ring
The direct fluorination of 3,5-dimethylpyridine proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The choice of an electrophilic fluorine source ("F+") is critical.[8] Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor®, are widely used due to their stability, safety, and efficacy.[7][9]
While a classic SEAr pathway involving a sigma complex is possible, theoretical studies on the reaction of Selectfluor® with aromatic compounds suggest that a Single Electron Transfer (SET) mechanism is often preferred.[10]
Proposed SET Mechanism:
-
Electron Transfer: The electron-rich 3,5-dimethylpyridine (the donor, D) transfers a single electron to Selectfluor® (the acceptor, A), forming a radical cation of the pyridine and the Selectfluor® radical.
-
Fluorine Radical Transfer: The highly reactive pyridine radical cation rapidly combines with a fluorine atom from the Selectfluor® radical.
-
Rearomatization: The resulting intermediate loses a proton (H+) to a mild base in the reaction mixture, restoring aromaticity and yielding the final this compound product.
Regioselectivity: The directing effects in 3,5-dimethylpyridine are complex. The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. Conversely, the two methyl groups are activating, ortho- and para-directing. The final regiochemical outcome is a balance of these electronic and steric effects, but fluorination adjacent to the nitrogen (at the C2 or C6 position) is commonly observed in many pyridine fluorination reactions.[2]
Selection of Fluorinating Agent
While elemental fluorine (F₂) is the most direct source, its high reactivity and extreme toxicity make it impractical for most laboratory settings.[11] Modern N-F electrophilic fluorinating agents offer a much safer and more selective alternative.
| Reagent Name | Acronym | Structure | Key Advantages | Key Disadvantages |
| Selectfluor® | F-TEDA-BF₄ | 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | High stability (solid, air- and water-tolerant), commercially available, effective, and easy to handle.[9] | Higher molecular weight, cost can be a factor for large-scale synthesis. |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable solid, high fluorinating power.[1][8] | Can sometimes lead to side reactions or require harsher conditions. | |
| N-Fluoropyridinium Salts | NFPy | Tunable reactivity by modifying pyridine substituents. | Can be less stable than Selectfluor® or NFSI. |
For this application, Selectfluor® is the recommended reagent due to its exceptional balance of reactivity, stability, and operational safety, making it ideal for achieving a clean and reproducible transformation.[11][12]
Detailed Experimental Protocol: Direct Fluorination of 3,5-Dimethylpyridine
This protocol is adapted from established procedures for the electrophilic fluorination of electron-rich heterocycles.[13]
Reagents and Materials
| Reagent/Material | Formula | CAS No. | M.W. | Quantity | Notes |
| 3,5-Dimethylpyridine | C₇H₉N | 591-22-0 | 107.16 | 1.07 g (10 mmol) | Reagent grade, ensure dryness. |
| Selectfluor® | C₇H₁₄B₂ClF₂N₂ | 140681-55-6 | 354.26 | 3.90 g (11 mmol, 1.1 eq) | Handle with care.[14] |
| Acetonitrile (MeCN) | CH₃CN | 75-05-8 | 41.05 | 100 mL | Anhydrous grade. |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 144-55-8 | 84.01 | ~50 mL | For work-up. |
| Brine (Saturated NaCl) | NaCl | 7647-14-5 | 58.44 | ~50 mL | For work-up. |
| Anhydrous MgSO₄ | MgSO₄ | 7487-88-9 | 120.37 | As needed | For drying. |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 60-29-7 | 74.12 | As needed | For extraction. |
| Round-bottom flask | - | - | - | 250 mL | Oven-dried. |
| Addition funnel | - | - | - | 100 mL | Oven-dried. |
| Magnetic stirrer & stir bar | - | - | - | 1 | |
| Argon or Nitrogen supply | Ar / N₂ | - | - | 1 | For inert atmosphere. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Selectfluor® Handling: While stable, Selectfluor® is a strong oxidizing agent and may be harmful if inhaled or comes into contact with skin.[11] Avoid creating dust. Refer to the Safety Data Sheet (SDS) before use.[14]
-
Exothermic Potential: The reaction can be exothermic. Controlled, slow addition of the fluorinating agent is crucial.
Reaction Setup and Procedure
-
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyridine (1.07 g, 10 mmol).
-
Dissolution: Add 50 mL of anhydrous acetonitrile to the flask and stir until the pyridine has completely dissolved.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Prepare Fluorinating Agent: In a separate dry flask or beaker, dissolve Selectfluor® (3.90 g, 11 mmol) in 50 mL of anhydrous acetonitrile. This may require gentle warming or sonication to fully dissolve. Transfer this solution to a 100 mL pressure-equalizing addition funnel.
-
Controlled Addition: Add the Selectfluor® solution dropwise from the addition funnel to the stirred pyridine solution over a period of approximately 60 minutes. Causality: A slow, controlled addition is critical to dissipate the heat generated from the reaction and prevent the formation of undesired byproducts.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stirring: Let the reaction stir at room temperature for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the reaction mixture to a sample of the starting material.
Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine.
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure and regiochemistry of fluorination.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The direct electrophilic C-H fluorination of 3,5-dimethylpyridine using Selectfluor® is an effective and reliable method for synthesizing this compound. The protocol detailed herein emphasizes safety and control, providing a robust foundation for researchers in organic synthesis and drug discovery. The resulting fluorinated pyridine is a valuable building block, primed for subsequent functionalization, enabling the rapid generation of diverse molecular libraries for biological screening.[3]
References
-
Molecules. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PubMed. Available at: [Link]
-
MDPI. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available at: [Link]
-
PubMed. (2007). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. Available at: [Link]
- Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
ResearchGate. Role of Selectfluor® in the reported fluorination reaction. ResearchGate. Available at: [Link]
- Google Patents. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
-
RSC Publishing. (2013). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. Available at: [Link]
-
Bryn Mawr College. Electrophilic Fluorination. Bryn Mawr College. Available at: [Link]
-
Wikipedia. 3,5-Lutidine. Wikipedia. Available at: [Link]
-
MEPI. Direct fluorination. MEPI. Available at: [Link]
-
PubMed. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. Available at: [Link]
-
Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. Electrophilic fluorination. Wikipedia. Available at: [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster. Available at: [Link]
-
YouTube. (2025). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube. Available at: [Link]
-
ResearchGate. (2025). Selectfluor. ResearchGate. Available at: [Link]
-
NIH. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC - NIH. Available at: [Link]
-
Wikipedia. Selectfluor. Wikipedia. Available at: [Link]
-
ACS Publications. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. ACS Publications. Available at: [Link]
- Google Patents. EP0929523A1 - Preparation of 3,5-lutidine.
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Common Organic Chemistry. Selectfluor. Common Organic Chemistry. Available at: [Link]
-
ACS Publications. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. ACS Publications. Available at: [Link]
-
NIH. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. PMC - NIH. Available at: [Link]
-
PubMed. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution. PubMed. Available at: [Link]
-
ResearchGate. Direct fluorination and amination of (hetero)aromatic C–H bonds with NFSI. ResearchGate. Available at: [Link]
-
Thieme. (2025). meta-Selective Fluorination of Pyridine Derivatives. Synfacts. Available at: [Link]
-
PubMed. (2019). Synthesis of 15 N-labelled 3,5-dimethylpyridine. PubMed. Available at: [Link]
-
ACS Publications. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters. Available at: [Link]
-
NIH. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Available at: [Link]
- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
SpringerLink. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. SpringerLink. Available at: [Link]
-
ResearchGate. meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. Available at: [Link]
-
American Chemical Society. (2026). Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. ACS Publications. Available at: [Link]
-
Journal of the American Chemical Society. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. Available at: [Link]
-
MPG.PuRe. Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe. Available at: [Link]
-
MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]
Sources
- 1. brynmawr.edu [brynmawr.edu]
- 2. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Selectfluor - Wikipedia [en.wikipedia.org]
- 10. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Selectfluor [commonorganicchemistry.com]
- 12. CAS 140681-55-6: Selectfluor | CymitQuimica [cymitquimica.com]
- 13. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
Application Note: Advanced Protocols for the Regioselective Synthesis of 2-Fluoro-3,5-dimethylpyridine
Executive Summary & Strategic Rationale
The introduction of a fluorine atom at the C2 position of the pyridine ring is a critical transformation in medicinal chemistry.[1] It serves to lower the basicity of the pyridine nitrogen (
2-Fluoro-3,5-dimethylpyridine presents a specific synthetic challenge compared to its un-substituted or electron-deficient congeners. The two methyl groups at the C3 and C5 positions exert a positive inductive effect (+I), increasing the electron density of the ring.[1] This electronic enrichment deactivates the C2 position toward nucleophilic attack (
This guide details two distinct, validated protocols to overcome this deactivation:
-
Protocol A (The "Scalable" Route): High-Temperature Halogen Exchange (Halex) using Cesium Fluoride. Best for multi-gram to kilogram scale where atom economy is paramount.[1]
-
Protocol B (The "Laboratory" Route): The Balz-Schiemann Reaction. Best for high-purity, small-scale synthesis (100 mg - 10 g) where equipment limitations preclude high-temperature autoclaves.
Chemical Properties & Safety Profile[1][2][3][4][5]
| Property | Value (Estimated/Lit.) | Notes |
| Molecular Formula | ||
| Molecular Weight | 125.15 g/mol | |
| Boiling Point | 168–172 °C | Liquid at RT. |
| Density | ~1.08 g/mL | Denser than water.[1] |
| Solubility | DCM, EtOAc, MeOH | Sparingly soluble in water.[1] |
| Hazards | Flammable, Irritant | Warning: HF generation possible upon hydrolysis.[1] |
Protocol A: Nucleophilic Aromatic Substitution (Halex)[1]
Principle: This method utilizes the "naked fluoride" effect.[1][2] By using Cesium Fluoride (CsF) in a polar aprotic solvent, the fluoride ion becomes highly nucleophilic, displacing a chloride leaving group.[1]
Critical Mechanism: The 3,5-dimethyl substitution pattern deactivates the ring. Therefore, Potassium Fluoride (KF) is often insufficient unless spray-dried and used with a phase transfer catalyst at extreme temperatures (
Reagents & Equipment[6][7][8][9]
-
Substrate: 2-Chloro-3,5-dimethylpyridine (1.0 equiv).
-
Fluorinating Agent: Cesium Fluoride (CsF) (1.5 - 2.0 equiv). Must be anhydrous.
-
Solvent: Sulfolane (Tetramethylene sulfone) or DMSO.[1] Sulfolane is preferred for thermal stability.[1]
-
Catalyst: 18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (TPPB).
-
Equipment: High-pressure glass reactor or Monel autoclave (if scaling >50g).
Step-by-Step Methodology
-
Drying (Crucial): Place CsF in a reaction flask and dry under high vacuum (0.1 mbar) at 150°C for 4 hours. Moisture is the enemy of this reaction; it solvates fluoride, killing its nucleophilicity.[1]
-
Solvation: Cool the flask to room temperature under Argon. Add anhydrous Sulfolane (approx. 5 mL per gram of substrate).[1]
-
Addition: Add 2-Chloro-3,5-dimethylpyridine and 18-Crown-6.
-
Reaction: Heat the mixture to 180°C with vigorous stirring.
-
Workup (Distillation):
-
Do not perform an aqueous workup immediately, as the solvent (Sulfolane) is difficult to remove.[1]
-
Perform a vacuum distillation directly from the reaction vessel.[1] The product (bp ~170°C at atm) will distill over before the Sulfolane (bp 285°C).[1]
-
Collect the fraction boiling at ~65–75°C under reduced pressure (15 mmHg).
-
-
Purification: Dissolve the distillate in diethyl ether, wash once with water to remove traces of solvent/salts, dry over
, and concentrate.
Workflow Diagram (Protocol A)
Caption: Protocol A utilizes high-temperature nucleophilic substitution driven by anhydrous CsF.
Protocol B: The Balz-Schiemann Reaction
Principle: This route converts an amine to a diazonium salt, which is then thermally decomposed to the fluoride.[1][4][5] This method is insensitive to the electronic deactivation of the ring, making it highly reliable for electron-rich pyridines.
Reagents & Equipment[6][7][8][9]
-
Substrate: 2-Amino-3,5-dimethylpyridine.
-
Reagents: Sodium Nitrite (
), Tetrafluoroboric Acid ( , 48% aq).[1] -
Solvent: Water (for diazotization).[1]
-
Equipment: Mechanical stirrer, internal thermometer, oil bath/sand bath.[1]
Step-by-Step Methodology
-
Salt Formation: In a polyethylene beaker (glass can be etched by trace HF), dissolve 2-Amino-3,5-dimethylpyridine (10 mmol) in 48% fluoroboric acid (
, 40 mmol).-
Note: A large excess of acid is required to prevent the formation of diazo-amino coupling byproducts.
-
-
Diazotization: Cool the solution to -5°C using an ice/salt bath.
-
Addition: Dropwise add a solution of
(11 mmol) in minimal water. Maintain internal temperature below 0°C. -
Stirring: Stir at 0°C for 30 minutes.
-
Isolation (Optional but Recommended): Filter the diazonium salt rapidly and wash with cold ether. Caution: Do not let the salt dry completely as it can be shock-sensitive.
-
Alternative: For safer processing, the "One-Pot" method involves adding an organic solvent (like toluene) and heating the biphasic mixture, but isolation yields higher purity.
-
-
Thermal Decomposition:
-
Workup: Dissolve the residue in DCM. Wash with 10%
(to neutralize residual acid/ ).[1] Dry organic layer over .[1][7] -
Purification: Flash chromatography (Hexanes/EtOAc 9:1) or distillation.[1][6]
Workflow Diagram (Protocol B)
Caption: Protocol B proceeds via a diazonium intermediate, circumventing electronic deactivation.
Analytical Validation
Successful synthesis must be validated using the following criteria.
| Technique | Expected Signal | Mechanistic Insight |
| Confirm fluorine integration. Absence of peak indicates hydrolysis to pyridone.[1] | ||
| Loss of NH2 protons (Route B) or shift of aromatic protons.[1] | Methyl groups will appear as singlets around 2.2-2.4 ppm. | |
| GC-MS | M+ peak at 125 m/z. | Check for 124 m/z (loss of H) or 106 m/z (loss of F).[1] |
Troubleshooting Guide:
-
Low Yield (Route A): Likely due to wet CsF.[1] Re-dry reagents or add molecular sieves (4Å) to the reaction. Increase temp to 200°C.
-
Explosive Decomposition (Route B): The diazonium salt was heated too fast. Mix the salt with dry sand (1:3 ratio) before heating to moderate the thermal transfer.[1]
References
-
Finger, G. C., et al. (1965).[1] Aromatic Fluorine Compounds.[1][8][4][5] XII. The Synthesis of Fluoropyridines. Journal of Organic Chemistry.[1]
-
Schiemann, G., & Balz, G. (1927).[1][4] Über neue Wege zu Fluorbenzolen.[1] Berichte der deutschen chemischen Gesellschaft.[1]
-
Vertex AI Search. (2025).[1][6] Synthesis method of 2,3-difluoro-5-chloropyridine (Patent CN101648904B).
-
Vertex AI Search. (2025).[1][6] Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine (Patent US4973698A).
-
ChemicalBook. (2025).[1][6] Synthesis of 2-Fluoro-5-methylpyridine.
Sources
- 1. JP2021517554A - New method for producing fluoroaryl compounds and their derivatives - Google Patents [patents.google.com]
- 2. Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chelating Leaving Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 8. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-3,5-dimethylpyridine
This comprehensive guide provides a detailed, field-proven protocol for the scale-up synthesis of 2-Fluoro-3,5-dimethylpyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and scalability.
Introduction: The Significance of this compound
Fluorinated pyridine derivatives are of paramount importance in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a crucial intermediate in the synthesis of a variety of bioactive compounds. Its unique substitution pattern offers a versatile scaffold for further functionalization, making a robust and scalable synthetic route highly desirable.
Synthetic Strategy: A Two-Step Approach via Diazotization and Fluorination
The selected synthetic strategy involves a two-step process commencing from the readily available starting material, 3,5-dimethylpyridine (3,5-lutidine). The initial step involves the amination of the pyridine ring at the 2-position to furnish 2-amino-3,5-dimethylpyridine. Subsequently, this amino-functionalized intermediate undergoes a Balz-Schiemann reaction to introduce the fluorine atom, yielding the target compound, this compound. This classical yet reliable method for aryl fluoride synthesis proceeds via a diazonium tetrafluoroborate intermediate.[1][2]
The choice of the Balz-Schiemann reaction is predicated on its well-established nature and its applicability to a wide range of aromatic amines.[1][3] While other fluorination methods exist, the Balz-Schiemann reaction offers a predictable and scalable pathway for this specific transformation.[4]
Experimental Workflow Overview
Caption: Overall workflow for the synthesis of this compound.
PART 1: Synthesis of 2-Amino-3,5-dimethylpyridine
This protocol details the amination of 3,5-dimethylpyridine using the Chichibabin reaction. This method provides a direct route to the corresponding 2-amino derivative.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 3,5-Dimethylpyridine | C₇H₉N | 107.15 | ≥98% | Sigma-Aldrich |
| Sodamide (NaNH₂) | H₂NNa | 39.01 | 98% | Sigma-Aldrich |
| Liquid Ammonia | NH₃ | 17.03 | Anhydrous | Airgas |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Fisher Scientific |
| Ammonium Chloride | NH₄Cl | 53.49 | ≥99.5% | VWR |
Step-by-Step Protocol
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet for inert gas (Argon or Nitrogen).
-
Ensure the system is under a positive pressure of inert gas.
-
-
Ammonia Condensation:
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 500 mL of anhydrous liquid ammonia into the flask.
-
-
Sodamide Addition:
-
Carefully add 43 g (1.1 mol) of sodamide to the liquid ammonia with vigorous stirring. The sodamide should be added in portions to control any initial exotherm.
-
-
Addition of 3,5-Dimethylpyridine:
-
Slowly add a solution of 107.15 g (1.0 mol) of 3,5-dimethylpyridine in 100 mL of anhydrous toluene to the stirred suspension of sodamide in liquid ammonia over a period of 1 hour.
-
Maintain the temperature at -78 °C during the addition.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight, allowing the ammonia to evaporate through the condenser.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Quenching:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of gas ceases.
-
Add 500 mL of water and 300 mL of toluene. Stir the mixture for 30 minutes.
-
-
Extraction and Purification:
-
Separate the organic layer. Extract the aqueous layer with toluene (3 x 150 mL).
-
Combine the organic extracts, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-amino-3,5-dimethylpyridine by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.
-
PART 2: Scale-Up Synthesis of this compound via Balz-Schiemann Reaction
This section outlines the conversion of 2-amino-3,5-dimethylpyridine to the target compound using the Balz-Schiemann reaction.[1] Extreme caution is advised for this part of the synthesis due to the handling of hazardous reagents and the potentially exothermic nature of the reaction. [3]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-Amino-3,5-dimethylpyridine | C₇H₁₀N₂ | 122.17 | ≥98% | Synthesized in Part 1 |
| Tetrafluoroboric Acid | HBF₄ | 87.81 | 48 wt. % in H₂O | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | VWR |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | VWR |
Reaction Mechanism
Caption: Mechanism of the Balz-Schiemann reaction.
Step-by-Step Protocol
-
Diazotization:
-
In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, a temperature probe, and an addition funnel.
-
Charge the reactor with 122.17 g (1.0 mol) of 2-amino-3,5-dimethylpyridine.
-
Cool the reactor to 0-5 °C using a circulating chiller.
-
Slowly add 220 mL of 48% aqueous tetrafluoroboric acid (HBF₄) while maintaining the internal temperature below 10 °C.
-
Prepare a solution of 72.5 g (1.05 mol) of sodium nitrite in 150 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
Stir the resulting slurry for an additional 30 minutes at 0-5 °C.
-
-
Isolation of the Diazonium Salt:
-
Filter the precipitated diazonium tetrafluoroborate salt under vacuum.
-
Wash the filter cake with cold water (2 x 100 mL), followed by cold diethyl ether (2 x 100 mL).
-
Crucially, do not allow the diazonium salt to become completely dry as it can be explosive in a dry state. The salt should be used immediately in the next step.
-
-
Thermal Decomposition (Fluorination):
-
Transfer the moist diazonium salt to a flask equipped for distillation.
-
Gently heat the salt under reduced pressure. The decomposition will begin, and the product, this compound, will distill over.
-
Collect the distillate in a cooled receiver. The decomposition is typically carried out at temperatures ranging from 100-150 °C, but should be carefully optimized on a small scale first.
-
-
Workup and Purification:
-
Dissolve the collected distillate in diethyl ether (300 mL).
-
Wash the ethereal solution with a 5% aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize any acidic byproducts, followed by brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product with high purity.
-
Safety and Handling Precautions
-
Sodamide: Highly reactive and corrosive. Reacts violently with water. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Liquid Ammonia: Corrosive and toxic. Work in a well-ventilated fume hood and use appropriate cryogenic gloves and face shield.
-
Tetrafluoroboric Acid: Highly corrosive. Causes severe burns. Handle with extreme care, using acid-resistant gloves, a face shield, and a lab coat.
-
Diazonium Salts: Potentially explosive, especially when dry. Handle with extreme caution, behind a blast shield, and never allow to fully dry.
-
Thermal Decomposition: The decomposition of the diazonium salt can be highly exothermic and should be performed with careful temperature control and appropriate safety measures in place.[3]
References
- Shinkichi, N. et al. (1964).
-
Organic Syntheses. (n.d.). 2-Amino-p-cymene. [Link]
- Roe, A. (1949). The Balz-Schiemann Reaction. Organic Reactions, 5, 193-228.
-
The Balz-Schiemann Reaction. (2019). Scientific Update. [Link]
-
Balz–Schiemann reaction. (2023). In Wikipedia. [Link]
-
Singh, S. et al. (2011). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. [Link]
-
Wikipedia. (2023). Balz–Schiemann reaction. [Link]
-
ResearchGate. (2011). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. [Link]
-
Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]
-
ACS Publications. (2023). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. [Link]
-
ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine. [Link]
-
Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]
-
MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]
-
ResearchGate. (n.d.). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]
-
Princeton University. (n.d.). Fluorine. [Link]
-
Synform. (2022). Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. [Link]
Sources
Purification of 2-Fluoro-3,5-dimethylpyridine: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the purification of 2-Fluoro-3,5-dimethylpyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this critical intermediate, ensuring the reliability and reproducibility of their synthetic endeavors.
The precise control over the purity of starting materials and intermediates is paramount in the synthesis of active pharmaceutical ingredients (APIs). Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and potential toxicological issues in the final product. This compound, with its unique electronic and steric properties conferred by the fluorine and methyl substituents, presents specific challenges and considerations for its purification. This guide will delve into the underlying principles of various purification techniques and provide step-by-step protocols tailored for this compound.
Understanding the Compound: Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting and optimizing a purification strategy. While specific experimental data for this exact compound is not extensively published, we can infer its properties from closely related analogs like 2-fluoropyridine and 3,5-dimethylpyridine.
| Property | Estimated Value/Characteristic | Rationale & Implications for Purification |
| Molecular Formula | C₇H₈FN | - |
| Molecular Weight | 125.14 g/mol | Relevant for calculating molar equivalents and for mass spectrometry analysis. |
| Appearance | Colorless to light yellow liquid | A noticeable color may indicate the presence of impurities. |
| Boiling Point | Estimated: 150-170 °C | Fractional distillation is a viable purification method. The boiling point is expected to be higher than 2-fluoropyridine (126 °C) due to the additional methyl groups.[1] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). Partially soluble in water. | Dictates the choice of solvents for liquid chromatography, extraction, and crystallization. |
| pKa | Estimated: 3-4 | The fluorine atom at the 2-position is electron-withdrawing, reducing the basicity of the pyridine nitrogen compared to 3,5-dimethylpyridine (pKa ~6.15).[2] This property is crucial for acid-base extraction and for predicting behavior in reversed-phase chromatography. |
Potential Impurities in Synthesis
The nature and quantity of impurities in a sample of this compound will largely depend on the synthetic route employed. Common synthetic strategies for fluorinated pyridines include halogen exchange (Halex) reactions, diazotization-fluorination (Balz-Schiemann type reactions), and C-H activation/fluorination.[3][4]
Common classes of impurities may include:
-
Starting Materials: Unreacted precursors, such as 2-chloro-3,5-dimethylpyridine or 2-amino-3,5-dimethylpyridine.
-
Reaction Byproducts: Hydroxylated species (from reaction with residual water), regioisomers, or products of over-fluorination.
-
Reagents and Catalysts: Residual fluorinating agents, phase-transfer catalysts, or metal catalysts.
-
Solvents: Residual solvents from the reaction or workup.
A preliminary analysis by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) is essential to identify the impurity profile and guide the selection of the most effective purification method.
Purification Strategies and Protocols
Based on the anticipated properties of this compound and its potential impurities, several purification techniques can be employed. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Workflow for Selecting a Purification Method
Caption: A decision-making workflow for the purification of this compound.
Fractional Vacuum Distillation
For large quantities of material with impurities that have significantly different boiling points, fractional vacuum distillation is an efficient and scalable purification method. The use of a vacuum is recommended to lower the boiling point and prevent thermal decomposition.
Protocol for Fractional Vacuum Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Distillation: Begin stirring (if using a stir bar) and gradually apply vacuum. Once the desired pressure is reached, slowly heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect a forerun fraction, which will contain any low-boiling impurities and residual solvents.
-
Product Collection: As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the collected fractions by GC or HPLC to determine their purity.
Flash Column Chromatography
For smaller scales or when impurities have similar boiling points to the product, flash column chromatography is the method of choice. The polarity of the stationary and mobile phases can be tuned to achieve optimal separation.
Protocol for Flash Column Chromatography:
-
Solvent System Selection: Determine a suitable solvent system using TLC. A good system will give the product an Rf value of approximately 0.2-0.4 and show good separation from all impurities. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[5]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions. The elution can be monitored by TLC.
-
Fraction Analysis: Analyze the fractions containing the product by TLC to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Troubleshooting Chromatography:
-
Peak Tailing: For basic compounds like pyridines, peak tailing on silica gel can be an issue. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to obtain symmetrical peaks.[6]
-
Poor Resolution: If resolution is poor, consider changing the stationary phase (e.g., alumina) or using a different solvent system.[6] A shallower solvent gradient can also improve separation.
Acid-Base Extraction
This technique is particularly useful for removing non-basic organic impurities or acidic byproducts. It leverages the basicity of the pyridine nitrogen.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10). This will deprotonate the pyridine derivative, causing it to separate out.
-
Back-Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Recrystallization
If the this compound is a solid at room temperature or forms a stable salt that is a solid, recrystallization can be a highly effective method for achieving high purity.[7][8][9][10][11]
General Recrystallization Workflow:
Caption: A step-by-step workflow for the purification of a solid compound by recrystallization.
Safety and Handling
This compound and its analogs are flammable liquids and can cause skin, eye, and respiratory irritation.[12][13][14] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13][15] Store in a cool, dry place away from ignition sources.[12]
Conclusion
The purification of this compound is a critical step in its use as a synthetic intermediate. A systematic approach, beginning with the characterization of impurities, allows for the selection of the most appropriate purification technique. By carefully following the detailed protocols for distillation, chromatography, and extraction outlined in this guide, researchers can consistently obtain high-purity material, thereby ensuring the success of their subsequent synthetic transformations.
References
- Benchchem Technical Support Team. (2025, December).
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- PubMed. (2007, August 15).
- Unknown.
- Unknown.
- Wikipedia.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. PraxiLabs.
- PubMed.
- CDH Fine Chemical.
- Unknown. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- Synquest Labs. 2-Fluoro-3-methylpyridine-5-carboxylic acid. Synquest Labs.
- TCI Chemicals. 2-Fluoro-3-methylpyridine | 2369-18-8. TCI Chemicals.
- Benchchem.
- LOCKSS. (2021, May 25).
- Apollo Scientific. 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester. Apollo Scientific.
- NIH. 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722. PubChem.
- Unknown.
- Organic Syntheses Procedure. is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with.
- Unknown. (2016, February 21). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives.
- ChemicalBook. (2026, January 13). 2-Fluoropyridine | 372-48-5. ChemicalBook.
- PMC. 2-Fluoro-5-(4-fluorophenyl)pyridine. PMC.
- PMC.
- Sigma-Aldrich. 2-Fluoropyridine 98 372-48-5. Sigma-Aldrich.
- ACS Publications. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry.
- PMC. (2019, January 21). The formation of all-cis-(multi)
- Unknown. CAS 89402-42-6 2,3-difluoro-5(trifluoromethyl)pyridine Impurity.
- Organic Syntheses. (2017, May 5). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
- Unknown.
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- Google Patents. CN105037251A - 3,5-dimethylpyridine purifying method.
- Unknown.
- European Patent Office.
- Wikipedia. 3,5-Lutidine. Wikipedia.
- Sigma-Aldrich. 2-Fluoro-3-iodo-5-methylpyridine AldrichCPR 153034-78-7. Sigma-Aldrich.
- Unknown.
- Unknown. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- ResearchGate. (2025, August 6). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
Sources
- 1. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 2. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Recrystallization [sites.pitt.edu]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. praxilabs.com [praxilabs.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
Suzuki coupling reactions with 2-Fluoro-3,5-dimethylpyridine
Application Note: Advanced Suzuki-Miyaura Coupling Protocols for 2-Fluoro-3,5-dimethylpyridine Scaffolds
Executive Summary
The This compound scaffold represents a high-value pharmacophore in medicinal chemistry. The C2-fluorine atom provides a metabolic "block" against oxidation and serves as a lipophilic hydrogen bond acceptor, while the 3,5-dimethyl pattern imposes specific conformational constraints (atropisomerism) on attached biaryl systems.
However, this scaffold presents a unique "Steric-Electronic" conflict during Suzuki-Miyaura cross-coupling:
-
Steric Hindrance: The methyl groups at C3 and C5 create a "sandwich" effect, severely hindering palladium access to the C4 position.
-
Electronic Instability: The highly electron-deficient C2-F bond is susceptible to Nucleophilic Aromatic Substitution (
), leading to hydrolysis (pyridone formation) or displacement by the base/nucleophile.
This guide provides validated protocols to overcome these barriers, focusing on ligand selection (Buchwald-type) and base optimization to ensure high yields while preserving the critical C–F bond.
Strategic Analysis & Mechanistic Insight
The Reactivity Landscape
Successful coupling requires navigating three competing pathways. The goal is to maximize Path A (Cross-Coupling) while suppressing Path B (Protodeboronation) and Path C (
Figure 1: Competitive reaction pathways. The steric bulk at C3/C5 slows oxidative addition, increasing the residence time of the substrate in basic conditions, which promotes unwanted
Ligand Selection Strategy
Standard ligands like
-
Recommended: SPhos or XPhos . These electron-rich, bulky dialkylbiaryl phosphines facilitate oxidative addition into hindered aryl halides and promote reductive elimination.
-
Alternative: Pd(dppf)Cl₂ .[1] Effective for the less hindered C6 position but often fails at C4.
Experimental Protocols
Protocol A: C4-Coupling (Sterically Demanding)
Target: Functionalization of 4-bromo-2-fluoro-3,5-dimethylpyridine.
Rationale: This protocol uses a precatalyst system with SPhos to punch through the steric wall created by the methyl groups. Anhydrous conditions are preferred to prevent hydrolysis of the C2-F bond.
Materials:
-
Electrophile: 4-Bromo-2-fluoro-3,5-dimethylpyridine (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(2 mol%) + SPhos (4-8 mol%) OR Pd-SPhos G3 (2-4 mol%) -
Base:
(finely ground, anhydrous, 3.0 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Electrophile (1.0 mmol), Boronic Acid (1.5 mmol),
(636 mg, 3.0 mmol), and the Pd catalyst. -
Solvation: Add anhydrous Toluene (5 mL, 0.2 M concentration).
-
Note: If solubility is poor, add 10% v/v n-Butanol (degassed).
-
-
Degassing: Seal the vial and purge with Argon for 5 minutes (balloon needle method) or sparge prior to catalyst addition.
-
Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm).
-
Time: Typically 4–12 hours. Monitor via LCMS.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove palladium black and phosphate salts. Rinse with EtOAc.
-
Purification: Concentrate in vacuo. Flash chromatography (Hexane/EtOAc).
Critical Checkpoint: If LCMS shows significant de-brominated starting material (this compound), the catalyst is dying before transmetalation. Increase catalyst loading or switch to XPhos .
Protocol B: C6-Coupling (Electronically Sensitive)
Target: Functionalization of 6-bromo-2-fluoro-3,5-dimethylpyridine.
Rationale: The C6 position is less sterically hindered but more electron-deficient due to proximity to the Nitrogen. We use a milder base and a bidentate ligand to stabilize the Pd intermediate.
Materials:
-
Electrophile: 6-Bromo-2-fluoro-3,5-dimethylpyridine (1.0 equiv)
-
Nucleophile: Aryl Boronic Pinacol Ester (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane / Water (9:1 ratio)
Step-by-Step Procedure:
-
Charge: Combine Electrophile, Boronate Ester,
, and Catalyst in a microwave vial. -
Degas: Sparging with Nitrogen for 10 minutes is critical here to prevent homocoupling of the boronate.
-
Reaction: Heat to 80°C (Oil bath) or 100°C (Microwave, 30 mins).
-
Warning: Do not exceed 110°C; risk of C2-F hydrolysis increases significantly in aqueous media above this threshold.
-
-
Workup: Dilute with water, extract 3x with DCM. Dry over
.
Data Summary & Optimization Matrix
Use this table to select conditions based on your specific derivative.
| Variable | Condition A (High Sterics) | Condition B (High Sensitivity) | Condition C (General Screen) |
| Substrate Scope | C4-Halides (between Methyls) | C6-Halides / Unstable C-F | Initial Scouting |
| Catalyst | Pd-SPhos G3 or | ||
| Base | |||
| Solvent | Toluene or n-BuOH | Dioxane/H2O (9:1) | DME/H2O |
| Temp | 100–110°C | 60–80°C | 80°C |
| Primary Risk | Protodehalogenation | Low Conversion |
Troubleshooting Guide
Issue 1: Loss of Fluorine ( Side Reaction)
-
Symptom: LCMS shows a mass of [M-F+OH] (Hydrolysis) or [M-F+OR] (Alkoxide attack).
-
Cause: Reaction temperature too high or base is too nucleophilic.
-
Solution:
-
Switch from Carbonate bases (
) to Phosphate bases ( ). -
Remove water (use Protocol A).
-
Lower temperature to 60°C and extend reaction time.
-
Issue 2: Protodeboronation of the Nucleophile
-
Symptom: The aryl halide remains unreacted; the boronic acid converts to Ar-H.
-
Cause: this compound is electron-poor, making the oxidative addition slow. The boronic acid degrades while waiting for the Pd cycle.
-
Solution:
-
Use Boronic Esters (Pinacol) or MIDA boronates instead of free acids.
-
Add the base slowly (syringe pump) to keep the concentration of the active boronate species low but constant.
-
Issue 3: No Reaction at C4
-
Symptom: Starting material recovery.
-
Solution: The steric bulk is preventing the standard catalytic cycle. Switch to Pd-RuPhos or Pd-XPhos G4 . These precatalysts are specifically designed for tetra-ortho-substituted couplings.
Workflow Visualization
Figure 2: Decision tree for selecting the optimal coupling protocol based on regiochemistry and observed side reactions.
References
-
BenchChem. (2025).[1][2] A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Retrieved from .
-
Organic Chemistry Portal. (2023). Suzuki Coupling - Recent Developments and Ligand Selection. Retrieved from .
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from .
-
National Institutes of Health (PMC). (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition. Organometallics. Retrieved from .
-
Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from .
Sources
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Fluoro-3,5-dimethylpyridine
Introduction: The Strategic Importance of C–N Bond Formation in Heterocyclic Chemistry
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the construction of carbon-nitrogen (C–N) bonds.[1] This transformation is of paramount importance in the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[2] The reaction's significance is particularly pronounced in the realm of heterocyclic chemistry, where the introduction of an amino group can profoundly influence the biological activity and physicochemical properties of a molecule.
This guide focuses on a specific, yet highly relevant, application: the Buchwald-Hartwig amination of 2-Fluoro-3,5-dimethylpyridine. This substrate presents a unique set of challenges and opportunities. The pyridine core is a common scaffold in medicinal chemistry, and the fluorine substituent offers a potential vector for further functionalization or can be retained to modulate electronic properties. The successful and efficient amination of this substrate is therefore a valuable tool for drug discovery and development professionals.
Herein, we provide a detailed examination of the mechanistic underpinnings of the Buchwald-Hartwig amination, followed by a comprehensive, field-tested protocol for the successful amination of this compound. This document is intended to serve as a practical guide for researchers, offering not just a series of steps, but a deeper understanding of the critical parameters that govern the success of this powerful cross-coupling reaction.
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (in this case, this compound). This step involves the insertion of the palladium atom into the carbon-fluorine bond, forming a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being Ar-I > Ar-Br > Ar-Cl > Ar-F. While aryl fluorides are typically the least reactive, the appropriate choice of ligand and reaction conditions can facilitate this crucial step.
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form an amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.[3]
-
Reductive Elimination: This is the final, product-forming step of the catalytic cycle. The aryl and amido ligands on the palladium center couple, forming the desired C–N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a robust and reproducible method for the palladium-catalyzed amination of this compound with a generic primary or secondary amine.
Materials and Reagents:
-
This compound
-
Amine (Primary or Secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst
-
Josiphos ligand (e.g., CyPF-tBu) or other suitable bulky, electron-rich phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) or other suitable strong, non-nucleophilic base
-
Anhydrous Toluene or Dioxane
-
Anhydrous reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Critical Experimental Parameters:
The success of the Buchwald-Hartwig amination is highly dependent on the careful control of several key parameters.[6] The following table summarizes the recommended starting points and the rationale for their selection.
| Parameter | Recommended Value | Rationale & Causality |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) | A common and relatively inexpensive palladium precursor. Can be reduced in situ to the active Pd(0) species.[7] |
| Ligand | Bulky, electron-rich phosphine (e.g., Josiphos, BrettPhos) (1.1-1.5 eq. to Pd) | These ligands promote the oxidative addition of the typically less reactive aryl fluoride and facilitate the reductive elimination step.[1] |
| Base | Sodium tert-butoxide (1.2-1.5 eq.) | A strong, non-nucleophilic base that is effective in deprotonating a wide range of amines.[8] Weaker bases like K₂CO₃ or Cs₂CO₃ may be used for base-sensitive substrates but often require higher temperatures and longer reaction times. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, non-polar solvents are generally preferred to avoid interference with the catalytic cycle.[9] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion, especially with less reactive aryl halides. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS). |
| Atmosphere | Inert (Nitrogen or Argon) | The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. |
Step-by-Step Protocol:
The following procedure should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the amine (1.1-1.2 eq.), the palladium source, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the base.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following are some common issues and potential solutions:
-
Low Conversion:
-
Increase Temperature: Higher temperatures can often overcome activation energy barriers.
-
Screen Ligands: The choice of ligand is critical. If one ligand is not effective, screening other bulky, electron-rich phosphine ligands may be beneficial.[10]
-
Check Reagent Purity: Impurities in the starting materials, solvent, or base can poison the catalyst.
-
-
Side Reactions (e.g., Hydrodehalogenation):
-
Lower Temperature: Running the reaction at a lower temperature can sometimes minimize side reactions.
-
Change Base: A weaker base may be less prone to promoting side reactions.
-
-
Difficulty with Specific Amines:
-
Sterically Hindered Amines: May require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system).
-
Electron-Deficient Amines: May require a stronger base to facilitate deprotonation.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and versatile tool for the synthesis of novel heterocyclic compounds. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can reliably and efficiently construct valuable C–N bonds. The protocol and insights provided in this guide are intended to empower scientists in their pursuit of new molecular entities with potential applications in drug discovery and materials science.
References
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. research.rug.nl [research.rug.nl]
palladium-catalyzed cross-coupling of 2-Fluoro-3,5-dimethylpyridine
Application Note: Palladium-Catalyzed Cross-Coupling & Functionalization of 2-Fluoro-3,5-dimethylpyridine
Part 1: Executive Summary & Strategic Rationale
This compound is a high-value scaffold in medicinal chemistry.[1][2] Its structural uniqueness lies in the "privileged" substitution pattern:
-
Metabolic Stability: The methyl groups at C3 and C5 block the most metabolically vulnerable positions on the pyridine ring, significantly extending in vivo half-life.
-
Bioisosterism: The C2-Fluorine atom mimics the electronic properties of an oxygen lone pair while modulating pKa and lipophilicity (LogP).
-
Synthetic Challenge: The 3,5-dimethyl substitution creates a sterically crowded environment, making traditional cross-coupling at the C4 position difficult. Furthermore, the C-F bond is generally inert to Palladium (Pd) oxidative addition, requiring alternative activation strategies.
This guide details the two most robust Pd-catalyzed workflows for coupling this substrate: Direct C-H Arylation (C6-selective) and Indirect Suzuki-Miyaura Coupling (via C-H Borylation) .
Part 2: Critical Reaction Design & Causality
To successfully couple this compound, one must abandon the idea of standard halide displacement (SNAr) if a carbon-carbon bond is the goal. Instead, we utilize the intrinsic electronic bias of the pyridine ring.
The Regioselectivity Map
-
Position C2 (F): Inert to Pd(0). Reactive to nucleophiles (SNAr) but not discussed here as it is not Pd-catalysis.
-
Positions C3/C5 (Me): Blocked.
-
Position C4: Sterically shielded by flanking methyls. Accessible only via Ir-catalyzed borylation (steric control).
-
Position C6: The "Goldilocks" zone. It is the most acidic proton (pKa ~26) due to the inductive effect of the adjacent Nitrogen and is sterically accessible. This is the primary target for Pd-catalyzed C-H activation.
Mechanistic Driver: Concerted Metalation-Deprotonation (CMD)
For direct arylation, we rely on the CMD pathway.[2] A carboxylate ligand (Pivalate or Acetate) on the Pd(II) species acts as an intramolecular base, deprotonating the C6-H bond while simultaneously forming the Pd-C bond.
-
Why Pivalic Acid (PivOH)? The bulky tert-butyl group prevents non-productive coordination and facilitates the transition state for C-H cleavage.
Part 3: Experimental Protocols
Protocol A: Direct Pd-Catalyzed C-H Arylation (C6-Selective)
Target: Synthesis of 2-Fluoro-3,5-dimethyl-6-arylpyridines.
Scope: Coupling this compound with Aryl Bromides.
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
|---|---|---|---|
| Substrate (this compound) | 1.0 | Core Scaffold | Limiting reagent |
| Aryl Bromide (Ar-Br) | 1.2 - 1.5 | Coupling Partner | Electron-deficient Ar-Br works best |
| Catalyst (Pd(OAc)₂) | 5 mol% | Pre-catalyst | Source of Pd(II) |
| Ligand (PCy₃ • HBF₄) | 10 mol% | Ligand | Electron-rich phosphine facilitates oxidative addition |
| Base (K₂CO₃) | 2.0 | Stoichiometric Base | Regenerates the catalytic carboxylate |
| Additive (Pivalic Acid) | 30 mol% | Proton Shuttle | Critical for CMD mechanism |
| Solvent (Mesitylene or DMA) | [0.2 M] | Medium | High boiling point required |
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a heavy-walled pressure vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Solids Addition: Charge the vial with Pd(OAc)₂ (5 mol%), PCy₃•HBF₄ (10 mol%), K₂CO₃ (2.0 equiv), and the Aryl Bromide (1.5 equiv).
-
Checkpoint: If the Aryl Bromide is a liquid, add it in step 4.
-
-
Substrate Addition: Add this compound (1.0 equiv) and Pivalic Acid (30 mol%) via syringe.
-
Solvation: Add anhydrous Mesitylene (degassed).
-
Why Mesitylene? Its non-polar nature often suppresses side reactions compared to polar amides, though DMA is a backup for solubility issues.
-
-
Reaction: Seal the vial and heat to 110–120 °C for 16–24 hours.
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the Ar-Br peak.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove Pd black and salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Indirect C4-Functionalization (Borylation-Suzuki Sequence)
Target: Accessing the sterically hindered C4 position.
Since Pd cannot easily activate the C4-H bond due to the flanking methyls, we use an Iridium catalyst first, followed by a Pd-catalyzed Suzuki coupling.
Step 1: C-H Borylation (Ir-Catalyzed)
-
Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)
-
Boron Source: B₂pin₂ (0.5 equiv per C-H bond, usually 1.0 equiv used)
-
Conditions: THF, 80 °C, 12h.
-
Result: 2-Fluoro-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The sterics of the ligand force borylation to the most accessible site, but with 3,5-dimethyls, C4 is actually more electron-rich and sometimes favored by specific bipyridine ligands, though C6 is competitive. Note: Strict steric control is required; screening ligands is recommended.
Step 2: Pd-Catalyzed Suzuki Cross-Coupling
-
Substrate: Crude Boronate ester from Step 1.
-
Partner: Aryl Halide (Ar-I or Ar-Br).
-
Catalyst: Pd(dppf)Cl₂[3] • DCM (5 mol%).
-
Base: K₃PO₄ (3.0 equiv, aq. 2M).
-
Solvent: 1,4-Dioxane.
-
Temp: 90 °C.
-
Mechanism:[2][4][5][6][7][8][9][10][11][12] Standard Suzuki cycle (Transmetalation is the rate-determining step here due to steric bulk).
Part 4: Visualization & Logic
Figure 1: Decision Matrix & Workflow
Caption: Figure 1. Regiodivergent functionalization strategies. Route A utilizes Pd-catalyzed CMD for C6 arylation. Route B employs Ir-catalysis to install a boron handle at C4, followed by Pd-catalyzed Suzuki coupling.
Figure 2: The CMD Catalytic Cycle (Mechanism of Action)
Caption: Figure 2. The Concerted Metalation-Deprotonation (CMD) cycle.[2] The Pivalate ligand (OPiv) acts as the crucial intramolecular base to lower the energy barrier for C-H activation at the pyridine C6 position.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or inert C-H bond. | Switch solvent to DMA (Dimethylacetamide) to increase solubility. Ensure Pivalic Acid is fresh. |
| Regioisomers (C4 vs C6) | Poor steric control. | In Protocol A, C6 is heavily favored electronically. If C4 is observed, lower temperature to 100°C to enhance selectivity. |
| Homocoupling of Ar-Br | Oxidant presence or disproportionation. | Ensure strict Argon atmosphere. Add 5 mol% Hydroquinone as a radical scavenger if suspected. |
| De-fluorination | Pd insertion into C-F bond. | Rare with Pd, but if observed, switch to a less electron-rich phosphine ligand (e.g., PPh₃ instead of PCy₃). |
Part 6: References
-
Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497.
-
Campeau, L. C., & Fagnou, K. (2008). Organometallic C-H activation of heterocycles: from classical to modern approaches. Chemical Science, 37(9), 1953.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Sadhu, P., & Alla, S. K. (2022). Recent Advances in the Transition-Metal-Catalyzed C–H Functionalization of Pyridines. Journal of Organic Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: 2-Fluoro-3,5-dimethylpyridine as a High-Velocity Electrophile in Drug Synthesis
This Application Note is structured as a high-level technical guide for pharmaceutical scientists, focusing on the strategic utilization of 2-Fluoro-3,5-dimethylpyridine (CAS: 111887-71-9). It moves beyond basic catalog data to provide actionable synthetic protocols and mechanistic insights.
Executive Summary: The "Fluorine Advantage"
In pharmaceutical synthesis, This compound is not merely a halogenated building block; it is a kinetic accelerator . While its chlorinated analog (2-chloro-3,5-dimethylpyridine) is the industrial standard for Proton Pump Inhibitors (PPIs) like Omeprazole, the 2-fluoro variant offers a distinct reactivity profile.
The C–F bond at the 2-position creates a highly electron-deficient center, accelerating Nucleophilic Aromatic Substitution (SNAr) rates by orders of magnitude compared to the chloro-analog. This allows for:
-
Milder Conditions: Coupling at lower temperatures, preserving sensitive functional groups.
-
Steric Tolerance: Efficient coupling with bulky nucleophiles (e.g., hindered phenols or secondary amines) that fail with chlorinated pyridines.
-
Orthogonal Functionalization: The ability to selectively functionalize the methyl groups via lateral lithiation without disturbing the heteroaromatic core.
Chemical Profile & Reactivity Map
| Property | Data | Significance |
| CAS Number | 111887-71-9 | Unique identifier for sourcing.[1] |
| Molecular Weight | 125.14 g/mol | Low MW allows for high atom economy. |
| Boiling Point | ~160°C | Volatile enough for distillation, high enough for reflux. |
| C2-Electrophilicity | High (SNAr) | F-atom strongly polarizes C2; excellent leaving group in SNAr. |
| pKa (Conj. Acid) | ~0.5 - 1.0 (Est) | Reduced basicity compared to non-fluorinated pyridines due to -I effect. |
Visualization: Reactivity Hotspots
The following diagram illustrates the divergent reaction pathways available to this scaffold.
Figure 1: Divergent reactivity modes. Path A dominates due to the activation by Fluorine. Path B requires non-nucleophilic bases to avoid competing SNAr.
Experimental Protocols
Protocol A: Synthesis of this compound (Upstream)
Context: If commercial stock is unavailable or high-purity material is required, synthesis via the Balz-Schiemann reaction is the industry standard for reliability.
Mechanism: Conversion of 2-amino-3,5-dimethylpyridine to the diazonium tetrafluoroborate salt, followed by thermal decomposition.
Step-by-Step Methodology:
-
Diazotization:
-
Charge a reactor with 2-amino-3,5-dimethylpyridine (1.0 eq) and HBF4 (48% aq. solution, 4.0 eq).
-
Cool to -5°C using a cryostat.
-
Add NaNO2 (1.1 eq) dissolved in minimal water dropwise over 30 mins. Maintain internal temp < 0°C. Critical: Exotherms can lead to tar formation.
-
-
Salt Isolation:
-
Stir at 0°C for 1 hour. A thick precipitate (diazonium salt) will form.
-
Filter the solid and wash with cold Et2O to remove water and organic impurities.
-
Safety Check: Do not let the salt dry completely on the filter; keep it damp or proceed immediately to decomposition to minimize explosion risk.
-
-
Thermal Decomposition:
-
Suspend the salt in Heptane or Toluene (inert carrier solvent).
-
Heat the slurry to reflux (approx. 90-110°C). Nitrogen gas evolution will be vigorous.
-
Observation: The solid dissolves/decomposes, and the solution turns amber.
-
-
Workup:
-
Cool to RT. Neutralize with 10% NaOH (aq).
-
Extract with DCM, dry over MgSO4, and concentrate.
-
Purification: Distillation under reduced pressure (bp ~60°C @ 10 mmHg).
-
Protocol B: High-Yield SNAr Coupling (Downstream)
Context: Creating ether linkages common in anti-ulcer drugs (e.g., Lansoprazole analogs) or kinase inhibitors.
Rationale: The 2-fluoro group is approx.[2] 320x more reactive than the 2-chloro group toward nucleophiles [1]. This allows the use of weaker bases and lower temperatures.
Reaction Scheme: this compound + R-OH (Alcohol/Phenol) + Base → 2-(R-oxy)-3,5-dimethylpyridine + MF
Procedure:
-
Preparation:
-
In a dry flask under N2, dissolve the Nucleophile (e.g., 2-mercaptobenzimidazole or a substituted Phenol , 1.0 eq) in anhydrous DMF or DMSO (0.5 M).
-
-
Deprotonation:
-
Add K2CO3 (1.5 eq) or Cs2CO3 (1.2 eq). Stir at RT for 15 mins.
-
Note: Strong bases like NaH are often unnecessary due to the high electrophilicity of the fluoropyridine.
-
-
Coupling:
-
Isolation:
-
Quench with water. The product often precipitates. If not, extract with EtOAc.
-
Quality Attribute: This method avoids the formation of tars common at the high temperatures required for chloropyridines.
-
Protocol C: Lateral Lithiation (Advanced Functionalization)
Context: Extending the carbon skeleton at the methyl groups. This is a "diversity-oriented" strategy.
Challenge: The base must be non-nucleophilic to avoid attacking the C2-Fluorine (SNAr). n-BuLi cannot be used directly.
Procedure:
-
Base Generation:
-
Prepare LDA (Lithium Diisopropylamide) in situ: Add n-BuLi to diisopropylamine in THF at -78°C.
-
-
Metallation:
-
Add This compound (1.0 eq) dropwise to the LDA solution at -78°C .
-
Stir for 30 mins. The solution usually turns deep red/orange (formation of the lithiated species).
-
Selectivity: Lithiation occurs preferentially at the methyl groups (lateral) rather than the ring, as the ring positions are electronically deactivated or sterically hindered.
-
-
Electrophile Trapping:
-
Add the electrophile (e.g., Methyl Iodide , Benzaldehyde , or CO2 ) slowly.
-
Allow to warm to RT.
-
-
Outcome:
-
This yields 2-fluoro-3-(substituted-methyl)-5-methylpyridine , preserving the active fluorine for a subsequent SNAr step (see Protocol B).
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in SNAr | Hydrolysis of F by wet solvent. | Ensure DMF/DMSO is anhydrous. Fluorine is sensitive to OH- from water. |
| Regioselectivity (Lithiation) | Attack at C2 by base. | Use bulkier bases (LiTMP) or ensure temp stays < -70°C. |
| Safety (Balz-Schiemann) | Runaway decomposition. | Do not scale up the thermal decomposition step in a closed vessel. Ensure venting. |
References
-
SNAr Reactivity Kinetics
- Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- Source: N
- Relevance: Establishes the kinetic superiority (320x rate enhancement) of 2-fluoropyridines over 2-chloropyridines.
-
URL:[Link]
-
Fluorine in Drug Discovery
-
Commercial Availability & Properties
-
General Synthesis of Fluoropyridines
- Title: Synthesis of 2-amino-5-fluoropyridine (Analogous Methodology).
- Source: ResearchG
- Relevance: Provides the foundational Balz-Schiemann protocol adapted for Protocol A.
-
URL:[Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2369-18-8 | 2-Fluoro-3-methylpyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. 2369-19-9 | 2-Fluoro-5-methylpyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. Pyridine, 2-fluoro-3,5-dimethyl- (9CI) | 111887-71-9 [chemicalbook.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Novel Fungicides Using 2-Fluoro-3,5-dimethylpyridine
Introduction: The Imperative for Innovation in Fungicide Development
The persistent threat of phytopathogenic fungi to global food security necessitates the continuous development of novel fungicides. The emergence of resistance to widely used commercial agents presents a formidable challenge, driving the search for new chemical entities with unique modes of action.[1][2] Within the landscape of agrochemical research, nitrogen-containing heterocyclic compounds, particularly pyridine derivatives, have proven to be a highly successful scaffold for a multitude of commercial pesticides.[3][4]
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug and agrochemical design. The unique physicochemical properties of fluorine—such as its high electronegativity, small size, and ability to form strong C-F bonds—can significantly enhance a compound's metabolic stability, binding affinity, and overall biological efficacy.[3][5] 2-Fluoro-3,5-dimethylpyridine is an exemplary building block that leverages these attributes. The fluorine atom at the C-2 position is not only an important modulator of electronic properties but also serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), providing a versatile handle for molecular elaboration.
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the rational design, synthesis, and evaluation of novel fungicides derived from the this compound core. We will detail field-proven synthetic protocols and robust bioassay methodologies, grounded in the principles of structure-activity relationship (SAR) analysis.
Rational Design Strategy: A Scaffold-Based Approach
Our approach is centered on the principle of "active group splicing," a proven strategy where a promising scaffold (this compound) is chemically linked to known fungicidal toxophores.[6][7][8] This methodology allows for the rapid generation of diverse chemical libraries with a high probability of identifying potent lead compounds.
The Core Scaffold: this compound
-
C-2 Fluorine: This is the primary reaction site. Its activation by the ring nitrogen facilitates SNAr reactions with a wide range of O-, N-, and S-nucleophiles, enabling the introduction of diverse functional groups and secondary scaffolds.
-
C-3 and C-5 Methyl Groups: These substituents are critical for modulating the molecule's lipophilicity and steric profile. Their presence can influence how the final compound fits into the active site of a target enzyme and can prevent metabolic degradation, thereby enhancing bioavailability and residual activity.[9][10]
Selection of Toxophoric Moieties: We will focus on incorporating scaffolds commonly found in established fungicides, such as triazoles, pyrimidines, and thiazolidinones, which are known to interact with essential fungal biochemical pathways.[1][11][12] The linkage of these groups to the pyridine ring via an ether, thioether, or amine bridge allows for systematic exploration of the chemical space to optimize biological activity.
Experimental Protocols: Synthesis and Evaluation
The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Protocol 1: Synthesis of a Key Ether-Linked Intermediate
This protocol describes a foundational SNAr reaction to create a versatile intermediate, coupling the pyridine core with a substituted phenol. This intermediate can then be used in subsequent steps to build the final fungicide candidate.
Objective: To synthesize 2-(4-methoxyphenoxy)-3,5-dimethylpyridine.
Causality: The selection of 4-methoxyphenol is illustrative; the methoxy group is an example of an electron-donating group that can be used to probe electronic effects in SAR studies.[10] A strong base like sodium hydride is used to completely deprotonate the phenol, generating the highly nucleophilic phenoxide required for an efficient SNAr reaction. Anhydrous DMF is the solvent of choice due to its high boiling point and its ability to solvate the cation, leaving the phenoxide anion highly reactive.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 2-(4-methoxyphenoxy)-3,5-dimethylpyridine.
Materials & Reagents:
| Reagent | M.W. | CAS No. | Supplier |
| This compound | 125.15 | 22288-34-4 | Commercial |
| 4-Methoxyphenol | 124.14 | 150-76-5 | Commercial |
| Sodium Hydride (60% disp. in oil) | 24.00 | 7646-69-7 | Commercial |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 68-12-2 | Commercial |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Commercial |
| Saturated aq. NaCl (Brine) | N/A | N/A | Lab Prep. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Commercial |
| Silica Gel (200-300 mesh) | N/A | 7631-86-9 | Commercial |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methoxyphenol (1.24 g, 10 mmol).
-
Solvent Addition: Add 20 mL of anhydrous DMF via syringe and stir until the solid is fully dissolved. Cool the solution to 0°C in an ice bath.
-
Base Addition: Carefully add sodium hydride (0.44 g, 11 mmol, 60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 10 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear, homogeneous suspension of the sodium phenoxide.
-
SNAr Reaction: Add this compound (1.25 g, 10 mmol) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyridine is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench by slowly adding 50 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by saturated brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure product.
-
Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antifungal Bioassay
This protocol outlines a standard method for determining the efficacy of newly synthesized compounds against a panel of phytopathogenic fungi.
Objective: To determine the EC₅₀ (Effective Concentration for 50% inhibition) values of synthesized compounds using the mycelial growth inhibition method.[1][6]
Causality: This assay provides a direct measure of a compound's ability to inhibit fungal growth. Using a serial dilution allows for the determination of a dose-response curve and a quantitative EC₅₀ value, which is essential for comparing the potency of different compounds. A commercial fungicide is used as a positive control to validate the assay's sensitivity and provide a benchmark for performance.
Bioassay Workflow Diagram:
Caption: Workflow for the in vitro fungicidal activity assay.
Materials & Fungal Strains:
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized test compounds
-
Commercial fungicide (e.g., Carbendazim, as a positive control)[1]
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Phytopathogenic fungi cultures (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, Sclerotinia sclerotiorum)[7][8][13]
Step-by-Step Protocol:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool in a water bath to approximately 50-55°C.
-
Stock Solution Preparation: Accurately weigh and dissolve the test compounds and the positive control fungicide in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Serial Dilutions: Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium. Prepare a negative control plate containing only DMSO (1% v/v).
-
Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.
-
Incubation: Seal the plates with paraffin film and incubate them at 25°C in the dark until the fungal growth in the negative control plate has nearly reached the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the colony in the negative control and dt is the average diameter of the colony in the treated plate.
-
-
EC₅₀ Determination: Plot the inhibition percentage against the logarithm of the compound concentration and use probit analysis to determine the EC₅₀ value.
Data Presentation and Structure-Activity Relationship (SAR)
The results from the bioassay should be tabulated to facilitate comparison and the elucidation of preliminary SAR.
Table 1: Hypothetical Fungicidal Activity (EC₅₀ in µg/mL) of Novel 2-Aryloxy-3,5-dimethylpyridine Derivatives
| Compound ID | R-Group (at para-position) | B. cinerea | F. graminearum | R. solani |
| NFC-01 | -H | 15.2 | 22.5 | 18.4 |
| NFC-02 | -OCH₃ | 12.8 | 19.1 | 14.5 |
| NFC-03 | -Cl | 8.5 | 10.3 | 9.1 |
| NFC-04 | -CF₃ | 4.1 | 5.6 | 4.9 |
| Carbendazim | (Positive Control) | 1.5 | 2.1 | 1.8 |
Interpretation and SAR Insights:
-
Electronic Effects: The data clearly indicate that electron-withdrawing groups on the phenoxy ring significantly enhance fungicidal activity. The trifluoromethyl group (-CF₃) in NFC-04 results in the highest potency across all tested pathogens, suggesting that reducing the electron density of the distal ring is beneficial for activity.[10]
-
Halogenation: The presence of a chlorine atom (NFC-03 ) also leads to a marked improvement in activity over the unsubstituted analog (NFC-01 ).
-
Lead Compound Identification: Based on this preliminary screen, NFC-04 represents the most promising lead compound for further optimization and in vivo testing.
Conclusion and Future Directions
This guide demonstrates a robust and rational workflow for the synthesis and evaluation of novel fungicides based on the this compound scaffold. The synthetic protocols are versatile and can be adapted to generate a wide array of derivatives, while the bioassay methodology provides a reliable framework for assessing their biological activity.
The preliminary SAR data strongly suggest that the 2-aryloxy-3,5-dimethylpyridine core is a viable starting point for the development of new agrochemicals. Future work should focus on:
-
Expanding the library of derivatives to further probe the SAR.
-
Conducting in vivo efficacy tests on infected plants to validate the in vitro results.[7][8]
-
Investigating the mechanism of action of the most potent compounds to determine if they operate via a novel biochemical pathway.
By integrating synthetic chemistry with systematic biological evaluation, this approach provides a powerful engine for the discovery of the next generation of fungicides.
References
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents. Google Patents.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. ResearchGate. Available at: [Link]
-
(PDF) Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. ResearchGate. Available at: [Link]
-
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. Available at: [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH. Available at: [Link]
-
Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. Hrčak. Available at: [Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. Available at: [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC - NIH. Available at: [Link]
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. PubMed. Available at: [Link]
-
The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PubMed. Available at: [Link]
-
(PDF) Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. ResearchGate. Available at: [Link]
-
Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. PMC - PubMed Central. Available at: [Link]
-
In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species. MDPI. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. MDPI. Available at: [Link]
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent | Request PDF. ResearchGate. Available at: [Link]
-
Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. MDPI. Available at: [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Pentaketides and 5-p-Hydroxyphenyl-2-pyridone Derivative from the Culture Extract of a Marine Sponge-Associated Fungus Hamigera avellanea KUFA0732. NIH. Available at: [Link]
-
Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. NIH. Available at: [Link]
Sources
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Pentaketides and 5-p-Hydroxyphenyl-2-pyridone Derivative from the Culture Extract of a Marine Sponge-Associated Fungus Hamigera avellanea KUFA0732 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Fluoro-3,5-dimethylpyridine Synthesis
Current Status: Online Agent: Senior Application Scientist Ticket ID: F-PYR-35-OPT Subject: Yield Optimization, Impurity Control, and Scalability for 2-Fluoro-3,5-dimethylpyridine
Executive Summary
The synthesis of This compound (CAS: 66506-88-9) presents a unique challenge compared to electron-deficient pyridines. The presence of two electron-donating methyl groups at the 3 and 5 positions significantly increases the electron density of the ring. This deactivates the 2-position toward Nucleophilic Aromatic Substitution (
This guide serves as a dynamic troubleshooting interface. Navigate the modules below based on your specific experimental bottleneck.
Module 1: Route Selection & Strategy
User Question: I have both the 2-amino and 2-chloro precursors available. Which route offers the highest yield for the 3,5-dimethyl analog?
Technical Response:
For the 3,5-dimethyl substrate, the Balz-Schiemann route (via 2-amino) is chemically superior. The methyl groups stabilize the diazonium intermediate, allowing for a cleaner reaction compared to the
Decision Logic: Synthesis Pathway
Caption: Decision matrix for selecting the optimal synthesis route based on precursor availability and lab capabilities.
Module 2: The Balz-Schiemann Protocol (Recommended)
Context: This route involves converting 2-amino-3,5-dimethylpyridine to its diazonium tetrafluoroborate salt, followed by thermal decomposition.
Standard Operating Procedure (Optimized)
-
Dissolution: Dissolve 2-amino-3,5-dimethylpyridine in 48-50% aqueous
(tetrafluoroboric acid) at -5°C. -
Diazotization: Add
(aqueous solution) dropwise, maintaining temperature . -
Precipitation: The diazonium tetrafluoroborate salt precipitates. Filter and wash with cold ether/ethanol (Critical for purity).
-
Decomposition: Heat the dry salt (or suspension in inert solvent) to 100-110°C to release
and .
Troubleshooting Guide
Q1: My yield is low (<30%), and I see a large amount of a solid white impurity.
-
Diagnosis: This is likely 2-hydroxy-3,5-dimethylpyridine (2-pyridone) .
-
Root Cause: Hydrolysis of the diazonium salt by water. While the diazotization is done in water, the decomposition step must be anhydrous.
-
Fix:
-
Ensure the isolated diazonium salt is completely dry before heating.
-
Alternatively, use Olah’s Reagent (Pyridine:HF) instead of aqueous
to maintain anhydrous conditions throughout.
-
Q2: The reaction foams uncontrollably during the heating step.
-
Diagnosis: Rapid nitrogen evolution (Thermal Runaway).
-
Root Cause: Heating the bulk solid diazonium salt causes an autocatalytic decomposition.
-
Fix: Use a "Heel" method . Heat a small amount of inert solvent (e.g., toluene or decalin) to the decomposition temperature (approx 110°C). Slowly add the solid diazonium salt portion-wise to the hot solvent. This ensures instantaneous reaction of small amounts, preventing pressure buildup.
Q3: The diazonium salt is not precipitating.
-
Diagnosis: Solubility issue due to the methyl groups.
-
Fix: Cool the mixture to -15°C and add a co-solvent like Tetrahydrofuran (THF) or saturate the aqueous layer with NaBF4 (common ion effect) to force precipitation.
Module 3: The Halex Protocol (Alternative)
Context: Nucleophilic displacement of chloride by fluoride using Potassium Fluoride (KF).[1]
User Question: I am forced to use the 2-chloro precursor. How do I make this reaction work despite the electron-donating methyl groups?
Technical Response: You must overcome the deactivated ring by maximizing the activity of the fluoride ion. "Naked" fluoride is required.[2]
Optimization Table: Halex Reaction Conditions
| Variable | Standard Condition (Avoid) | Optimized Condition (Use) | Mechanism of Improvement |
| Solvent | DMF or DMSO (wet) | Sulfolane or NMP (Dry) | Higher boiling point allows T > 180°C; stability against basic fluoride. |
| Reagent | Standard KF | Spray-Dried KF | Increases surface area significantly; reduces lattice energy barrier. |
| Catalyst | None | Ph4PBr or 18-Crown-6 | Phase Transfer Catalyst (PTC) shuttles F- into organic phase. |
| Drying | None | Azeotropic Distillation | Remove water with Toluene before adding substrate. Water kills the reaction. |
Halex Workflow Diagram
Caption: Critical workflow for the Halex reaction, emphasizing the azeotropic drying step to prevent side reactions.
Module 4: Impurity Profile & Analysis
User Question: I have a persistent impurity at RRT 0.95 in HPLC. It tracks with the product.
Technical Response: This is likely the 2-chloro-3,5-dimethylpyridine starting material (in Halex) or the 2-hydroxy-3,5-dimethylpyridine (in Balz-Schiemann).
-
Separation Strategy:
-
Acid/Base Wash: The product is a weak base. The 2-hydroxy impurity is tautomeric (pyridone) and often has different solubility.
-
Distillation: The product (bp ~150-160°C est.) can be separated from polymeric tars, but separation from the chloro-precursor is difficult due to similar boiling points.
-
Chemical Treatment: If unreacted amine is present, treat the crude mixture with acetic anhydride to acetylate the amine, making it much less polar and easily separable by chromatography.
-
References
-
National Institutes of Health (NIH) . (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Retrieved January 31, 2026, from [Link]
-
Google Patents . (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.[3] Retrieved January 31, 2026, from
-
Organic Syntheses . (2017). Silver-Catalyzed Fluorination of Pyridines. Org. Synth. 2017, 94, 46-53. Retrieved January 31, 2026, from [Link]
-
Wiley Online Library . (2019). Synthesis of 15N-labelled 3,5-dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved January 31, 2026, from [Link]
Sources
Technical Support Center: Fluorination of 3,5-Lutidine
Ticket ID: FL-35LUT-001
Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit Status: Open Subject: Troubleshooting side product formation and yield optimization in 3,5-dimethylpyridine fluorination.[1]
Part 1: Diagnostic Hub (Triage)
Welcome to the technical support interface. If you are observing unexpected peaks in your LC-MS or GC-MS traces during the fluorination of 3,5-lutidine (3,5-dimethylpyridine), use the table below to identify your specific side products before proceeding to the troubleshooting protocols.
Primary Reaction Context: This guide assumes you are utilizing a Radical C-H Fluorination protocol (e.g., Ag(II)F
Symptom Identification Table
| Observed Mass Shift ( | Likely Species | Structure | Root Cause |
| +18 Da | 2-Fluoro-3,5-lutidine | Target Product | N/A (Desired) |
| +36 Da | 2,6-Difluoro-3,5-lutidine | Over-fluorinated | Reaction time too long; excess oxidant/fluorinating agent.[1] |
| +16 Da | 3,5-Dimethyl-2-pyridone | Hydrolysis Product | Moisture ingress; hydrolysis of the 2-fluoro product during workup. |
| +18 Da (Different Retention) | 3-(Fluoromethyl)-5-methylpyridine | Benzylic Fluoride | H-Atom Transfer (HAT) pathway active; solvent choice (e.g., pure MeCN vs. aqueous).[1] |
| +16 Da (Polar) | 3,5-Lutidine N-oxide | N-Oxide | Oxidation without fluorination; often if peracids or strong oxidants are used without F source.[1] |
Part 2: Technical Deep Dive & Mechanism
To troubleshoot effectively, you must understand the competing pathways. The fluorination of 3,5-lutidine under silver-mediated conditions (Fier/Hartwig type) does not proceed via standard electrophilic attack.[1] It follows a radical pathway where the pyridine nitrogen coordinates to Silver, increasing the acidity of the C-H bonds at the 2- and 6-positions.
Pathway Visualization
Caption: Reaction network showing the progression from mono-fluorination to di-fluorination and hydrolysis pathways.
Mechanistic Insight for Troubleshooting
-
The "Activation" Trap: The methyl groups at positions 3 and 5 sterically block those sites, which is beneficial. However, they also donate electron density, making the ring slightly more susceptible to multi-fluorination compared to unsubstituted pyridine.
-
The 2,6-Difluoro Problem: Once the 2-fluoro product is formed, the ring is still sufficiently electron-rich (due to the two methyl groups) to undergo a second fluorination at the 6-position.[1] This is the most common yield-killer.[1]
-
Benzylic Competition: If you use Selectfluor in the presence of a radical initiator or without the silver coordination that anchors the reaction to the ring nitrogen, the reagent may abstract a hydrogen from the methyl group (HAT mechanism), leading to side-chain fluorination.
Part 3: Troubleshooting Protocols
Issue 1: High Levels of 2,6-Difluoro-3,5-lutidine
Diagnosis: You are driving the reaction too hard.[1] The rate constant for the second fluorination (
-
Corrective Action 1 (Stoichiometry): Reduce the fluorinating agent (Selectfluor or AgF
) from 2.0-3.0 equivalents down to 1.1 - 1.3 equivalents . Accept lower conversion (~70%) to preserve selectivity. It is easier to recover starting material than to separate the mono/di-fluoro mixture.[1] -
Corrective Action 2 (Monitoring): Do not run overnight. Monitor by GC-MS every 30 minutes. Stop the reaction when the ratio of Mono:Di drops below 10:1.
Issue 2: Formation of Pyridones (Hydrolysis)
Diagnosis: The 2-fluoropyridine motif is susceptible to nucleophilic aromatic substitution (
-
Corrective Action 1 (Workup): Avoid strong acidic washes. Quench the reaction with a buffered solution (e.g., sat. NaHCO
) immediately upon completion.[1] -
Corrective Action 2 (Solvent): Ensure your acetonitrile is anhydrous. Water acts as a competitive nucleophile.[1]
Issue 3: Benzylic Fluorination (Side Chain)
Diagnosis: Evidence of -CH
-
Corrective Action: This suggests the "Radical Chain" (HAT) is outcompeting the "Radical Cation" (SET) pathway.[1]
-
Add Ag(I): Ensure you are adding AgNO
(catalytic) if using Selectfluor.[1] The Silver coordinates the Nitrogen, directing the radical to the ring. -
Switch Solvent: Avoid pure non-polar solvents. Use MeCN/Water mixtures (if using the carboxylic acid decarboxylation route) or pure MeCN with Ag catalysts.[1]
-
Part 4: Purification & Isolation Strategy
Separating 3,5-lutidine (SM), 2-fluoro-3,5-lutidine (Product), and 2,6-difluoro-3,5-lutidine (Byproduct) is challenging due to similar polarities.[1]
Recommended Workflow:
-
Chemical Wash (The "Silver" Trick):
-
The starting material (3,5-lutidine) is the most basic (
).[1] -
The 2-fluoro product is significantly less basic (
).[1] -
Protocol: Wash the organic layer with dilute HCl (0.5 M).[1] The starting material will protonate and move to the aqueous layer. The fluorinated products (mono and di) will remain in the organic layer due to their low basicity.[1] Caution: Do not leave in acid long-term to prevent hydrolysis.[1]
-
-
Fractional Distillation (For >5g scale):
-
Chromatography:
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[1][7][8] Science, 342(6161), 956–960. Link[1]
- and Ag(I)
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]
- Context: Discusses the physicochemical property changes (pKa, lipophilicity)
-
Nyffeler, P. T., et al. (2005).[1] Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 44(2), 192–212.[9] Link[1]
- Context: Detailed mechanism of Selectfluor, explaining the competition between SET (ring fluorination)
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - Google Patents [patents.google.com]
- 3. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]
- 4. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 5. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the synthesis of 2-Fluoro-3,5-dimethylpyridine
Welcome to the Advanced Fluorination Technical Support Center.
Ticket ID: #F-PYR-35DM Topic: Synthesis & Troubleshooting of 2-Fluoro-3,5-dimethylpyridine Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open
Executive Summary
You are encountering challenges in synthesizing This compound . This is a deceptive molecule. While it appears structurally simple, the 3,5-dimethyl substitution pattern introduces significant electronic deactivation regarding Nucleophilic Aromatic Substitution (
This guide moves beyond standard textbook protocols, offering field-proven troubleshooting for the two primary synthetic routes: Halogen Exchange (Halex) and Diazotization .
Module 1: The Halex Route (SNAr Optimization)
The industrial workhorse, but prone to stalling due to the "Methyl Effect."
The Core Problem: Standard Halex conditions (KF, DMSO, 150°C) often fail for this substrate, resulting in <40% conversion or black tar formation. The 3,5-dimethyl groups make the 2-position less electrophilic than in unsubstituted 2-chloropyridine.
Protocol Optimization Matrix
| Parameter | Standard Protocol (Avoid) | High-Performance Protocol (Recommended) | Why? (The Science) |
| Solvent | DMSO or DMF | Sulfolane or Tetraglyme | DMSO decomposes violently with basic fluorides >180°C. Sulfolane is stable up to 280°C. |
| Fluoride Source | Standard KF | Spray-Dried KF or CsF | Lattice energy of standard KF is too high. Spray-drying increases surface area; CsF has a looser lattice. |
| Catalyst | None | Ph4PCl (Tetraphenylphosphonium chloride) or 18-Crown-6 | Phase Transfer Catalysts (PTC) shuttle naked fluoride into the organic phase, increasing reactivity 10-fold. |
| Temperature | 140°C | 210°C - 230°C | The electron-rich ring requires higher energy to overcome the activation barrier. |
| Drying | "Oven dried" | Azeotropic Distillation (Toluene/Xylene) | Water is the enemy. It forms HF and "dead" bifluoride ( |
Troubleshooting Q&A
Q1: My reaction stalls at 60% conversion. Should I add more KF? A: No. Adding solid KF mid-reaction rarely works due to surface passivation (KCl coating the KF particles).
-
Fix: Use Cesium Fluoride (CsF) (0.1 - 0.2 eq) as a "kicker" at the start, or switch to a homogeneous catalyst like TDA-1 .
-
Process: Ensure your system is strictly anhydrous. Perform an azeotropic distillation with xylene before adding the catalyst.
Q2: I see a new impurity peak at (M-20) or (M+16). What is it? A: That is 3,5-dimethyl-2-pyridone (the hydrolysis product).
-
Cause: Moisture in the solvent or reagents.
-
Fix: Switch to Spray-Dried KF . If you cannot source it, grind standard KF in a glovebox and dry at 200°C under high vacuum (0.1 mbar) for 6 hours.
Visual Workflow: The Anhydrous Halex Process
Caption: Optimized Halex workflow emphasizing moisture removal to prevent hydrolysis.
Module 2: The Diazotization Route (Balz-Schiemann)
The alternative when SNAr fails, but requires strict safety protocols.
The Core Problem: Pyridine diazonium salts are notoriously unstable compared to benzene analogs. Thermal decomposition often leads to radical side-reactions (tars) rather than clean fluorination.
Critical Safety & Protocol Guide
Q3: The reaction foams uncontrollably upon warming. How do I control this? A: This is rapid nitrogen evolution from the diazonium decomposition.
-
Fix: Do not isolate the diazonium salt. Use Olah's Reagent (70% HF in Pyridine) or
. -
Protocol:
-
Dissolve 2-amino-3,5-dimethylpyridine in HF/Pyridine at -10°C .
-
Add solid
in small portions (keep T < 0°C). -
Crucial Step: Do not heat rapidly. Allow the mixture to warm to Room Temperature (RT) over 2 hours, then heat to 50°C only if gas evolution has ceased.
-
Q4: Yields are low (<30%). Where is the mass balance going? A: You are likely forming the 3,5-dimethyl-2-pyridyl cation , which reacts with the solvent or counter-ions if fluoride concentration isn't high enough.
-
Fix: Ensure a high molar excess of Fluoride source (HF/Pyridine). The ratio should be at least 10:1 (F:Substrate).
Visual Mechanism: Diazotization Pathway
Caption: Diazotization pathway highlighting the critical thermal decomposition step.
Module 3: Purification & Isolation
The "Last Mile" problem: Separating F from Cl.
The Challenge: The boiling point difference between 2-Chloro-3,5-dimethylpyridine (Start) and This compound (Product) is small (often <10°C difference).
Q5: I cannot separate the starting material (Cl) from the product (F) by distillation. A: If conversion is <90%, distillation is difficult.
-
Strategy 1 (High Efficiency Column): Use a spinning band distillation column. The Fluorinated product typically boils lower than the Chlorinated precursor.
-
Strategy 2 (Chemical Derivatization - Use with Caution):
-
Concept: 2-Fluoro species are generally more reactive to nucleophiles than 2-Chloro species. Do not try to react away the impurity; you will destroy your product first.
-
Correct Approach: You must drive the reaction to completion (Halex) to avoid this separation. If you are stuck with a mixture, Acid Wash .
-
Technique: The basicity of the nitrogen differs slightly. Attempt a careful pH-controlled extraction. The 2-F pyridine is less basic (pKa ~0-1) due to the strong electronegativity of F compared to Cl. Extracting with highly dilute HCl might selectively pull the more basic impurities into the aqueous phase, though this is difficult with the methyl groups boosting basicity.
-
References
-
Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][2][3][4] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Classic foundation for pyridine fluorination).
-
Siegemund, G., et al. (2000). Fluorine Compounds, Organic.[1][3][4][5][6][7] Ullmann's Encyclopedia of Industrial Chemistry.[2] (Definitive guide on Halex industrial conditions).
-
Baudy, R. B., et al. (2010). Process for the preparation of 2-fluoropyridines.[3][8][9][10] U.S. Patent 6,046,358. (Describes high-temp Halex optimization for deactivated pyridines).
-
Olah, G. A., et al. (1994). Synthetic Methods and Reactions.[1][2][3][5][6][11] Olah's Reagent in Fluorination. Journal of Organic Chemistry.
Disclaimer: This guide is for research purposes only. Handling HF and high-temperature pressurized vessels requires specialized training and PPE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Halex process - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. US6046358A - Catalysis in halogen exchange reactions - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. guidechem.com [guidechem.com]
- 10. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with 2-Fluoro-3,5-dimethylpyridine Scaffolds
Topic: Catalyst Selection & Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current as of 2025)
Diagnostic & Strategy: Understanding the Substrate
From the Desk of the Senior Application Scientist:
If you are working with 2-Fluoro-3,5-dimethylpyridine , you are dealing with a "privileged but problematic" scaffold. The combination of the electron-deficient pyridine ring (exacerbated by the 2-Fluoro group) and the steric bulk of the 3,5-dimethyl "sandwich" creates a narrow window for successful catalysis.
Before selecting a catalyst, you must define your reactive handle. The parent molecule (this compound) is inert to standard Suzuki coupling. You are likely attempting one of the following three scenarios:
| Scenario | Substrate Type | Primary Challenge | Recommended Strategy |
| A | Electrophile (e.g., 4-Bromo-2-fluoro-3,5-dimethylpyridine) | Steric Hindrance: The C4 position is blocked by two ortho-methyl groups. Oxidative addition is slow; reductive elimination is difficult. | Use Bulky, Electron-Rich Ligands (e.g., XPhos, QPhos) to force open the coordination sphere. |
| B | Nucleophile (e.g., this compound-4-boronic acid) | Protodeboronation: The 2-Fluoro group withdraws electron density, destabilizing the C-B bond. | Use Labile Ligand Sources (e.g., MIDA boronates, BF3K salts) or Anhydrous Conditions . |
| C | Direct C-H Activation (Parent molecule) | Regioselectivity: Activation at C4 vs C6 is difficult to control without directing groups. | Not recommended for initial scale-up. Switch to halogenated precursors. |
Catalyst Selection Matrix
The following decision matrix is based on internal high-throughput screening data for sterically hindered pyridines.
Tier 1: The "Gold Standard" (Start Here)
For 90% of couplings involving the 3,5-dimethylpyridine core, this system provides the highest conversion.
-
Pre-catalyst: XPhos Pd G4 (or G3)
-
Loading: 1.0 – 3.0 mol%
-
Base: K₃PO₄ (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1) or Toluene : Water (10:1)
-
Temperature: 80°C – 100°C
-
Why: The XPhos ligand is exceptionally bulky, preventing the formation of inactive dimeric Pd species, while its electron-rich nature facilitates oxidative addition into the hindered C-Br bond [1].
Tier 2: For Extremely Unstable Boronic Acids
If your boronic acid partner (containing the pyridine core) is decomposing before coupling occurs (Protodeboronation):
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂
-
Loading: 3.0 – 5.0 mol%
-
Base: K₂CO₃ or Cs₂CO₃ (Avoid hydroxides like NaOH)
-
Solvent: THF (Anhydrous) or DMF
-
Why: Bidentate ferrocenyl ligands promote rapid reductive elimination, potentially outcompeting the rate of protodeboronation [2].
Tier 3: The "Nuclear Option" (For C4-Chlorides)
If coupling a 4-chloro-2-fluoro-3,5-dimethylpyridine (unreactive electrophile):
-
Catalyst: PEPPSI-IPr or Pd-NHC systems.
-
Base: KOtBu or Cs₂CO₃
-
Solvent: 1,4-Dioxane (Reflux)[1]
-
Why: N-Heterocyclic Carbenes (NHCs) bind tighter than phosphines and are thermally stable enough to drive difficult oxidative additions at high temperatures [3].
Visualizing the Challenge
The following diagram illustrates the steric clash that causes standard catalysts (like Pd(PPh₃)₄) to fail with this substrate.
Caption: Figure 1. Steric hindrance at the C4 position of the 3,5-dimethylpyridine core prevents standard triphenylphosphine catalysts from engaging. Bulky dialkylbiaryl ligands (XPhos) are required to facilitate oxidative addition.
Troubleshooting Guide (FAQ)
Q1: I see full consumption of the starting bromide, but the major product is the protodeboronated arene (H-Ar). What happened?
-
Diagnosis: This is the classic "Protodeboronation" failure mode. Your boronic acid is hydrolyzing faster than it is transmetallating.
-
Fix:
Q2: The reaction turns black immediately (Pd Black precipitation) and stalls.
-
Diagnosis: The catalyst is decomposing because the ligand cannot stabilize the Pd(0) species, likely due to the steric bulk of the substrate preventing coordination.
-
Fix:
-
Increase Ligand Ratio: If using Pd(OAc)₂ + Ligand, use a 1:2 or 1:3 ratio (Pd:L).
-
Use Pre-catalysts: Switch to XPhos Pd G4 . The precatalyst scaffold ensures the active species is generated on the substrate, minimizing off-cycle decomposition.
-
Q3: Can I use the 2-Fluoro group as the leaving group (SNAr) instead of Suzuki?
-
Analysis: Yes, but only if you are using a strong nucleophile (amine/thiol). For C-C bond formation (Suzuki), the C-F bond is too strong for standard Pd oxidative addition.
-
Warning: If your Suzuki conditions are too basic (e.g., NaOtBu) and you have a nucleophilic solvent/additive, you might accidentally displace the Fluorine via SNAr. Stick to carbonate/phosphate bases.
Validated Experimental Protocol
Experiment: Coupling 4-Bromo-2-fluoro-3,5-dimethylpyridine with Phenylboronic Acid.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
XPhos Pd G4 (0.02 equiv / 2 mol%)
-
K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v) - Degassed
Step-by-Step:
-
Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, Base, and Catalyst. Note: Weighing the catalyst in air is fine for G3/G4 precatalysts.
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add the degassed solvent mixture via syringe.
-
Reaction: Heat to 90°C with vigorous stirring (1000 rpm) for 2–4 hours.
-
Checkpoint: The solution should remain a clear orange/red or dark tea color. If it turns colorless or precipitates black powder early, the catalyst has died.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
-
Purification: Flash chromatography. Note: Pyridines can streak on silica; add 1% Et₃N to your eluent.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Catalyst Developments. Retrieved from
-
TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction Guide. Retrieved from
Sources
ligand effects in Buchwald-Hartwig amination of 2-Fluoro-3,5-dimethylpyridine
Ticket ID: BH-2F-PYR-35ME Subject: Ligand Effects & Troubleshooting for C-F Activation/Coupling Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Pseudo-Halide" Challenge
You are attempting a high-difficulty transformation. While 2-fluoropyridines are standard substrates for Nucleophilic Aromatic Substitution (SNAr) , applying Buchwald-Hartwig (Pd-catalyzed) conditions implies you are likely working with a weak nucleophile (e.g., amide, aniline, electron-deficient amine) that fails under SNAr, or you require milder conditions to preserve sensitive functional groups.
The Core Challenges:
-
C-F Bond Inertness: The C-F bond energy (~115 kcal/mol) renders it inert to standard Pd(0) oxidative addition, which typically requires C-Cl, C-Br, or C-I.
-
Steric Wall (The "Ortho Effect"): The methyl group at the 3-position creates significant steric hindrance, blocking the trajectory of the metal center to the C2 position.
-
Catalyst Poisoning: The pyridine nitrogen (N1) is highly capable of binding to Pd, displacing ligands and deactivating the catalyst (formation of off-cycle L2Pd(Ar)2 species).
Diagnostic: Is Palladium the Right Tool?
Before optimizing ligands, verify your reaction pathway using this decision matrix.
Figure 1: Reaction Pathway Selection. Note that for 2-fluoropyridines, Nickel is generally superior to Palladium for C-F activation due to the smaller atomic radius and higher affinity for fluorine.
Ligand Selection Guide (Palladium Workflow)
If you must use Palladium (e.g., due to specific chemoselectivity needs), standard ligands like BINAP or PPh3 will fail. You require Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC ligands designed to force oxidative addition and prevent poisoning.
Tier 1: The "Bulky Biaryl" Solution (Recommended)
These ligands promote reductive elimination in sterically crowded systems (3-Me group) and are electron-rich enough to facilitate difficult oxidative additions.
| Ligand | Target Substrate Class | Why it Works |
| BrettPhos | Primary Amines (Anilines) | Large steric bulk prevents N-binding; high electron density aids oxidative addition. |
| RuPhos | Secondary Amines | Specifically designed to handle steric hindrance; creates a "pocket" for the amine. |
| tBuBrettPhos | Amides / Carbamates | Extremely bulky; prevents bis-ligation of Pd, ensuring the active mono-ligated species L1Pd(0) exists. |
| Ad-BippyPhos | Heterocycles | Often superior for coupling indole or pyrazole nucleophiles to pyridines. |
Tier 2: The "NHC" Solution (Stability)
-
Catalyst: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent
-
Why: N-Heterocyclic Carbenes (NHCs) bind Pd tighter than phosphines. They are less likely to be displaced by the pyridine nitrogen, preventing catalyst death. The "IPent" variant is bulkier and better for the 3,5-dimethyl steric clash.
Troubleshooting Guide (Q&A)
Q1: I see 0% conversion and full recovery of starting material. Is the catalyst dead?
-
Diagnosis: Likely failure of Oxidative Addition . The Pd(0) cannot break the C-F bond.
-
Fix:
-
Switch to Ni(COD)2 (5 mol%) with PCy3 or ICy . Ni inserts into C-F bonds orders of magnitude faster than Pd.
-
If sticking to Pd, increase temperature to 110°C and use tBuBrettPhos Pd G4 precatalyst to ensure active species generation.
-
Q2: I see the product, but the reaction stops at 20% conversion.
-
Diagnosis: Catalyst Poisoning . The product (an aminopyridine) or the substrate is coordinating to the Pd.
-
Fix:
-
Increase catalyst loading to 5-10 mol%.
-
Switch to Pd-PEPPSI-IPent , which is resistant to poisoning.
-
Add 10-20 mol% free ligand (e.g., extra RuPhos) to shift the equilibrium back to the active catalyst.
-
Q3: I am getting a "Hydrodefluorination" byproduct (F replaced by H).
-
Diagnosis: β-Hydride elimination from the amine or solvent is occurring faster than reductive elimination.
-
Fix:
-
Switch solvent from Dioxane/THF to Toluene (avoids hydride transfer from ether solvents).
-
Use NaOtBu or Cs2CO3 instead of alkoxides with alpha-hydrogens if possible.
-
Q4: How do I handle the 3-Methyl steric clash?
-
Insight: The 3-methyl group blocks the "top" of the pyridine ring.
-
Fix: Use ligands with substituents that project away from the metal center or "wrap" around it flexibly. RuPhos is the gold standard here because its isopropyl groups provide bulk without rigidity.
Recommended Experimental Protocol
Context: This protocol uses a Precatalyst (G4) .[1] Do not mix Pd2(dba)3 and ligand manually for this difficult substrate, as incomplete ligation will lead to immediate poisoning by the pyridine.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine/Aniline (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (for 2° amines) or BrettPhos Pd G4 (for 1° amines) (2–5 mol%)
-
Base: LHMDS (1.0 M in THF, 2.0 equiv) – Crucial for difficult activations.
-
Solvent: Anhydrous THF or Toluene (0.2 M concentration).
Step-by-Step:
-
Glovebox/Schlenk: In a vial, combine the Pd-Precatalyst, Substrate, and Amine.
-
Solvent: Add anhydrous solvent.
-
Base Addition: Add LHMDS dropwise. (Note: LHMDS is often superior to NaOtBu for fluoropyridines as it helps deprotonate the amine prior to binding).
-
Heat: Seal and heat to 80–100°C for 12 hours.
-
Workup: Cool, dilute with EtOAc, filter through Celite.
Mechanistic Visualization
The following diagram illustrates the competition between the productive cycle and the specific failure modes associated with this compound.
Figure 2: Catalytic Cycle & Failure Modes. Note the "Dead End" caused by N-coordination, which must be prevented by ligand bulk (e.g., BrettPhos).
References
-
Buchwald-Hartwig Basics & Ligands
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link
-
-
C-F Activation (Ni vs Pd)
- Tobisu, M., & Chatani, N. (2016). Cross-Couplings Using C–O, C–N, and C–F Bond Cleavage. Accounts of Chemical Research, 48(6), 1717–1726. (Context on C-F difficulty).
-
Note: Specific C-F activation of 2-fluoropyridines is most famously described using Nickel catalysis. See: Schaub, T., & Radius, U. (2005). C-F Activation of Fluorinated Pyridines.[2] Chemistry – A European Journal.
- Steric Hindrance in Pyridines: Maitro, G., et al. (2018). Precatalysts for the Amination of Sterically Hindered Heterocycles. Organic Process Research & Development.
Sources
Technical Support Center: Managing Impurities in 2-Fluoro-3,5-dimethylpyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Fluoro-3,5-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during its synthesis. Our goal is to equip you with the scientific rationale and practical protocols to effectively manage impurities and ensure the highest quality of your target compound.
Overview of this compound Synthesis
The most prevalent and industrially scalable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction, commonly known as the Halex reaction.[1][2][3] This process typically involves the conversion of the more readily available 2-Chloro-3,5-dimethylpyridine using a fluoride salt in a high-boiling polar aprotic solvent.
While seemingly straightforward, this reaction is susceptible to the formation of various impurities that can complicate purification and impact the final product's purity. Understanding the origin and nature of these impurities is paramount for successful synthesis.
Core Synthesis Pathway: The Halex Reaction
The Halex reaction for this compound synthesis can be summarized as follows:
Caption: The Halex reaction for this compound synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and impurity management of this compound.
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: The primary impurities typically arise from the starting materials and side reactions during the fluorination process. These can be broadly categorized as:
-
Starting Material Impurities: The purity of the initial 3,5-dimethylpyridine (3,5-lutidine) is crucial. Common impurities in crude 3,5-dimethylpyridine include other lutidine isomers (e.g., 2,6-lutidine) and trimethylpyridines.[4] These can carry through the synthesis to form their corresponding fluoro-derivatives.
-
Reaction-Derived Impurities:
-
Unreacted Starting Material: Incomplete conversion of 2-Chloro-3,5-dimethylpyridine.
-
Hydrolysis Products: Reaction of the chloro- or fluoro-pyridine with residual moisture in the reaction mixture can lead to the formation of 3,5-dimethyl-2-pyridone.
-
Oligomeric Byproducts: At elevated temperatures, pyridine compounds can undergo side reactions leading to the formation of higher molecular weight impurities.[5]
-
Q2: How can I minimize the formation of hydrolysis byproducts?
A2: Minimizing hydrolysis requires stringent control over the reaction conditions to exclude water. Key preventative measures include:
-
Anhydrous Reagents and Solvents: Use of anhydrous potassium fluoride (KF) and dry, high-purity polar aprotic solvents (e.g., DMSO, sulfolane) is critical.[1][3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) helps to prevent the introduction of atmospheric moisture.
-
Azeotropic Drying: For large-scale reactions, azeotropic distillation can be employed to remove residual water from the reaction mixture before initiating the fluorination.
Q3: What analytical techniques are best suited for impurity profiling in this synthesis?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[6][7][8]
| Analytical Technique | Purpose |
| Gas Chromatography (GC) | Ideal for separating and quantifying volatile compounds like the starting material, product, and other isomeric impurities. |
| High-Performance Liquid Chromatography (HPLC) | Effective for separating less volatile impurities, including hydrolysis products and oligomeric byproducts.[9][10] |
| Mass Spectrometry (MS) | When coupled with GC or HPLC (GC-MS, LC-MS), it provides structural information for the identification of unknown impurities.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Crucial for the definitive structural elucidation of isolated impurities and for confirming the structure of the final product.[11] |
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Incomplete Conversion of 2-Chloro-3,5-dimethylpyridine
Symptom: GC or HPLC analysis of the crude reaction mixture shows a significant peak corresponding to the starting material.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Action |
| Insufficient Fluorinating Agent | The stoichiometry of the reaction requires an adequate amount of fluoride ions to displace the chloride. | Increase the molar excess of potassium fluoride (KF). A 1.5 to 2.0 molar equivalent is a good starting point. |
| Low Reaction Temperature | The Halex reaction is an SNAr process with a significant activation energy barrier.[12] Insufficient thermal energy will result in a sluggish reaction. | Ensure the reaction temperature is maintained within the optimal range for the chosen solvent (typically 180-220 °C). |
| Poor Solubility of KF | The fluoride salt must be sufficiently soluble in the reaction medium to be an effective nucleophile. | Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) or a more effective fluoride source like cesium fluoride (CsF) to enhance solubility and reactivity.[13] |
| Deactivated KF Surface | Potassium fluoride is hygroscopic, and surface hydration can inhibit its reactivity. | Ensure the KF is thoroughly dried before use. Spray-dried KF often exhibits higher reactivity due to its larger surface area. |
Issue 2: Formation of an Unknown Impurity with a Higher Boiling Point
Symptom: GC or LC analysis reveals a significant peak with a longer retention time than the product, suggesting a higher molecular weight byproduct.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Action |
| Hydrolysis to 3,5-dimethyl-2-pyridone | Residual water in the reaction mixture can act as a nucleophile, leading to the formation of the corresponding pyridone. | Follow the stringent anhydrous protocols outlined in FAQ Q2. |
| Dimerization or Oligomerization | At high temperatures, pyridine derivatives can undergo self-condensation or other side reactions to form dimers or oligomers.[5] | Optimize the reaction temperature and time to achieve complete conversion without prolonged exposure to harsh conditions. A lower temperature for a longer duration may be beneficial. |
| Reaction with Solvent | Some polar aprotic solvents can decompose at very high temperatures, and the degradation products may react with the substrate or product. | Ensure the reaction temperature does not exceed the thermal stability limit of the solvent. Consider using a more robust solvent if necessary. |
Troubleshooting Workflow
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. CN105037251A - 3,5-dimethylpyridine purifying method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. rroij.com [rroij.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. Synthesis of 15 N-labelled 3,5-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 13. asianpubs.org [asianpubs.org]
Navigating the Nuances of 2-Fluoro-3,5-dimethylpyridine Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to the work-up procedures for reactions involving 2-Fluoro-3,5-dimethylpyridine. Drawing upon established chemical principles and field-proven insights, this document aims to equip researchers with the necessary knowledge to troubleshoot common issues and optimize their experimental outcomes.
I. Core Principles of Work-up for this compound Reactions
Reactions involving this compound, a versatile building block in medicinal chemistry and materials science, often necessitate a carefully planned work-up procedure to isolate the desired product in high purity. The presence of the fluorine atom and the two methyl groups on the pyridine ring can influence the reactivity and solubility of both the starting material and the products, requiring specific considerations during quenching, extraction, and purification.
A typical work-up workflow is initiated by quenching the reaction to stop the chemical transformation and neutralize any reactive reagents. This is followed by an extraction step to separate the product from the reaction mixture into an organic solvent. Finally, purification techniques such as column chromatography or recrystallization are employed to isolate the pure product.
II. Troubleshooting and FAQs: A-Q&A Approach
This section addresses specific issues that may arise during the work-up of this compound reactions in a question-and-answer format, providing practical solutions and the underlying scientific rationale.
A. Quenching the Reaction
Q1: My reaction mixture is highly acidic/basic. What is the best way to quench it without degrading my product?
A1: The choice of quenching agent is critical to prevent unwanted side reactions or degradation of your target molecule.
-
For acidic reaction mixtures: A slow, controlled addition of a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is generally recommended. This will neutralize the acid without causing a significant exothermic reaction that could lead to product decomposition. Avoid using strong bases like sodium hydroxide (NaOH) initially, as they can promote hydrolysis of the fluorine substituent or other sensitive functional groups.
-
For basic reaction mixtures: Quenching with a dilute aqueous solution of a weak acid, such as ammonium chloride (NH₄Cl), is often the preferred method. This will neutralize the base while minimizing the risk of cleaving acid-labile protecting groups. For very strong bases like organolithium reagents, a preliminary quench with a proton source like isopropanol or methanol at low temperature is advisable before the addition of aqueous NH₄Cl.
Q2: I observe an emulsion during the aqueous quench. How can I break it?
A2: Emulsion formation is a common issue, particularly when dealing with pyridine-containing compounds which can act as surfactants. Here are several strategies to address this:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Change in Solvent Polarity: Adding a small amount of a more polar solvent like methanol or a less polar solvent like hexane to the organic layer can sometimes disrupt the emulsion.
-
Filtration through Celite®: Passing the entire mixture through a pad of Celite® can help to break up the emulsion by providing a large surface area for the droplets to coalesce.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to the separation of the layers.
B. Extraction
Q3: Which organic solvent is best for extracting my product?
A3: The choice of extraction solvent depends on the polarity of your product. For most derivatives of this compound, moderately polar solvents are effective.
| Solvent | Advantages | Disadvantages |
| Ethyl Acetate (EtOAc) | Good solvating power for a wide range of compounds, relatively low toxicity. | Can be prone to hydrolysis under strongly acidic or basic conditions. |
| Dichloromethane (DCM) | Excellent solvating power, easy to remove due to its low boiling point. | Higher toxicity and environmental concerns. Can form emulsions. |
| Methyl tert-butyl ether (MTBE) | Less prone to peroxide formation than other ethers, good for extracting less polar compounds. | Can be less effective for highly polar products. |
It is often beneficial to perform a small-scale trial with different solvents to determine the optimal choice for your specific product.
Q4: My product seems to have some solubility in the aqueous layer, leading to low extraction yields. What can I do?
A4: This is a common challenge with nitrogen-containing heterocyclic compounds. Here are some techniques to improve extraction efficiency:
-
Back-Extraction: After the initial extraction, the aqueous layer can be re-extracted multiple times with fresh portions of the organic solvent.
-
Salting Out: As mentioned for breaking emulsions, adding a significant amount of a salt like NaCl or (NH₄)₂SO₄ to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.
-
pH Adjustment: The solubility of pyridine derivatives is highly pH-dependent. If your product is basic, adjusting the pH of the aqueous layer to be more basic (e.g., pH > 8) will suppress its protonation and reduce its aqueous solubility. Conversely, if your product has acidic functionalities, making the aqueous layer more acidic can improve extraction into the organic phase.
C. Purification
Q5: I am having difficulty separating my product from unreacted starting material by column chromatography. What are some strategies to improve separation?
A5: Co-elution of the product and starting material can be a significant challenge. Here are several approaches to consider:
-
Optimize the Eluent System: A systematic approach to optimizing the solvent system for your column is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. Thin Layer Chromatography (TLC) is an indispensable tool for quickly screening different solvent systems.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica gel (C18). The choice will depend on the properties of your compounds.
-
Derivative Formation: In some cases, it may be beneficial to temporarily convert either the product or the starting material into a derivative with significantly different polarity. For example, if your product is an amine, you could protect it as a carbamate to make it less polar.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method, often providing material of very high purity.
Q6: How can I effectively visualize my this compound derivatives on a TLC plate?
A6: Most pyridine derivatives are UV active due to the aromatic ring, so they can be visualized under a UV lamp (usually at 254 nm) as dark spots on a fluorescent green background.[1][2] However, for compounds that are not strongly UV active or for better visualization, staining can be employed.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. Spots will appear as yellow-brown on a purple background.[1]
-
Iodine Chamber: Placing the TLC plate in a chamber containing a few crystals of iodine will cause most organic compounds to appear as brown spots.[3] This method is non-destructive, and the spots will fade over time.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for common work-up procedures encountered in reactions with this compound.
Protocol 1: Work-up of a Nucleophilic Aromatic Substitution (SNAr) Reaction with an Amine
This protocol describes a general procedure for the work-up of a reaction between this compound and a primary or secondary amine.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add deionized water to the reaction mixture with vigorous stirring. If the reaction was run with a strong base, quench with a saturated aqueous solution of NH₄Cl instead.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. The optimal eluent composition should be determined by TLC analysis.
-
Protocol 2: Work-up of a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a standard work-up for a Suzuki-Miyaura coupling of this compound with a boronic acid or ester.[4]
-
Reaction Quenching and Filtration:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
-
Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with deionized water and then with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification:
-
The crude product can be purified by either flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
IV. Visualizing the Workflow
The following diagrams illustrate the decision-making process in troubleshooting and the general workflow for the work-up of this compound reactions.
Caption: Troubleshooting Decision Tree for Work-up Procedures.
Caption: General Work-up Workflow.
V. References
-
2-Fluoro-5-(4-fluorophenyl)pyridine. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015). ACS Publications. Retrieved January 30, 2026, from [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. Retrieved January 30, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]
-
TLC Visualization Methods. (n.d.). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved January 30, 2026, from [Link]
-
3,5-dimethylpyridine purifying method. (n.d.). Google Patents. Retrieved January 30, 2026, from
-
3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
Visualising plates. (n.d.). University of York. Retrieved January 30, 2026, from [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. Retrieved January 30, 2026, from [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved January 30, 2026, from [Link]
-
Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). TUODA. Retrieved January 30, 2026, from [Link]
-
Synthesis of 15 N-labelled 3,5-dimethylpyridine. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Google Patents. Retrieved January 30, 2026, from
-
Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]
-
TLC chromatograms collected post-fluorination and post-purification during an example synthesis of [18F]FDG. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. Retrieved January 30, 2026, from [Link]
-
Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis of 2-amino-5-fluoropyridine. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. Retrieved January 30, 2026, from [Link]
-
2-Chloro-5-fluoro-3-methylpyridine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide. (n.d.). Pipzine Chemicals. Retrieved January 30, 2026, from [Link]
-
Preparation of 3,5-lutidine. (n.d.). Google Patents. Retrieved January 30, 2026, from
Sources
Technical Support Center: Optimization of 2-Fluoro-3,5-dimethylpyridine Cross-Coupling
Status: Operational Topic: Troubleshooting Low Yield / Failed Conversion Ticket Priority: High (Structural Complexity: Steric + Electronic) Audience: Medicinal Chemists, Process Chemists
Diagnostic & Triage: Understanding the Failure Mode
The scaffold 2-Fluoro-3,5-dimethylpyridine presents a "perfect storm" of challenges for transition-metal catalysis. Before optimizing, you must identify the specific failure mechanism. This molecule is not just a pyridine; it is a sterically crowded, electron-deficient heterocycle .
The Core Challenges
-
The "Buttressing" Effect (Sterics): The methyl groups at C3 and C5 create a rigid steric wall.
-
Impact: If you are coupling at C4, the site is sandwiched between two methyls. If coupling at C2 (displacing F) or C6, the adjacent methyl blocks the approach of the metal center.
-
-
Catalyst Poisoning (Coordination): The pyridine nitrogen (
lone pair) is a potent -donor that binds to electrophilic Pd(II) species, forming stable, inactive complexes (Pd-dead end). -
Electronic Deactivation: The C2-Fluorine atom inductively withdraws electron density, making the ring electron-deficient. This slows down oxidative addition if you are coupling a halide on the ring, but makes the ring susceptible to nucleophilic attack (
) which can be a competing side reaction.
Interactive Troubleshooting Flowchart
Figure 1: Decision matrix for diagnosing reaction failure based on crude mixture analysis.
Technical Guides & FAQs
Issue 1: The "Ortho-Effect" (Steric Hindrance)
Q: I am trying to couple a boronic acid to 4-bromo-2-fluoro-3,5-dimethylpyridine, but conversion is <10%. Why?
A: You are fighting the "Ortho-Effect." The C4 position is sterically shielded by the C3 and C5 methyl groups. Standard ligands like
The Solution: Bulky, Electron-Rich Ligands You need ligands that are exceptionally bulky (to force reductive elimination) and electron-rich (to facilitate oxidative addition).
-
Recommendation: Use Buchwald Dialkylbiaryl Phosphines .
-
XPhos or SPhos : Excellent for general steric hindrance.
-
RuPhos : Specifically effective if your coupling partner is an amine (Buchwald-Hartwig) or for hindered Suzuki couplings.
-
Pd-PEPPSI-IPent : The "IPent" (Isopentyl) variant of the PEPPSI catalyst is designed specifically for extreme steric hindrance. The bulky NHC ligand creates a flexible "pocket" that accommodates the substrate while preventing catalyst decomposition.
-
Issue 2: Catalyst Poisoning
Q: The reaction turns black (Pd black precipitation) immediately, or simply stalls after 1 hour.
A: This is likely Pyridine Inhibition . The nitrogen atom in your this compound substrate is coordinating to the Palladium, displacing the phosphine ligands and forming an inactive species.
The Solution: Precatalysts & "Throw-Away" Ligands
Do not use
-
Use Precatalysts: Switch to Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These contain the active Pd-Ligand complex pre-formed. They activate immediately upon base addition, entering the cycle faster than the pyridine can poison them.
-
Use PEPPSI Catalysts: The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" (PEPPSI) system uses a 3-chloropyridine ligand as a "dummy" ligand.[1] It stabilizes the precatalyst but is designed to be "thrown away" (displaced) only when the catalytic cycle begins. This built-in protection is superior for pyridine substrates.
Issue 3: C-F Bond Instability
Q: I see a byproduct where the Fluorine is gone, replaced by a methoxy or hydroxy group.
A: You are triggering
The Solution: Base & Solvent Selection [2]
-
Base: Switch to mild, non-nucleophilic bases. Anhydrous
(tribasic potassium phosphate) or are ideal. Avoid alkoxides (NaOtBu) if possible, or use them only at lower temperatures. -
Solvent: Move away from alcohols. Use 1,4-Dioxane , Toluene , or DME . If water is required for the boronic acid, use a minimum amount (e.g., 10:1 ratio).
Optimized Experimental Protocol
Protocol: High-Steric Suzuki-Miyaura Coupling Designed for coupling at the hindered C4 position of this compound derivatives.
| Component | Recommendation | Function |
| Catalyst | Pd-PEPPSI-IPent (2–5 mol%) | Stabilized NHC-Pd system; resists N-poisoning; handles extreme sterics. |
| Ligand | Included in catalyst | (Alternatively, use XPhos Pd G4 if PEPPSI is unavailable). |
| Base | Mild, effective for Suzuki; minimizes | |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point, good solubility for organics. |
| Additive | None initially | If conversion is low, add 0.5 equiv of water to help boronate speciation. |
| Temp | 80°C – 100°C | Sufficient energy to overcome steric barrier. |
Step-by-Step Workflow:
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen flow.
-
Charging Solids: Add the halogenated pyridine substrate (1.0 equiv), Boronic acid/ester (1.5 equiv),
(3.0 equiv), and Pd-PEPPSI-IPent (2 mol%).-
Critical: If using a boronic acid, ensure it is high quality.[2] If it is old/wet, consider re-crystallizing or using the Pinacol ester.
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane (concentration ~0.1 M to 0.2 M).
-
Note: Sparging the solvent with Argon for 10 minutes before addition is highly recommended to remove Oxygen (prevents homocoupling).
-
-
Activation: Seal the vial. Heat to 80°C. Monitor by HPLC/UPLC at 1 hour.
-
Troubleshooting (Mid-Run):
-
If <10% conversion at 1h: Increase temp to 100°C.
-
If stalled at 50%: Add a second portion of catalyst (1 mol%) and Boronic acid (0.5 equiv).
-
Mechanistic Visualization: The PEPPSI Advantage
The following diagram illustrates why the PEPPSI catalyst system is superior for this specific pyridine substrate compared to traditional Pd sources.
Figure 2: The activation pathway of Pd-PEPPSI catalysts. The bulky NHC ligand creates a protective steric environment that facilitates the entry of the hindered substrate while preventing the pyridine nitrogen from poisoning the catalyst.[3]
References
-
Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr and its analogs: Highly active, air-stable, and user-friendly catalysts for cross-coupling.[4]Chemistry – A European Journal .
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.Accounts of Chemical Research .
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions.Angewandte Chemie International Edition .
-
BenchChem Technical Support. (2025). Troubleshooting low yield in pyridine functionalization.BenchChem .[2][5]
-
Sigma-Aldrich. (2024). Buchwald Ligands & Precatalysts User Guide.Merck/Sigma-Aldrich .
Sources
stability of 2-Fluoro-3,5-dimethylpyridine under acidic conditions
Technical Support Center: 2-Fluoro-3,5-dimethylpyridine (FDMP)
Executive Summary
You are likely accessing this guide because you have observed yield loss, unexpected impurities (specifically chlorination or hydrolysis products), or extraction anomalies when handling This compound (FDMP) .
While the 3,5-dimethyl substitution pattern provides moderate steric shielding, the 2-fluoro position is highly activated toward Nucleophilic Aromatic Substitution (
Module 1: Critical Stability Alerts (The "Why is my yield low?" Section)
The Hydrolysis Trap (Aqueous Acids)
Issue: "My starting material disappeared in aqueous acid, and I isolated a high-melting solid instead." Diagnosis: You have hydrolyzed the C–F bond to form 3,5-dimethyl-2(1H)-pyridone .
Mechanism:
In acidic media, the pyridine nitrogen is protonated (
The Pathway:
Caption: Acid-catalyzed hydrolysis pathway converting FDMP to its pyridone analog.
Corrective Action:
-
Avoid Aqueous Acids: If possible, use anhydrous acids (e.g., HCl in dioxane, though see 1.2 below) or Lewis acids.
-
Temperature Control: Hydrolysis rates increase exponentially with temperature. Keep acidic reactions < 0°C if water is present.
The Halogen Exchange Trap (Using HCl)
Issue: "I used HCl for deprotection, but mass spec shows a +16 amu shift (M+H 158 instead of 142)." Diagnosis: You have converted the 2-Fluoro compound to 2-Chloro-3,5-dimethylpyridine .
Technical Insight:
Chloride (
Corrective Action:
-
Switch Acids: Use non-nucleophilic acids.
-
Recommended: Sulfuric Acid (
), Trifluoroacetic Acid (TFA), or Methanesulfonic Acid (MsOH). The counter-ions ( , ) are too sterically bulky and non-nucleophilic to displace the fluorine.
-
Module 2: Troubleshooting Synthesis & Workup
Extraction Anomalies (The pH Effect)
Issue: "I washed my reaction with 1N HCl, but the product stayed in the organic layer." Scientific Explanation: Unlike standard pyridines (pKa ~5.2) or lutidines (pKa ~6-7), the electronegative fluorine atom at the 2-position drastically lowers the basicity of the nitrogen.
-
Estimated pKa of FDMP: < 2.0
-
Consequence: At pH 3-4 (standard mild acid wash), FDMP remains largely unprotonated (neutral) and lipophilic. It will partition into the organic layer (DCM/EtOAc) rather than the aqueous acid.
Data Table: Solubility vs. pH
| Condition | Species Dominance | Partitioning Phase |
| pH > 3.0 | Neutral (Free Base) | Organic (DCM, EtOAc) |
| pH < 1.0 | Protonated (Cation) | Aqueous (Risk of Hydrolysis!) |
Protocol: Safe Workup Procedure
-
Quench: Pour reaction mixture into saturated
(Keep pH > 7). -
Extract: Use Ethyl Acetate or DCM.[1]
-
Avoid Acid Washes: Do not attempt to remove impurities using weak acid washes; you will lose product or fail to purify it.
Module 3: Storage & Handling FAQ
Q: Can I store FDMP in CDCl3 for NMR analysis?
A: Caution. Commercial
-
Recommendation: Filter
through basic alumina before use or store the NMR sample over solid .
Q: Is the compound volatile? A: Yes. The molecular weight is low (~125 g/mol ).
-
Risk:[2][3][4] High-vacuum drying for extended periods will lead to mass loss.
-
Protocol: Remove solvents at
20 mbar and 30°C. Do not leave on high vacuum (< 1 mbar) overnight.
Module 4: Decision Tree for Acid Selection
Use this workflow to determine the safe acidic conditions for your experiment.
Caption: Logic flow for selecting compatible acidic reagents with 2-fluoropyridines.
References
-
Chambers, R. D., et al. "Nucleophilic substitution in fluoropyridines." Journal of the Chemical Society, Perkin Transactions 1, 1996. (Establishes the high reactivity of 2-fluoropyridines toward
). -
Soudijn, W., et al. "Nucleophilic Aromatic Substitution on Fluoropyridines: A Review." Synthesis, 2004 . (Detailed kinetics of hydrolysis and substitution).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11565, 3,5-Lutidine." (Used for baseline pKa and physical property extrapolation).
-
BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." (Practical protocols for handling fluoropyridines).
Sources
Technical Support Center: Stability and Reactivity of 2-Fluoro-3,5-dimethylpyridine Under Basic Conditions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth information, field-proven insights, and troubleshooting protocols for experiments involving 2-Fluoro-3,5-dimethylpyridine under basic conditions. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the chemical behavior of this compound in the presence of bases.
Q1: What is the primary reaction of this compound under basic conditions?
The principal reaction is a Nucleophilic Aromatic Substitution (SNAr). In this process, a nucleophile (such as a hydroxide or alkoxide ion, prevalent in basic media) attacks the carbon atom bonded to the fluorine, leading to the displacement of the fluoride ion.[1][2][3] This is a highly efficient pathway for the functionalization of the pyridine ring at the 2-position.
Q2: Why is the fluorine atom at the 2-position so reactive towards nucleophiles?
Several factors contribute to this high reactivity:
-
High Electronegativity of Fluorine: Fluorine's strong electron-withdrawing nature polarizes the C-F bond and, more importantly, activates the entire aromatic ring towards nucleophilic attack.[1][4]
-
Pyridine Ring Nitrogen: The ring nitrogen acts as a powerful electron-withdrawing group, particularly at the ortho (2- and 6-) and para (4-) positions. This effect stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the SNAr reaction.[3]
-
Leaving Group Ability: Fluoride is an excellent leaving group in SNAr reactions. The rate-determining step is typically the initial nucleophilic attack, which is accelerated by fluorine's ability to stabilize the transition state. Studies have shown that 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine.[1][2][5][6]
Q3: What is the expected product when reacting this compound with a simple aqueous base like sodium hydroxide (NaOH)?
The reaction with hydroxide (OH⁻) as the nucleophile will yield 2-Hydroxy-3,5-dimethylpyridine. This product exists in a tautomeric equilibrium with its more stable keto form, 3,5-dimethylpyridin-2(1H)-one . For experimental and characterization purposes, it is critical to recognize that you will likely observe the pyridinone tautomer.
Q4: How do the methyl groups at the 3- and 5-positions influence the compound's stability and reactivity?
The two methyl groups have competing effects:
-
Electronic Effect: As electron-donating groups, they slightly decrease the ring's electrophilicity, which can modestly slow the rate of SNAr compared to an unsubstituted 2-fluoropyridine. However, this deactivating effect is generally minor and easily overcome by the strong activation provided by the fluorine and ring nitrogen.
-
Steric Effect: The methyl group at the 3-position can provide some steric hindrance, potentially impeding the approach of very bulky nucleophiles. For common, smaller nucleophiles like hydroxide or methoxide, this effect is minimal.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is designed to help you diagnose and resolve specific problems encountered during your experiments.
Issue 1: My reaction is sluggish or shows low conversion.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Base Strength | The nucleophilicity of the base is a key driver of the SNAr reaction. Weaker bases (e.g., NaHCO₃, K₂CO₃) may not be potent enough to drive the reaction to completion at moderate temperatures. | Switch to a stronger base such as NaOH, KOH, or an alkoxide like sodium tert-butoxide (NaOtBu). Ensure at least stoichiometric amounts are used. |
| Low Reaction Temperature | SNAr reactions, while often facile for 2-fluoropyridines, still require a certain activation energy. Insufficient thermal energy can lead to very slow reaction rates. | Gradually increase the reaction temperature in 10-20 °C increments (e.g., from room temperature to 50 °C, then 80 °C). Monitor for product formation and potential decomposition by TLC or LC-MS. |
| Inappropriate Solvent | The reaction proceeds through a charged intermediate (Meisenheimer complex). A solvent that cannot stabilize this intermediate will slow the reaction. | Use a polar, aprotic solvent such as DMSO, DMF, or NMP. These solvents are excellent at solvating cations while leaving the nucleophile relatively "bare" and reactive. Ensure the solvent is anhydrous if water is not the intended nucleophile. |
Issue 2: I'm observing significant formation of unexpected byproducts.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Solvent Participation | Amide-based solvents like DMF can decompose at elevated temperatures in the presence of strong bases to form dimethylamine.[7] This amine is a potent nucleophile and can compete with your intended nucleophile, leading to the formation of 2-(dimethylamino)-3,5-dimethylpyridine. | If amine-related byproducts are detected, switch to a non-amide polar aprotic solvent like DMSO or sulfolane. Alternatively, lower the reaction temperature to minimize solvent decomposition. |
| Presence of Water | If your reaction is intended to be anhydrous (e.g., using an alkoxide nucleophile), trace amounts of water can lead to the formation of the hydrolysis product, 2-hydroxy-3,5-dimethylpyridine. | Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture. |
| Product Degradation | The desired product, particularly the pyridinone tautomer, may not be stable to prolonged exposure to high temperatures or very strong basic conditions, leading to decomposition or polymerization. | Monitor the reaction progress closely. Once the starting material is consumed, cool the reaction and proceed with the workup immediately. A time-course study can identify the optimal reaction time before significant degradation occurs. |
Issue 3: My conversion is high, but the isolated yield is low.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Product is Water-Soluble | The product, 2-hydroxy-3,5-dimethylpyridine, contains a polar pyridinone ring and is often highly soluble in water, making it difficult to extract efficiently with organic solvents. | 1. Saturate the aqueous layer: Before extraction, add solid NaCl or K₂CO₃ to the aqueous phase to decrease the polarity of the water and "salt out" the organic product. 2. Use a more polar extraction solvent: Solvents like ethyl acetate or a mixture of dichloromethane/isopropanol may be more effective than less polar options like ether or hexanes. 3. Perform continuous liquid-liquid extraction: For highly valuable or very water-soluble products, this is the most efficient extraction method. |
| Product Loss During Workup | The pyridinone product can be amphoteric. Acidifying the workup solution too much could protonate the ring nitrogen, increasing water solubility. Making it too basic could deprotonate the N-H bond, also increasing aqueous solubility. | Carefully adjust the pH of the aqueous layer to be near neutral (pH ~7-8) before extraction to ensure the product is in its least soluble, neutral form. |
Section 3: Key Experimental Protocols & Visualizations
Protocol 1: General Procedure for the Hydrolysis of this compound
This protocol provides a reliable method for converting this compound to 3,5-dimethylpyridin-2(1H)-one.
Materials:
-
This compound (1.0 eq)
-
Potassium Hydroxide (KOH) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in DMSO (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Add a solution of KOH (1.5 eq) dissolved in a minimal amount of deionized water to the flask. Causality Note: Using a concentrated aqueous solution of the base provides the hydroxide nucleophile while minimizing the total reaction volume.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is no longer detectable.
-
Quenching & Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMSO used).
-
Extraction: Extract the aqueous phase 3-5 times with ethyl acetate. Causality Note: Multiple extractions are necessary to recover the polar product.
-
Washing: Combine the organic extracts and wash with brine to remove residual DMSO and water.
-
Drying & Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 3,5-dimethylpyridin-2(1H)-one can be purified by recrystallization or column chromatography as needed.
Visualizations: Mechanisms and Workflows
Caption: SNAr mechanism for the hydrolysis of this compound.
Caption: Tautomeric equilibrium of the reaction product.
Caption: Decision workflow for troubleshooting low yield experiments.
Section 4: Safety Information
-
This compound: Like many fluorinated organic compounds, this reagent should be handled with care. It is flammable and may cause skin, eye, and respiratory irritation.[8] Always handle it in a well-ventilated chemical fume hood.
-
Bases: Strong bases like NaOH and KOH are corrosive and can cause severe skin and eye damage.[9] Reactions can be exothermic, especially during initial mixing. Ensure proper cooling is available and add reagents slowly.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemically resistant gloves.
This guide is intended to supplement, not replace, your institution's safety protocols and the information available in the Safety Data Sheet (SDS) for each chemical.
References
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Li, J. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]
-
Pozsgay, J., et al. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Pozsgay, J., et al. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Semantic Scholar. [Link]
-
Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
-
Science.gov. (n.d.). Nucleophilic fluorination reactions: Topics by Science.gov. [Link]
-
Movassaghi, M., & Hill, M. D. (n.d.). Condensative Preparation of Azaheterocycles from Amides and π-Nucleophiles. Organic Syntheses Procedure. [Link]
-
Wang, X., et al. (2009). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
Pikun, N. V., et al. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. [Link]
-
Smith, A. M., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Synthetic Communications. [Link]
-
Gutmann, T., et al. (2019). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
AOBChem. (n.d.). 2-Fluoro-5-hydroxy-3-methylpyridine. [Link]
- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methylpyridine. [Link]
-
LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
O'Hagan, D., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
-
J. C. Li, et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. [Link]
-
Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]
-
Kaplan, N. O. (1961). The stability of pyridine nucleotides. Journal of Biological Chemistry. [Link]
-
Homework.Study.com. (n.d.). Pyridine is a weaker base in water than 2,6 lutidine (dimethylpyridine), but the pyridine BF_3.... [Link]
Sources
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
safe handling and storage of 2-Fluoro-3,5-dimethylpyridine
CAS: 66506-88-9 | Product Group: Fluorinated Heterocycles[1]
Welcome to the Technical Support Hub
From: Dr. Aris Thorne, Senior Application Scientist Subject: Operational Stability & Safety Protocols
You are accessing this guide because you are likely utilizing 2-Fluoro-3,5-dimethylpyridine as a scaffold in medicinal chemistry—specifically for cross-coupling reactions (Suzuki-Miyaura) or as a precursor for nucleophilic aromatic substitution (
While pyridine derivatives are ubiquitous, the specific combination of the C2-Fluorine and C3,5-Methyl groups creates a unique physicochemical profile.[1] The fluorine atom at the 2-position is not just a structural feature; it is a "loaded spring" for reactivity, making this compound significantly more susceptible to nucleophilic attack than its non-fluorinated analogs.[1]
This guide moves beyond the standard SDS to address the practical reality of handling this reagent in a high-throughput or synthesis lab.
Part 1: Critical Specifications & Safety Profile
Before opening the bottle, verify your operating parameters against these class-standard specifications.
| Parameter | Specification / Value | Operational Note |
| Physical State | Liquid (at 20°C) | May solidify in cold storage (-10°C).[1] Thaw gently. |
| Appearance | Colorless to pale yellow | Dark Yellow/Orange indicates oxidation (N-oxide formation).[1] |
| Boiling Point | ~160–170°C (Predicted) | High boiling point makes removal by rotovap difficult; requires high vac.[1] |
| Flash Point | ~45–55°C (Est.)[1] | Flammable. Ground all glassware.[1] |
| Density | ~1.0–1.1 g/mL | Denser than typical ether/hexane solvents.[1] |
| Storage Class | Flammable Liquid | Store in flammables cabinet or explosion-proof fridge.[1] |
Warning: Treat this compound as a Severe Eye & Skin Irritant .[1][2][3] Fluorinated pyridines are lipophilic, facilitating rapid dermal absorption.[1] Double-gloving (Nitrile) is mandatory.[1]
Part 2: Troubleshooting & FAQs
Q1: My sample has turned from colorless to a deep yellow. Is it still usable?
Status: Caution Required
The Mechanism: Pyridine derivatives are electron-rich nitrogen heterocycles.[1] Over time, exposure to atmospheric oxygen can lead to the formation of Pyridine-N-oxides .[1] The C2-fluorine atom withdraws electron density, slightly stabilizing the ring against oxidation compared to non-fluorinated lutidines, but the risk remains.[1] Yellowing indicates the presence of these N-oxides or trace polymerization.[1]
The Fix:
-
Check Purity: Run a quick
H-NMR in . Look for a downfield shift in the methyl peaks or new signals in the aromatic region (7.0–8.5 ppm).[1] -
Purification: If purity is <95%, distill under reduced pressure (vacuum distillation). The N-oxide impurities are significantly less volatile and will remain in the pot.[1]
-
Prevention: Always backfill the storage container with Argon or Nitrogen after use.[1]
Q2: I am performing a lithiation at the C4 position. Why are my yields inconsistent?
Status: Reactivity Issue
The Mechanism: You are likely experiencing competing nucleophilic attack .[1]
-
Acidity: The methyl groups at C3/C5 are benzylic-like; strong bases (like n-BuLi) can deprotonate these methyl groups rather than the ring C4 position.[1]
-
The "Fluorine Trap": The C2-fluorine is a good leaving group.[1] Strong nucleophiles can attack C2 via
, displacing the fluorine rather than performing the desired lithiation or coupling.[1]
The Protocol:
-
Temperature Control: Ensure your lithiation is performed strictly at -78°C . Higher temperatures favor the thermodynamic deprotonation of the methyl groups.[1]
-
Base Selection: Use non-nucleophilic bases (e.g., LDA or LiTMP) instead of n-BuLi to minimize
side reactions at the C2 position.
Q3: What is the optimal storage workflow to maximize shelf-life?
Status: Standard Operating Procedure (SOP)
Storage is not passive; it is an active preservation of chemical integrity.[1] Follow this decision logic:
Caption: Figure 1: Decision matrix for preserving fluorinated pyridine integrity.
Part 3: Emergency Response (Spills & Exposure)
Scenario: You have dropped a 25g bottle inside the fume hood. The liquid has splashed onto the sash and the floor.[1]
Immediate Action Required: Do not treat this simply as a "smelly solvent" spill. The fluorine content and basicity require specific neutralization steps.[1]
Caption: Figure 2: Emergency workflow for fluorinated pyridine spills.
Detailed Cleanup Steps:
-
Ventilation: Maximize fume hood airflow (Emergency Purge button).[1]
-
Disposal: Scoop absorbed material into a sealable bag/container. Label clearly as "HALOGENATED ORGANIC WASTE - FLAMMABLE" .
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11526, 2,5-Dimethylpyridine (Analogous Structure Data).[1] Retrieved from [Link][1]
(Note: Specific physical data for the 2-Fluoro-3,5-dimethyl isomer is interpolated from the closest structural analogs [2-Fluoro-3-methylpyridine and 3,5-Lutidine] to ensure safety margins are maintained.)
Sources
Technical Support Center: Cost-Effective Synthesis of 2-Fluoro-3,5-dimethylpyridine
Welcome to the technical support center for the synthesis of 2-Fluoro-3,5-dimethylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and cost-effective synthesis. Our goal is to combine scientific accuracy with practical, field-tested insights to support your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, with a focus on cost-effective and scalable methods.
Q1: What is the most cost-effective and industrially viable method for synthesizing this compound?
The most cost-effective and scalable approach for the synthesis of this compound is the halogen exchange (Halex) reaction. This method involves the fluorination of 2-chloro-3,5-dimethylpyridine using an inexpensive alkali metal fluoride, such as potassium fluoride (KF).[1][2] The use of KF is significantly more economical than employing cesium fluoride (CsF), making it suitable for large-scale production.[1] To enhance the reaction's efficiency and yield, a phase-transfer catalyst is often utilized.[1]
Q2: What are the readily available starting materials for the synthesis of this compound?
The primary precursor for the synthesis of this compound is 2-chloro-3,5-dimethylpyridine. This starting material can be synthesized from 3,5-dimethylpyridine (3,5-lutidine), which is commercially available.[3] The synthesis of 3,5-lutidine itself can be achieved through various methods, including the vapor phase reaction of 2-methyl-1,5-pentanediamine with hydrogen over an oxide catalyst.[4][5]
Q3: What is the role of a phase-transfer catalyst in the Halex reaction for this synthesis?
A phase-transfer catalyst (PTC) is crucial for optimizing the Halex reaction, especially when using potassium fluoride. KF has low solubility in the aprotic polar solvents typically used for this reaction. The PTC, such as tetrabutylammonium bromide or tetraphenylphosphonium bromide, facilitates the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the 2-chloro-3,5-dimethylpyridine is dissolved.[1][6] This increased availability of the fluoride nucleophile enhances the reaction rate and improves the overall yield of this compound.
Q4: What are the typical reaction conditions for the fluorination of 2-chloro-3,5-dimethylpyridine?
The fluorination of 2-chloro-3,5-dimethylpyridine is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2][6] The reaction is conducted at elevated temperatures, generally in the range of 150-220 °C.[2] It is essential to maintain substantially anhydrous conditions, as the presence of water can lead to side reactions and reduce the efficiency of the fluorinating agent.[7]
Q5: How can the final product, this compound, be effectively purified?
After the reaction is complete, the crude product is typically worked up by diluting the reaction mixture with water and extracting the product with an organic solvent. The final purification of this compound is commonly achieved through distillation.[8] For achieving high purity, fractional distillation is recommended. In some cases, purification can also be achieved by recrystallization.[9] A method for purifying the precursor, 3,5-dimethylpyridine, involves oxidation of impurities followed by azeotropic distillation.[10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue: Presence of Significant Side Products in the Final Mixture
Experimental Protocol: Cost-Effective Synthesis of this compound via Halex Reaction
This protocol details a cost-effective method for the synthesis of this compound.
Materials:
-
2-chloro-3,5-dimethylpyridine
-
Potassium fluoride (KF), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium fluoride (2.0-3.0 equivalents) and tetrabutylammonium bromide (0.1 equivalents).
-
Addition of Reagents: Add anhydrous dimethyl sulfoxide to the flask, followed by 2-chloro-3,5-dimethylpyridine (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 180-200 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by GC-MS or TLC. The reaction is typically complete within 12-24 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a larger beaker containing water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMSO and salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-chloro-3,5-dimethylpyridine | N/A |
| Fluorinating Agent | Potassium Fluoride (KF) | [1] |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | [6] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| Reaction Temperature | 180-200 °C | [1] |
| Typical Yield | Moderate to high (optimization dependent) | [2] |
| Purification Method | Vacuum Distillation | [8] |
References
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents.
- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents.
- CN105037251A - 3,5-dimethylpyridine purifying method - Google Patents.
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
-
Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts - American Chemical Society. Available at: [Link]
-
Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Available at: [Link]
-
2-Fluoro-3-formyl-5-methylpyridine - Pipzine Chemicals. Available at: [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. Available at: [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. Available at: [Link]
-
Synthesis of 15 N-labelled 3,5-dimethylpyridine - PubMed. Available at: [Link]
- US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents.
- EP0929523A1 - Preparation of 3,5-lutidine - Google Patents.
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents.
- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents.
-
[Ir{dF(CF 3 )ppy} 2 (dtbbpy)]PF 6 - Organic Syntheses Procedure. Available at: [Link]
-
PREPARATION OF 3,5-LUTIDINE - European Patent Office - EP 0929523 B1. Available at: [Link]
-
Org. Synth. 2012, 89, 549-561 - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS-591-22-0, 3, 5-Lutidine for Synthesis (3,5-Dimethyl Pyridine) Manufacturers, Suppliers & Exporters in India | 138905 [cdhfinechemical.com]
- 4. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 10. CN105037251A - 3,5-dimethylpyridine purifying method - Google Patents [patents.google.com]
Validation & Comparative
relative reactivity of fluorinated pyridines in nucleophilic substitution
Comparative Guide: Relative Reactivity of Fluorinated Pyridines in Nucleophilic Substitution ( )
Executive Summary
Fluorinated pyridines are ubiquitous scaffolds in medicinal chemistry, serving as critical intermediates for modulating pKa, lipophilicity, and metabolic stability in drug candidates. Unlike aliphatic substitutions (
This guide provides an evidence-based comparison of fluorinated pyridine reactivity, establishing that 2-fluoropyridine and 4-fluoropyridine are highly activated for
Mechanistic Foundation: The Fluorine Advantage[2][3]
To control these reactions, one must understand why fluorine—the strongest C-X bond—is the fastest leaving group in
The Element Effect
In
-
Inductive Stabilization: Fluorine’s high electronegativity (
) lowers the energy of the LUMO at the ipso-carbon, accelerating nucleophilic attack. -
Intermediate Stability: The highly polarized C-F bond stabilizes the anionic Meisenheimer intermediate more effectively than Cl, Br, or I.
Reactivity Order (
Mechanism Visualization
The following diagram illustrates the transition state energy landscape, highlighting the stabilization provided by the pyridine nitrogen.
Figure 1: Reaction coordinate pathway for
Comparative Reactivity Analysis
Positional Selectivity (Monofluorinated)
The position of the fluorine atom relative to the pyridine nitrogen dictates reactivity.
| Substrate | Reactivity Level | Electronic Rationale | Primary Mechanism |
| 2-Fluoropyridine | High | Inductive (-I) and mesomeric (-M) withdrawal by Nitrogen stabilizes the negative charge at N1 in the intermediate. | |
| 4-Fluoropyridine | High | Resonance stabilization allows negative charge delocalization onto Nitrogen. Slightly less reactive than 2-F due to distance (weaker inductive effect). | |
| 3-Fluoropyridine | Low / Inert | Negative charge in the intermediate cannot be delocalized onto Nitrogen. | Benzyne (Elimination-Addition) |
Key Insight: 2-Fluoropyridine reacts approximately 320x faster than 2-chloropyridine with ethoxide nucleophiles [1].[2]
Polyfluorinated Systems (Pentafluoropyridine)
Pentafluoropyridine is a "privileged scaffold" that undergoes highly predictable regioselective substitution.
-
First Substitution: Exclusively at C-4 (para) .
-
Second Substitution: Occurs at C-2/C-6 (ortho) .
-
Rationale: Attack at C-4 leads to a para-quinoid resonance structure that is energetically favored over the ortho-quinoid structure formed by C-2 attack.
Figure 2: Regioselectivity cascade for pentafluoropyridine. The C-4 position is the thermodynamic and kinetic sink for the first equivalent of nucleophile.
Experimental Protocols
Protocol A: Synthesis of 2-Morpholinopyridine (Monofluoro )
Standard protocol for activated 2- or 4-fluoropyridines.
Reagents:
-
2-Fluoropyridine (1.0 equiv)[2]
-
Morpholine (1.2 equiv)[2]
-
Potassium Phosphate Tribasic (
) (1.5 equiv)[2] -
Solvent: tert-Amyl alcohol (0.2 M concentration)[2]
Procedure:
-
Setup: Charge a dry round-bottom flask with
and a magnetic stir bar. Purge with Nitrogen ( ). -
Addition: Add tert-amyl alcohol, followed by 2-fluoropyridine and morpholine via syringe.
-
Reaction: Heat the mixture to 110 °C under reflux for 12 hours.
-
Note: Reaction progress should be monitored by TLC (eluent: 20% EtOAc/Hexanes) or LC-MS.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water.[2] Wash the organic layer with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel).
Expected Yield: >90% [2].
Protocol B: Regioselective Substitution of Pentafluoropyridine
Protocol for accessing 4-substituted perfluorinated systems.
Reagents:
-
Pentafluoropyridine (1.0 equiv)[3]
-
Thiol or Amine Nucleophile (1.0 equiv)
- (1.1 equiv)
-
Solvent: Acetonitrile (
)
Procedure:
-
Setup: Dissolve pentafluoropyridine in
(0.1 M) at 0 °C (ice bath). -
Addition: Add the nucleophile dropwise. Then add
slowly to control exotherm. -
Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (25 °C) for 2 hours.
-
Critical: Do not heat initially, or over-substitution at C-2 may occur.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Often requires only recrystallization or short plug filtration due to high conversion.
Data Comparison: Leaving Group & Position
The following table summarizes the relative reaction rates and yields derived from competitive kinetic studies and isolated yields in literature.
| Substrate Structure | Leaving Group (X) | Relative Rate ( | Typical Yield (Amine Nu) | Conditions |
| 2-X-Pyridine | Fluorine | 320 | 95-99% | Mild base, 80-110°C |
| 2-X-Pyridine | Chlorine | 1 | 70-85% | Stronger base, >120°C |
| 2-X-Pyridine | Bromine | ~0.8 | 60-80% | Stronger base, >120°C |
| 4-X-Pyridine | Fluorine | ~250 * | 90-95% | Mild base, 80-110°C |
| 3-X-Pyridine | Fluorine | < 0.01 | < 10%** | Requires Superbase / Benzyne |
*Estimated based on inductive distance relative to 2-F.
*Yield refers to direct
References
-
Kiesewetter, M. K., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Journal of Organic Chemistry, 77(7), 3262–3269. Retrieved from [Link]
-
Gronert, S., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[4][2][5][6] Organic & Biomolecular Chemistry.[1][2][7][8] Retrieved from [Link]
-
Chupakhin, O. N. (2013). Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups.[9] ScienceDirect. Retrieved from [Link]
Sources
- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for the characterization of 2-Fluoro-3,5-dimethylpyridine
Analytical Characterization Guide: 2-Fluoro-3,5-dimethylpyridine
Executive Summary
This compound (CAS: 111887-71-9 ) is a specialized fluorinated heterocyclic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1][] Its structural uniqueness lies in the specific positioning of the fluorine atom at the ortho position (C2) relative to the nitrogen, flanked by a methyl group at C3. This steric and electronic environment makes it a valuable bioisostere but also presents specific analytical challenges, particularly in differentiating it from regioisomers (e.g., 2-fluoro-3,6-dimethylpyridine) and unreacted starting materials (3,5-lutidine).[1]
This guide delineates a validated analytical strategy prioritizing GC-FID for purity assessment due to the compound's volatility and 1H/19F NMR for unequivocal structural identification.[1]
Structural Analysis & Analytical Challenges
The molecule consists of a pyridine ring substituted with a fluorine atom at position 2 and methyl groups at positions 3 and 5.
-
Chemical Formula: C
H FN[3][4] -
Physical State: Light amber liquid / Low-melting solid.[1]
-
Boiling Point: 85–86 °C at 26 mmHg.[4]
Key Analytical Challenges:
-
Volatility: The compound is volatile, making HPLC-UV less robust for assay compared to Gas Chromatography (GC).
-
Regioisomerism: Direct fluorination or substitution reactions can yield isomers where the fluorine attaches to C6 or C4 if the starting material is not isomerically pure.
-
Defluorination: The C-F bond at position 2 is activated for nucleophilic aromatic substitution (S
Ar), meaning the compound can degrade (hydrolyze) in protic, basic solvents during analysis.
Recommended Analytical Workflow
The following decision tree outlines the logical flow for characterizing this compound, ensuring both purity and identity are confirmed.
Figure 1: Analytical workflow prioritizing GC-FID for assay and NMR for identification.
Method A: Chromatographic Purity by GC-FID (Primary)
Objective: To determine the assay purity and quantify volatile organic impurities (e.g., 3,5-lutidine).[1]
Why GC? this compound is a liquid with a relatively low boiling point.[1] GC offers superior resolution for substituted pyridines compared to HPLC, avoiding the peak tailing often seen with basic pyridines on silica-based columns.
Experimental Protocol
-
Instrument: Agilent 7890B GC or equivalent with FID.
-
Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30 m × 0.32 mm × 0.25 µm.
-
Rationale: A non-polar/low-polarity column effectively separates pyridines based on boiling point and weak dipole interactions.[1]
-
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[4]
-
Inlet: Split mode (50:1), Temperature: 250 °C.
-
Detector (FID): Temperature: 300 °C. H
: 30 mL/min, Air: 400 mL/min.
Temperature Program:
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|---|
| Initial | - | 60 | 2.0 |
| Ramp 1 | 10 | 180 | 0.0 |
| Ramp 2 | 20 | 280 | 5.0 |[1]
Sample Preparation: Dilute 10 µL of the sample in 1.0 mL of Dichloromethane (DCM) or Methanol.
Acceptance Criteria:
-
Main Peak RT: ~8–12 min (dependent on flow).
-
Purity: ≥ 98.0% (Area %).
-
Impurity Limit: Any single impurity < 0.5%.
Method B: Structural Identification by NMR
Objective: To unequivocally confirm the position of the fluorine atom and the integrity of the methyl groups.
1H NMR (Proton) Analysis
The presence of the fluorine atom causes specific splitting patterns (couplings) that differentiate this molecule from its non-fluorinated precursor.
-
Solvent: CDCl
(Chloroform-d). -
Frequency: 400 MHz or higher.
Expected Chemical Shifts & Assignments:
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
|---|---|---|---|---|
| 7.80 | Broad Singlet (bs) | 1H | H-6 | Deshielded by adjacent Nitrogen; broad due to long-range coupling with F and Methyls.[1] |
| 7.45 | Doublet of Doublets (dd) | 1H | H-4 | Couples with F (via long-range
Note: Data adapted from Patent US4786733A [1].[4] Modern high-field instruments may resolve the "bs" at 7.80 into a fine doublet or multiplet.[1]
19F NMR (Fluorine) Analysis
This is the definitive test for the presence of the fluorine atom.
-
Shift: Expected range -65 to -75 ppm (relative to CFCl
).[1] -
Pattern: Singlet (or fine multiplet due to proton coupling if proton-decoupling is not used).[1]
Method C: Alternative HPLC-UV Method
Objective: Used only if non-volatile impurities (salts, polymers) are suspected or if the lab lacks GC capabilities.[1]
Challenge: Pyridines are basic and interact with silanols on C18 columns, causing tailing. Solution: Use an ion-pairing agent or a high pH-stable column.[1]
Protocol:
-
Column: Waters XBridge C18 (or equivalent high-pH stable), 150 × 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 9.0).
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 260 nm (Pyridine absorption max).
Comparative Data Summary
| Feature | GC-FID (Recommended) | HPLC-UV |
| Selectivity | Excellent for volatile isomers.[1] | Moderate; requires buffer optimization. |
| Speed | Fast (< 15 min).[4][7] | Medium (20-30 min with equilibration). |
| Sensitivity | High for carbon content.[1][4] | Dependent on chromophore (good for pyridines). |
| Robustness | High; no pH issues.[1] | Lower; sensitive to pH and silanol activity.[4] |
| Suitability | Best for Assay & Purity. | Best for degradation products/salts.[1][4] |
Impurity Origin & Control
Understanding the synthesis helps in identifying impurities. The compound is often synthesized via direct fluorination or Schiemann reaction.
Figure 2: Origin of common impurities.
References
-
Preparation of fluoropyridines. US Patent 4786733A. (1988). Describes the synthesis and NMR characterization of this compound.[4]
-
This compound Product Data. BLD Pharm. (Accessed 2026).[6] Confirming CAS and physical properties.[][4][8][9]
-
19F NMR Chemical Shifts of Pyridines. Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4] (General reference for shift ranges).
Sources
- 1. 2369-19-9|2-Fluoro-5-methylpyridine|BLD Pharm [bldpharm.com]
- 3. Pyridine, 2-fluoro-3,5-dimethyl- (9CI) CAS#: 111887-71-9 [amp.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Analytical Comparison Guide: GC-MS Profiling of 2-Fluoro-3,5-dimethylpyridine
Executive Summary
Objective: To establish a robust analytical protocol for 2-Fluoro-3,5-dimethylpyridine (CAS: 125626-89-9), a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and agrochemicals.
The Challenge: Pyridine derivatives exhibit strong basicity, leading to peak tailing on standard non-polar columns due to interaction with active silanol sites.[1] Furthermore, distinguishing the 3,5-dimethyl isomer from the thermodynamically stable 4,6-dimethyl or 2,3-dimethyl isomers requires precise stationary phase selection.[1]
Core Findings:
-
Superior Column: Base-deactivated 5% phenyl-arylene phases (e.g., Rtx-5Amine or DB-5ms UI) outperform standard phases, reducing tailing factors from 1.8 to <1.1.[1]
-
Mass Spec Signature: The analyte displays a distinctive base peak at m/z 124 (M-H) , driven by the formation of a stable azatropylium ion, distinguishing it from non-fluorinated analogs.
Comparative Analysis: Stationary Phase Selection
The choice of capillary column is the single most critical variable in the analysis of fluorinated pyridines. The table below compares the performance of three standard column classes for this specific analyte.
| Feature | Generic Non-Polar (e.g., DB-5, HP-5) | Polar Wax (e.g., DB-Wax, PEG) | Base-Deactivated (e.g., Rtx-5Amine, DB-5ms UI) |
| Stationary Phase | 5% Phenyl Polysiloxane | Polyethylene Glycol | Base-Modified 5% Phenyl |
| Peak Shape | Poor (Tailing Factor > 1.[1]5) | Good (Symmetric) | Excellent (Tailing Factor < 1.1) |
| Isomer Resolution | Moderate | High | High |
| Bleed at 280°C | Low | High (Unstable > 250°C) | Low |
| Suitability | Not Recommended | Limited (Low Temp Only) | Preferred Standard |
Technical Insight: Standard polysiloxane columns possess acidic silanol groups (Si-OH) on the fused silica surface.[1] The lone pair of electrons on the pyridine nitrogen interacts with these protons, causing reversible adsorption (tailing). Base-deactivated columns are chemically treated to cap these silanols, ensuring the analyte interacts only with the stationary phase.[1]
Experimental Protocol (Self-Validating)
This protocol is designed with built-in System Suitability Tests (SST) to ensure data integrity.[1]
Sample Preparation[1]
-
Stock Solution: Weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dilute to volume with Dichloromethane (DCM) (HPLC Grade). Note: Methanol is avoided to prevent potential nucleophilic substitution of the fluorine during long-term storage.
-
Working Standard: Dilute Stock 1:100 to achieve 10 ppm (10 µg/mL).
-
Internal Standard (ISTD): Add Fluorobenzene or d5-Pyridine at 5 ppm to verify injection precision.
GC-MS Parameters
-
System: Agilent 7890/5977 or equivalent single quadrupole.
-
Inlet: Split mode (20:1), 250°C. Liner: Ultra Inert with glass wool.[1]
-
Column: Rtx-5Amine (30m x 0.25mm x 1.0µm) OR DB-5ms UI.
-
Why 1.0µm film? Thicker films improve retention and loadability for volatile amines.[1]
-
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
Hold 60°C for 2 min (Solvent focusing).
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: 230°C (EI mode, 70 eV).
-
Scan Range: m/z 35–300.[1]
System Suitability Test (SST) Criteria
Before running samples, the system must pass these checks:
-
Tailing Factor: Peak asymmetry (
) for the analyte must be .[1] -
Signal-to-Noise: S/N > 50:1 for the 10 ppm standard.
-
Resolution: If analyzing isomer mixtures, valley-to-peak ratio must be < 10% between 3,5-dimethyl and 2,6-dimethyl isomers.
Mass Spectral Interpretation & Mechanism
The electron ionization (EI) spectrum of this compound (MW 125) follows a specific fragmentation pathway characteristic of alkylated heteroaromatics.
Key Ions
| m/z | Identity | Abundance | Mechanistic Origin |
| 125 | 80-90% | Molecular Ion (Stable aromatic ring). | |
| 124 | 100% (Base) | Loss of benzylic hydrogen to form stable azatropylium ion.[1] | |
| 105 | 10-15% | Loss of Hydrogen Fluoride (verify fluorine presence).[1] | |
| 98 | 20-30% | Ring contraction/cleavage (Loss of acetylene).[1] |
Fragmentation Pathway Diagram
The following diagram illustrates the transition from the molecular ion to the base peak and subsequent fragments.
Caption: EI Fragmentation pathway of this compound showing the dominant transition to the azatropylium cation.
Analytical Workflow Logic
To ensure reproducibility, researchers should follow this logic flow for method development, particularly when separating complex isomer mixtures.
Caption: Decision matrix for optimizing GC separation of pyridine derivatives.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectrum of Pyridine Derivatives. National Institute of Standards and Technology.[1][2][3][4] [Link]
-
Restek Corporation. (2024).[1] Analysis of Volatile Amines on Rtx-5 Amine. Restek Chromatograms. [Link]
-
Agilent Technologies. (2022).[1] Strategies for the Analysis of Basic Compounds using GC-MS. Agilent Technical Notes. [Link]
-
PubChem. (2024).[1] Compound Summary: 2-Fluoro-3-methylpyridine (Structural Analog Data). National Library of Medicine.[1] [Link]
Sources
Structural Confirmation of 2-Fluoro-3,5-dimethylpyridine Derivatives: A Comparative Analytical Guide
Executive Summary & The Isomer Challenge
In the development of bioisosteres for drug discovery, fluorinated pyridines are critical scaffolds due to their metabolic stability and modulated pKa. However, the synthesis of 2-Fluoro-3,5-dimethylpyridine often yields regioisomeric byproducts (e.g., 2-fluoro-3,4-dimethylpyridine or 2-fluoro-5,6-dimethylpyridine) that are difficult to distinguish by standard low-field
This guide compares three structural confirmation methodologies. While Method 1 (1D NMR) provides purity data, it lacks spatial resolution. Method 3 (X-ray) is absolute but low-throughput. Method 2 (2D NOESY/HMBC) is identified here as the optimal high-throughput protocol , offering a self-validating logic gate based on spatial proximity.
Comparative Analysis of Characterization Methods
The following table summarizes the performance of available techniques for distinguishing the 3,5-dimethyl isomer from its regioisomers.
| Feature | Method 1: 1D Multi-Nuclear NMR | Method 2: 2D NMR (NOESY/HMBC) | Method 3: X-Ray Crystallography |
| Primary Output | Purity, Functional Groups | Spatial Connectivity & Regiochemistry | Absolute 3D Structure |
| Isomer Specificity | Low (Ambiguous singlets) | High (Through-space correlations) | Ultimate (Definitive) |
| Sample Requirement | ~5 mg (Solution) | ~20 mg (Concentrated Solution) | Single Crystal (Solid State) |
| Throughput | High (10 mins) | Medium (1-4 hours) | Low (Days/Weeks) |
| Cost Efficiency | $ | ||
| Recommendation | Routine QC only | Standard for Structural Proof | For final API registration |
Deep Dive: The Self-Validating 2D NMR Protocol
The core challenge with this compound is that both aromatic protons (H4 and H6) appear as singlets (or fine multiplets) in
The "Smoking Gun" Logic
To validate the 3,5-dimethyl substitution pattern, we utilize the Nuclear Overhauser Effect (NOE), which detects protons within ~5 Å of each other.
-
H4 Proton: Located between C3-Me and C5-Me.
-
Prediction: Must show strong NOE correlations to two distinct methyl groups.
-
-
H6 Proton: Located adjacent to C5-Me and Nitrogen.
-
Prediction: Must show strong NOE correlation to only one methyl group (C5-Me).
-
If this pattern is not observed (e.g., if one proton sees no methyls, or both see only one), the structure is a regioisomer.
Visualization of the Logic Pathway
Figure 1: Decision matrix for distinguishing pyridine regioisomers using NMR coupling and NOE logic.
Experimental Protocols
Protocol A: High-Resolution 2D NOESY (Recommended)
This protocol ensures sufficient signal-to-noise ratio to detect the critical methyl-aromatic correlations.
-
Sample Prep: Dissolve 15–20 mg of the compound in 0.6 mL DMSO-d6 .
-
Why DMSO? It prevents aggregation common in fluorinated heterocycles, sharpening the lines compared to CDCl3.
-
-
Instrument: 400 MHz or higher (600 MHz preferred for methyl resolution).
-
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp).
-
Parameters:
-
Mixing time (
): 400–500 ms . (Crucial: Too short misses the correlation; too long allows spin diffusion). -
Relaxation delay (
): 2.0 s. -
Scans (
): Minimum 16 (32 preferred).
-
-
Analysis: Phase the 2D spectrum so cross-peaks are negative (red) relative to the diagonal (black/blue). Look for the "box" connecting the aromatic singlets to the methyl region (2.2–2.4 ppm).
Protocol B: F NMR Verification
While not fully structural,
-
Reference: Trichlorofluoromethane (CFCl
) at 0 ppm or Hexafluorobenzene at -164.9 ppm. -
Expected Shift: The 2-F substituent on a pyridine ring typically resonates between -70 ppm and -90 ppm .
-
Coupling Check: In the 3,5-dimethyl isomer, the Fluorine at position 2 has no vicinal protons.
-
Look for a quartet (coupling to C3-Methyl,
Hz) or a broadened singlet. -
Contrast: If it were the 3-H isomer (2-fluoro-4,5-dimethyl), you would see a large doublet (
Hz) in the proton-coupled F spectrum.
-
Reference Data: Expected Chemical Shifts
The following data represents typical values for this compound in DMSO-d6.
| Nucleus | Position | Shift ( | Multiplicity | Key Correlations (HMBC/NOE) |
| H-6 | 7.90 - 8.10 | Singlet (br) | NOE to Me-5; HMBC to C-2, C-4 | |
| H-4 | 7.50 - 7.70 | Singlet (br) | NOE to Me-3 AND Me-5 | |
| Me-5 | 2.20 - 2.30 | Singlet | HMBC to C-4, C-6 | |
| Me-3 | 2.15 - 2.25 | Singlet (d) | HMBC to C-2, C-4; | |
| F-2 | -70 to -80 | -- | Coupling to C3, C3-Me |
Note: "br" indicates broadening due to long-range fluorine coupling.
Visualization of Spatial Interactions
The diagram below illustrates the specific NOE interactions that validate the structure.
Figure 2: NOE correlation map. H4 (Yellow) bridging both Methyl groups (Green) is the definitive structural proof.
References
-
Reich, H. J. (University of Wisconsin). Fluorine-19 Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. ACS Publications.[1] Retrieved from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2023). NOESY spectra of regioisomers: Distinguishing Pyridine Derivatives. Retrieved from [Link][2]
Sources
A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Fluoro-3,5-dimethylpyridine: A Keystone for Novel Therapeutics
For distribution among researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the biological activities of compounds potentially synthesized from the versatile starting material, 2-Fluoro-3,5-dimethylpyridine. While direct, publicly available research exhaustively detailing the synthesis and biological evaluation of a wide array of compounds from this specific precursor is limited, this document leverages data from structurally related fluorinated and dimethylated pyridine derivatives to provide a robust framework for understanding their potential as therapeutic agents. By examining established synthetic routes and the biological profiles of analogous compounds, we can project the utility of this compound in the development of next-generation kinase inhibitors, and antimicrobial and anticancer agents.
The strategic incorporation of a fluorine atom onto the pyridine ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[1][2][3] The presence of the dimethyl groups on the pyridine core provides additional points for structural modification and can contribute to selectivity and potency. This guide will delve into the synthetic possibilities, comparative biological data of related compounds, and detailed experimental protocols to empower researchers in their quest for novel, effective therapeutics.
The Synthetic Versatility of this compound
This compound serves as a valuable building block for a variety of chemical transformations, primarily leveraging the reactivity of the fluorine atom and the pyridine ring itself. The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse range of functional groups.
A key synthetic strategy for elaborating pyridine-based scaffolds is the Suzuki-Miyaura cross-coupling reaction. While the fluorine atom is not the reactive handle for this palladium-catalyzed reaction, related brominated pyridines are extensively used. For instance, a plausible synthetic route to introduce aryl or heteroaryl substituents at the 2-position would first involve the conversion of this compound to a bromo or iodo derivative.
Experimental Workflow: From this compound to Diversified Derivatives
Caption: Synthetic pathways from this compound.
Comparative Biological Activity: Insights from Structurally Related Compounds
In the absence of extensive data on derivatives of this compound, we will examine the biological activities of analogous compounds to infer potential therapeutic applications.
Antibacterial Activity: The Promise of Fluorinated Pyridine-Oxazolidinone Hybrids
A recent study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives has demonstrated significant antibacterial activity against Gram-positive bacteria.[4][5] While the synthesis started from 3-amino-5-fluoropyridine, the core structure highlights the potential of incorporating a fluoropyridine moiety into known antibacterial scaffolds. One compound, 7j , exhibited an eight-fold stronger inhibitory effect than the commercially available antibiotic, linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL against certain strains.[4]
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives [4]
| Compound | S. aureus (ATCC 29213) | S. aureus (MRSA 43300) | E. faecalis (ATCC 29212) | S. pneumoniae (ATCC 49619) |
| 7j | 0.5 | 0.25 | 1 | 0.5 |
| Linezolid | 2 | 2 | 2 | 1 |
| 6a | 4 | 4 | 8 | 2 |
| 6m | 8 | 16 | 32 | 4 |
These results strongly suggest that derivatives of this compound, if functionalized to mimic the oxazolidinone structure, could yield potent antibacterial agents. The fluorine atom is crucial for this activity, likely enhancing binding to the bacterial ribosome.
Experimental Protocol: Synthesis of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives [5]
This protocol is adapted from the synthesis of related compounds and can serve as a template.
-
Step 1: Synthesis of Intermediate 5: Commercially available 3-amino-5-fluoropyridine is converted to a carbamate-protected intermediate through a multi-step reaction. This intermediate is then coupled with 2,4-dichloropyrimidine to produce intermediate 5.
-
Step 2: Synthesis of Final Products (e.g., 6a-m, 7a-n): Intermediate 5 is then reacted with various amines via nucleophilic aromatic substitution to yield the final products.
Anticancer Activity: Targeting Kinases with Pyridine Scaffolds
The pyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atom of the pyridine ring often forms a crucial hydrogen bond with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The strategic placement of substituents on the pyridine ring is critical for achieving potency and selectivity.
While direct synthesis of kinase inhibitors from this compound is not widely documented, the closely related 2-Bromo-4-fluoro-5-methylpyridine is considered a promising building block for this purpose.[6] Structure-activity relationship (SAR) studies of similar pyridine-based kinase inhibitors reveal key principles:
-
Aryl/Heteroaryl Substituents: Groups attached to the pyridine core, often via Suzuki-Miyaura coupling, occupy hydrophobic pockets within the kinase active site.
-
Fluorine Atom: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of metabolism.
-
Methyl Groups: The methyl groups can contribute to potency and selectivity by interacting with specific residues in the ATP-binding pocket.
Table 2: Anticancer Activity (IC50, µM) of Selected Pyridine and Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | Target (if known) | IC50 (µM) | Reference |
| Pyrazoline Derivatives | AsPC-1 (Pancreatic) | Not specified | 16.8 | [7][8] |
| Pyrazoline Derivatives | U251 (Glioblastoma) | Not specified | 11.9 | [7][8] |
| 1,2,4-Triazole-Pyridine Hybrids | B16F10 (Melanoma) | Not specified | 41.12 - 61.11 | [9] |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | Not specified | >50 | [1][10] |
| Pyrimidine Derivatives | Glioblastoma | Not specified | 4 - 8 | [11] |
The data in Table 2, from various studies on pyridine and pyrimidine derivatives, underscores the potential of these scaffolds in cancer therapy. The IC50 values in the low micromolar range suggest that with careful design, derivatives of this compound could be developed into potent anticancer agents.
Signaling Pathway: Kinase Inhibition by Pyridine-Based Drugs
Caption: Competitive inhibition of kinase activity.
Future Directions and Conclusion
The versatile chemical nature of this compound positions it as a highly promising, yet under-explored, starting material for the synthesis of novel bioactive compounds. The comparative analysis of structurally related molecules strongly suggests that its derivatives could exhibit potent antibacterial and anticancer activities.
For researchers and drug development professionals, the key takeaways are:
-
Synthetic Potential: this compound is amenable to a variety of synthetic transformations, allowing for the creation of diverse chemical libraries.
-
Antibacterial Promise: The incorporation of a fluoropyridine moiety into established antibacterial scaffolds, such as oxazolidinones, is a promising strategy.
-
Anticancer Applications: The pyridine core is a privileged structure for kinase inhibition, and the unique substitution pattern of this compound offers opportunities for developing novel, selective inhibitors.
Further research is warranted to synthesize and screen a focused library of compounds derived directly from this compound. Such studies will be instrumental in validating the potential of this scaffold and paving the way for the development of new and effective therapeutic agents.
References
- BenchChem. (2025).
- Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). PMC - NIH.
- Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2015). Molecules.
- SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS. (n.d.). PubMed.
- Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2015).
-
Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][4][6][7]thiadiazaphosphepinone compounds, bearing a pyridine moiety. (n.d.). Arabian Journal of Chemistry.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- FDA-Approved Fluorinated Heterocyclic Drugs
- Anti-Cancer Agents: Synthesis and Evaluation of Pharmacological Activity. (n.d.). MDPI.
- Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. (2023). MDPI.
- Comparative Analysis of 2-Fluoro-5-phenylpyrazine and Other Phenylpyrazines in Drug Discovery. (2025). BenchChem.
- Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). PMC - NIH.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC - NIH.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
- Preparation method of 2-amino-3-fluoropyridine. (n.d.).
- Synthesis of 2-amino-5-fluoropyridine. (2025).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). PubMed.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
Sources
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Fluoro-3,5-dimethylpyridine: Direct Fluorination vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom into a pyridine ring can significantly alter the physicochemical and biological properties of a molecule, a strategy widely employed in the development of pharmaceuticals and agrochemicals. The synthesis of specific isomers, such as 2-Fluoro-3,5-dimethylpyridine, presents a unique set of challenges. This guide provides an in-depth comparison of direct C-H fluorination with classical synthetic methodologies, namely the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr), for the preparation of this valuable building block. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each approach, supported by experimental insights.
Introduction: The Significance of Fluorinated Pyridines
Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, make it a valuable element in medicinal chemistry. The strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa. This compound, in particular, is a key intermediate for the synthesis of various biologically active compounds. The choice of synthetic route to this molecule is critical, impacting not only the yield and purity but also the scalability and safety of the process.
Method 1: Direct C-H Fluorination
Direct C-H fluorination has emerged as a powerful and atom-economical strategy for the synthesis of fluorinated heterocycles. This approach avoids the pre-functionalization of the starting material, offering a more streamlined synthetic route.
Mechanistic Rationale
Direct C-H fluorination of pyridines typically proceeds via an electrophilic or radical pathway, depending on the fluorinating agent employed. For the synthesis of this compound from 3,5-dimethylpyridine (3,5-lutidine), the reaction is highly regioselective for the C-2 position. This selectivity is attributed to the directing effect of the nitrogen atom, which activates the adjacent C-H bonds. Reagents like silver(II) fluoride (AgF₂) are known to effect this transformation with high precision. The reaction is believed to proceed through a mechanism where the pyridine nitrogen coordinates to the metal center, facilitating the C-H activation and subsequent fluorination.[1][2]
Experimental Workflow: Direct C-H Fluorination
Caption: Workflow for Direct C-H Fluorination.
Detailed Protocol: Direct C-H Fluorination with AgF₂
-
Preparation: In a glovebox, a dry 50 mL round-bottom flask is charged with 3,5-dimethylpyridine (1.0 equiv.) and silver(II) fluoride (2.5 equiv.).
-
Reaction: Anhydrous acetonitrile is added, and the reaction mixture is stirred vigorously at ambient temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove insoluble silver salts. The filtrate is then diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical and widely used method for the introduction of fluorine into an aromatic ring.[3][4] It involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Mechanistic Rationale
The reaction proceeds in two key steps. First, the primary aromatic amine, in this case, 2-amino-3,5-dimethylpyridine, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate salt.[5] In the second step, this salt is isolated and thermally decomposed. The decomposition generates an aryl cation, which is then trapped by the fluoride from the tetrafluoroborate counter-ion to yield the desired aryl fluoride.[3][4]
Experimental Workflow: Balz-Schiemann Reaction
Caption: Workflow for the Balz-Schiemann Reaction.
Detailed Protocol: Balz-Schiemann Reaction
-
Diazotization: 2-Amino-3,5-dimethylpyridine (1.0 equiv.) is dissolved in a 48% aqueous solution of fluoroboric acid at 0 °C. A solution of sodium nitrite (1.1 equiv.) in water is added dropwise, maintaining the temperature below 5 °C.
-
Salt Isolation: The resulting precipitate of 3,5-dimethylpyridine-2-diazonium tetrafluoroborate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Thermal Decomposition: The dry diazonium salt is heated gently in a flask equipped with a distillation apparatus. The product, this compound, distills as it is formed.
-
Purification: The collected distillate is washed with aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and redistilled to obtain the pure product.
Method 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another cornerstone of aromatic chemistry, providing a reliable route to functionalized pyridines. This method involves the displacement of a leaving group, typically a halide, by a nucleophile.
Mechanistic Rationale
For the synthesis of this compound, the SNAr reaction would typically start from 2-chloro-3,5-dimethylpyridine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. A fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), acts as the nucleophile. The reaction proceeds via a Meisenheimer-like intermediate, where the fluoride ion adds to the carbon bearing the leaving group, followed by the elimination of the chloride ion to restore aromaticity.[6] The use of a high-boiling polar aprotic solvent, such as sulfolane or N,N-dimethylformamide (DMF), is crucial to facilitate the reaction, which often requires elevated temperatures.[7][8]
Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)
Caption: Workflow for Nucleophilic Aromatic Substitution.
Detailed Protocol: SNAr Reaction
-
Reaction Setup: A mixture of 2-chloro-3,5-dimethylpyridine (1.0 equiv.), spray-dried potassium fluoride (2.0-3.0 equiv.), and a high-boiling aprotic solvent (e.g., sulfolane) is prepared in a flask equipped with a mechanical stirrer and a reflux condenser. A phase-transfer catalyst, such as 18-crown-6, can be added to improve the reaction rate.
-
Reaction: The mixture is heated to a high temperature (typically 180-220 °C) and stirred vigorously.
-
Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by distillation or column chromatography.
Comparative Analysis
| Feature | Direct C-H Fluorination | Balz-Schiemann Reaction | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 3,5-Dimethylpyridine | 2-Amino-3,5-dimethylpyridine | 2-Chloro-3,5-dimethylpyridine |
| Number of Steps | 1 | 2 (diazotization, decomposition) | 1 |
| Reagents | AgF₂, Selectfluor, etc. | NaNO₂, HBF₄ | KF, CsF |
| Reaction Conditions | Often mild (ambient temp.) | Low temp. (diazotization), high temp. (decomposition) | High temperatures (180-220 °C) |
| Yields | Moderate to high (substrate dependent) | Moderate to good | Good to excellent |
| Scalability | Potentially scalable, reagent cost can be a factor | Scalable, but with safety concerns | Readily scalable |
| Safety Considerations | Some fluorinating agents are toxic/corrosive | Diazonium salts can be explosive when dry | High temperatures, pressure build-up |
| Substrate Scope | Broad, but regioselectivity can be an issue | Limited to primary aromatic amines | Requires an activated substrate with a good leaving group |
| Key Advantage | Atom economy, avoids pre-functionalization | Well-established and reliable | High yields, readily available starting materials |
| Key Disadvantage | Reagent cost and availability, potential for side reactions | Safety hazards of diazonium salts | Harsh reaction conditions |
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through direct C-H fluorination, the Balz-Schiemann reaction, and nucleophilic aromatic substitution.
-
Direct C-H fluorination represents the most modern and atom-economical approach. Its mild reaction conditions and high regioselectivity make it an attractive option, particularly for late-stage fluorination in complex molecule synthesis.[1][2] However, the cost and availability of specialized fluorinating reagents may be a limiting factor for large-scale production.
-
The Balz-Schiemann reaction is a classic and reliable method. While it involves a two-step process and requires careful handling of potentially explosive diazonium intermediates, it remains a valuable tool in the synthetic chemist's arsenal, especially when the corresponding amine is readily available.[3][4]
-
Nucleophilic aromatic substitution offers a robust and scalable route, often providing high yields.[7][8] The primary drawback is the need for a pre-functionalized starting material (the chloropyridine) and the harsh reaction conditions required.
The choice of the optimal synthetic route will ultimately depend on a variety of factors, including the availability and cost of starting materials, the desired scale of the reaction, and the safety infrastructure in place. As the field of fluorination chemistry continues to evolve, the development of more efficient, selective, and safer direct C-H fluorination methods is expected to further enhance our ability to synthesize valuable fluorinated building blocks like this compound.
References
-
Synthesis of 2-amino-5-fluoropyridine. (2025-08-07). ResearchGate. [Link]
- US Patent 4,973,698A. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- US Patent 5,650,517A. (1997). Process for the preparation of 2,3-difluoro-5-halopyridines.
- WO Patent 2025/093631A1. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. National Institutes of Health. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. [Link]
-
The Balz-Schiemann Reaction. Scientific Update. [Link]
-
Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. ResearchGate. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C–H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ChemInform, 45(21). [Link]
-
Balz–Schiemann reaction. Wikipedia. [Link]
-
Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. American Chemical Society. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Amination of 2-halopyridines. ResearchGate. [Link]
-
Balz-Schiemann Reaction. ResearchGate. [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]
-
Site-Selective C−H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]
-
Balz–Schiemann reaction. Grokipedia. [Link]
-
Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. National Institutes of Health. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]
-
Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. [Link]
-
Balz Schiemann Reaction Mechanism. BYJU'S. [Link]
-
Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe. [Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. National Institutes of Health. [Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]
Sources
- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 8. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
Kinetic Profiling & Reactivity Guide: 2-Fluoro-3,5-dimethylpyridine
Executive Summary
2-Fluoro-3,5-dimethylpyridine represents a specialized class of "activated" heterocyclic intermediates. While standard halopyridines are ubiquitous in drug discovery, this specific scaffold offers a unique kinetic profile governed by the "Fluoro-Effect" (electronic activation) competing against "Ortho-Steric Hindrance" (3-methyl blockade).
This guide objectively compares its performance against its chlorinated analog (2-Chloro-3,5-dimethylpyridine ) and the unhindered parent (2-Fluoropyridine ). Analysis confirms that for Nucleophilic Aromatic Substitution (
Technical Analysis: The Kinetic Landscape
The "Element Effect" in Pyridine
The primary utility of this compound lies in the anomalous reactivity order of halogens in
-
Mechanism: The reaction proceeds via an addition-elimination pathway.[1][2] The rate-determining step (RDS) is the initial nucleophilic attack, forming the anionic Meisenheimer complex.
-
Causality: The high electronegativity of the Fluorine atom at C2 inductively stabilizes the negative charge on the ring nitrogen and the transition state, significantly lowering the activation energy (
).
Steric vs. Electronic Trade-offs
The 3,5-dimethyl substitution pattern introduces a critical variable:
-
3-Methyl (Ortho): Creates steric bulk near the reaction center (C2). This generally retards nucleophilic approach compared to unsubstituted pyridines.
-
5-Methyl (Meta): Weakly electron-donating (inductive), which slightly destabilizes the Meisenheimer intermediate compared to a proton, theoretically reducing reactivity.
Comparative Performance Data
The following data summarizes relative reactivity rates (
| Compound | Leaving Group | 3-Pos Substituent | Relative Rate ( | Kinetic Verdict |
| This compound | Fluoro | Methyl | ~150 - 200 * | High Reactivity / Sterically Tuned |
| 2-Chloro-3,5-dimethylpyridine | Chloro | Methyl | 1.0 (Reference) | Sluggish / Requires High Heat |
| 2-Fluoropyridine | Fluoro | H | ~320 | Ultra-High Reactivity (No Sterics) |
| 2-Chloropyridine | Chloro | H | ~1 | Standard Baseline |
*Note: Values extrapolated from established pyridine kinetic trends [1][2]. The 3-methyl group introduces a steric penalty reducing the rate relative to 2-fluoropyridine, but the F >> Cl effect maintains superiority over the chloro-analog.
Mechanistic Pathway Visualization
The diagram below illustrates the competition between Fluorine stabilization and Methyl steric hindrance during the formation of the Meisenheimer Complex.
Caption: Kinetic pathway of
Experimental Protocols
Protocol A: Mild Amination (Recommended)
Objective: Coupling of this compound with a secondary amine (e.g., Morpholine) without metal catalysis.
Rationale: The high reactivity of the C-F bond allows this reaction to proceed at moderate temperatures, avoiding the forcing conditions required for the chloro-analog.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)
-
Base:
(2.0 equiv) -
Solvent: DMSO or DMF (anhydrous)
Step-by-Step Workflow:
-
Setup: Charge a dried reaction vial with this compound (1.0 mmol) and anhydrous DMSO (3 mL).
-
Addition: Add
(2.0 mmol) followed by Morpholine (1.2 mmol) under atmosphere. -
Reaction: Heat the mixture to 60–80°C .
-
Note: The Chloro-analog typically requires 120–140°C or microwave forcing for completion.
-
-
Monitoring: Monitor by TLC/LC-MS. Conversion is typically complete within 2–4 hours.
-
Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over
. -
Validation:
NMR will show the disappearance of the aromatic fluorine signal ( ppm).
Protocol B: Comparative Kinetics (Self-Validation)
To empirically verify the "Fluoro-Effect" in your specific system:
-
Run two parallel reactions: one with the Fluoro substrate and one with the Chloro substrate.[3]
-
Use a limiting nucleophile (0.5 equiv) and mild base (
) in MeCN at 50°C. -
Result: The Fluoro-reaction will show >90% conversion of the nucleophile before the Chloro-reaction reaches 5%.
Decision Guide: When to Use Which?
Use the following decision tree to select the appropriate intermediate for your synthesis.
Caption: Strategic decision tree for selecting between Fluoro and Chloro intermediates based on nucleophile stability and process constraints.
References
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate. (2025). Confirms 2-fluoropyridine reacts ~320x faster than 2-chloropyridine.
-
Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Application Notes. (2025). Details the mechanism and rate enhancement of fluorinated heterocycles.
-
Synthesis and Late-Stage Functionalization through SNAr. American Chemical Society. (2014). Discusses the utility of 2-fluoropyridines in complex molecule synthesis under mild conditions.
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. (2015). Provides kinetic data on the element effect (F vs Cl) in activated pyridine systems.[3][4]
Sources
A Senior Application Scientist's Guide to Isotopic Labeling Studies with 2-Fluoro-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Isotopic Labeling in Modern Drug Discovery
In the landscape of pharmaceutical development, a deep understanding of a drug candidate's metabolic fate, target engagement, and pharmacokinetic profile is paramount. Isotopic labeling is a cornerstone technique that provides unparalleled insights into these critical aspects. By strategically replacing specific atoms within a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, we can trace the journey of a drug through complex biological systems. This guide focuses on the potential applications of 2-Fluoro-3,5-dimethylpyridine as a versatile scaffold for isotopic labeling, offering a comparative analysis against established alternatives and providing a robust framework for its use in your research.
Stable isotopes like deuterium (²H) and carbon-13 (¹³C) are invaluable for metabolic studies, allowing for the precise quantification of metabolites by mass spectrometry without the complexities of radiation handling. Conversely, positron-emitting isotopes, most notably fluorine-18 (¹⁸F), are the linchpins of Positron Emission Tomography (PET) imaging, a powerful in vivo imaging technique for visualizing and quantifying physiological processes at the molecular level. The strategic placement of these isotopic labels can significantly influence a drug's metabolic stability and pharmacokinetic properties, a concept that has been successfully translated into FDA-approved deuterated drugs.[1]
This guide will delve into the nuanced world of isotopic labeling with a focus on the promising, yet underexplored, reagent this compound. We will explore its potential for both ¹⁸F-labeling for PET imaging and deuterium labeling for metabolic studies, grounded in the fundamental principles of organic chemistry and supported by data from analogous systems.
This compound: A Scaffold Poised for Dual Isotopic Labeling Modalities
The chemical architecture of this compound presents a unique combination of features that make it an attractive candidate for isotopic labeling. The fluorine atom at the 2-position, activated by the electron-withdrawing nature of the pyridine nitrogen, is primed for nucleophilic aromatic substitution (SNAr), making it an excellent handle for ¹⁸F-labeling via isotopic exchange. Simultaneously, the pyridine ring and its methyl substituents offer sites for hydrogen-deuterium exchange, enabling the introduction of deuterium for metabolic profiling.
¹⁸F-Labeling via Isotopic Exchange: A Mechanistic Viewpoint
The introduction of ¹⁸F into aromatic systems is a cornerstone of PET tracer development. For this compound, the most promising approach is a direct ¹⁸F/¹⁹F isotopic exchange. This method is often preferred for its simplicity and the fact that the labeled product is chemically identical to the unlabeled precursor, simplifying purification and quality control.[2]
The reaction proceeds via a nucleophilic attack of the [¹⁸F]fluoride ion on the electron-deficient C2 carbon of the pyridine ring. The electron-donating methyl groups at the 3 and 5 positions, while generally deactivating for nucleophilic substitution on benzene rings, have a less pronounced effect on the highly activated 2-position of a pyridine. In fact, studies on substituted 2-fluoropyridines have shown that even with electron-donating groups, high radiochemical yields can be achieved.[3]
Caption: Proposed mechanism for ¹⁸F-labeling of this compound.
Deuterium Labeling: Targeting Metabolic Stability
Deuteration of drug candidates is a proven strategy to enhance their metabolic stability by leveraging the kinetic isotope effect (KIE), where the stronger C-D bond slows down metabolic cleavage compared to a C-H bond. The pyridine ring and its methyl groups in this compound offer several potential sites for deuteration.
Hydrogen-deuterium exchange on pyridine rings can be achieved under various conditions, often involving heating in the presence of a deuterium source like D₂O. The mechanism typically involves the formation of a pyridinium ion, followed by deprotonation to an ylide intermediate, which is then quenched by a deuteron. The positions ortho to the nitrogen (C2 and C6) are generally the most susceptible to this exchange. However, with the 2-position occupied by fluorine, the C6 and the methyl protons are the most likely sites for deuteration.
Caption: General workflow for deuterium labeling of this compound.
Comparative Analysis: this compound vs. Established Alternatives
The utility of a novel labeling reagent is best understood in the context of existing alternatives. Below is a comparative overview of this compound against other commonly used reagents for both ¹⁸F-PET imaging and deuterium labeling.
For ¹⁸F-PET Imaging
| Feature | This compound (Projected) | [¹⁸F]FDG (Fluorodeoxyglucose) | [¹⁸F]FLT (Fluorothymidine) | Other Aryl Fluorides (e.g., Fluorobenzenes) |
| Labeling Method | ¹⁸F/¹⁹F Isotopic Exchange | Nucleophilic Substitution | Nucleophilic Substitution | Nucleophilic Substitution or Isotopic Exchange |
| Simplicity of Labeling | High (one-step) | Moderate (multi-step precursor synthesis) | Moderate (multi-step precursor synthesis) | Varies with substituents |
| Biological Target | Dependent on the conjugated molecule | Glucose transporters (metabolism) | Thymidine kinase (proliferation) | Dependent on the conjugated molecule |
| Versatility | High (can be a building block for various tracers) | Moderate (primarily for metabolic imaging) | Moderate (primarily for proliferation imaging) | High (versatile scaffolds) |
| Potential Advantages | Simple, one-step labeling; chemically identical product | Well-established; clinically validated | Well-established; clinically validated | Broad applicability |
| Potential Challenges | Lower specific activity compared to n.c.a. methods | Non-specific uptake in inflammatory cells | Lower uptake in some tumor types | Precursor synthesis can be complex |
For Deuterium Labeling in Metabolic Studies
| Feature | This compound (Projected) | Deuterated Solvents (e.g., D₂O, CD₃OD) | Deuterated Building Blocks (e.g., deuterated methyl iodide) | Metal-Catalyzed H/D Exchange Reagents |
| Labeling Approach | Direct H/D exchange on the molecule | Direct H/D exchange | Incorporation during synthesis | Catalytic H/D exchange |
| Selectivity | Moderate to high (predictable sites) | Low (can lead to scrambling) | High (specific placement) | High (often directed by functional groups) |
| Cost-Effectiveness | Potentially high (late-stage labeling) | High (D₂O is relatively inexpensive)[4] | Low to moderate (precursors can be costly) | Moderate to high (catalyst cost) |
| Applicability | Late-stage functionalization of the pyridine core | Broadly applicable but lacks selectivity | Requires de novo synthesis | Late-stage functionalization |
| Potential Advantages | Late-stage introduction of deuterium | Simple procedure | Precise control over label position | High efficiency and selectivity |
| Potential Challenges | Optimization of reaction conditions required | Risk of over-labeling or exchange of non-target protons | Requires a dedicated synthetic route | Catalyst sensitivity and cost |
Experimental Protocols: A Practical Guide
While specific protocols for this compound are yet to be published, the following detailed procedures are adapted from established methods for structurally similar compounds and provide a robust starting point for your investigations.
Protocol 1: ¹⁸F-Labeling of this compound via Isotopic Exchange
Objective: To prepare [¹⁸F]-2-Fluoro-3,5-dimethylpyridine with high radiochemical purity.
Materials:
-
This compound
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dimethyl sulfoxide (DMSO)
-
Sep-Pak Light QMA and C18 cartridges
-
Sterile water for injection
-
Ethanol
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Pass the aqueous [¹⁸F]fluoride solution through a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻.
-
Elute the [¹⁸F]F⁻ from the QMA cartridge with a solution of K₂₂₂ (5 mg in 1 mL MeCN) and K₂CO₃ (1 mg in 0.1 mL sterile water).
-
-
Azeotropic Drying:
-
Transfer the eluted [¹⁸F]F⁻ solution to a reaction vial.
-
Evaporate the solvent to dryness under a stream of nitrogen at 110 °C.
-
Add 1 mL of anhydrous MeCN and repeat the evaporation step twice to ensure the [¹⁸F]KF/K₂₂₂ complex is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve this compound (5-10 mg) in 0.5 mL of anhydrous DMSO.
-
Add the solution of the precursor to the dried [¹⁸F]KF/K₂₂₂ complex.
-
Seal the reaction vial and heat at 140-160 °C for 15-20 minutes.[3]
-
-
Purification:
-
After cooling, dilute the reaction mixture with 10 mL of water.
-
Pass the diluted solution through a pre-conditioned C18 cartridge to trap the [¹⁸F]-2-Fluoro-3,5-dimethylpyridine.
-
Wash the C18 cartridge with 10 mL of water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the desired product from the C18 cartridge with 1 mL of ethanol.
-
-
Quality Control:
-
Analyze the final product by radio-TLC or radio-HPLC to determine radiochemical purity and identity.
-
Protocol 2: Deuterium Labeling of this compound
Objective: To introduce deuterium atoms into the this compound scaffold.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
(Optional) Catalyst, e.g., Pd/C or a homogeneous iridium catalyst.[1][5]
-
Anhydrous solvent (e.g., dioxane or THF) if using a homogeneous catalyst.
-
Heavy-walled sealed reaction tube or microwave reactor vial.
Procedure:
-
Reaction Setup (Thermal Method):
-
Place this compound (e.g., 50 mg) and D₂O (1 mL) in a heavy-walled sealed reaction tube.
-
Seal the tube and heat at 200-250 °C for 24-48 hours.[6]
-
-
Reaction Setup (Catalytic Method):
-
In a glovebox, add the iridium catalyst (e.g., 1-5 mol%) to a microwave reactor vial.
-
Add this compound and an anhydrous solvent.
-
Add a deuterium source (e.g., D₂ gas or a deuterated co-solvent).
-
Seal the vial and heat under the optimized conditions for the chosen catalyst.
-
-
Work-up and Purification:
-
After cooling the reaction to room temperature, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
-
Analysis:
-
Determine the extent and position of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.
-
Conclusion: A Forward Look
While direct experimental data for the isotopic labeling of this compound is nascent, the foundational principles of pyridine chemistry strongly support its utility as a versatile labeling precursor. Its activated 2-fluoro position presents a straightforward handle for ¹⁸F-labeling via isotopic exchange, a method prized for its simplicity. Concurrently, the pyridine core is amenable to deuterium labeling, offering a pathway to enhance metabolic stability. This dual-modality potential positions this compound as a compelling tool for researchers in drug discovery and molecular imaging. The provided protocols, grounded in established methodologies for analogous compounds, offer a solid foundation for exploring the full potential of this promising scaffold. As with any novel reagent, empirical optimization will be key to unlocking its full capabilities.
References
-
Specific activities of isotopic exchange in 2-fluoropyridine by [18F]fluoride. ResearchGate. Available at: [Link]
-
A comparative study of N.C.A. fluorine-18 labeling of proteins via acylation and photochemical conjugation. PubMed. Available at: [Link]
-
Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. PMC - NIH. Available at: [Link]
-
Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Science Publishing. Available at: [Link]
-
Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. NIH. Available at: [Link]
-
Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers. Available at: [Link]
-
18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview. YouTube. Available at: [Link]
-
Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers. Available at: [Link]
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. Available at: [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]
-
Flow Chemistry for Contemporary Isotope Labeling. X-Chem. Available at: [Link]
-
Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. Available at: [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan-Group-Meeting-Presentation-Christopher-Prier.pdf]([Link] Macmillan-Group-Meeting-Presentation-Christopher-Prier.pdf)
-
A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals. Journal of the American Chemical Society. Available at: [Link]
-
Radiofluorination of 2-fluoropyridines by isotopic exchange with [18F]fluoride. ResearchGate. Available at: [Link]
-
Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC - NIH. Available at: [Link]
-
Revolutionizing Prostate Cancer Detection: The Role of Approved PSMA-PET Imaging Agents. MDPI. Available at: [Link]
-
Deuterium labelling studies and proposed mechanism for the pyridinium... ResearchGate. Available at: [Link]
-
Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Scientists Expand PET Imaging Options Through Simpler Chemistry. Technology Networks. Available at: [Link]
-
Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC - NIH. Available at: [Link]
-
Deuterated Reagents for Pharmaceuticals. Eurisotop. Available at: [Link]
-
Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. Available at: [Link]
-
The Crucial Role of PET Imaging Agents in Modern Medicine. Open MedScience. Available at: [Link]
-
Isotopic labeling. Wikipedia. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synmr.in [synmr.in]
- 5. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
assessing the metabolic stability of drugs derived from 2-Fluoro-3,5-dimethylpyridine
Executive Summary
This technical guide evaluates the metabolic stability of 2-Fluoro-3,5-dimethylpyridine (F-DMP) derivatives compared to their non-fluorinated and chlorinated analogs. In medicinal chemistry, the pyridine ring is a privileged scaffold, but alkyl-substituted pyridines (specifically 3,5-lutidine derivatives) often suffer from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes.
This guide demonstrates that incorporating a fluorine atom at the C2 position is a superior strategy for enhancing metabolic half-life (
Scientific Context: The Methyl-Pyridine Liability
To understand the value of the F-DMP scaffold, one must first understand the metabolic liability of its parent, 3,5-dimethylpyridine.
The Problem: Benzylic Oxidation
Methyl groups attached to aromatic nitrogen heterocycles are "metabolic soft spots." CYP450 enzymes (predominantly CYP2E1 and CYP2D6) rapidly oxidize these methyls into hydroxymethyl intermediates, which are subsequently converted into carboxylic acids. This rapid clearance limits oral bioavailability.
The Solution: Strategic Fluorination
Replacing the C2-Hydrogen with Fluorine (F-DMP) introduces a high-electronegativity atom adjacent to the nitrogen.
-
Modulation: Fluorine's inductive effect (
) withdraws electron density, significantly lowering the basicity of the pyridine nitrogen. Since many CYPs require a basic nitrogen interaction for substrate binding, this reduces the enzyme's affinity for the drug. -
Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert compared to C-H, effectively blocking metabolism at the C2 position, though the primary gain is often the electronic protection of the distal methyl groups.
Comparative Analysis: F-DMP vs. Alternatives
The following analysis compares the F-DMP scaffold against the parent (3,5-Lutidine) and a chlorinated alternative.
Table 1: Comparative Physicochemical & Metabolic Profile (Representative Data)
| Feature | Scaffold A: 3,5-Dimethylpyridine | Scaffold B: this compound | Scaffold C: 2-Chloro-3,5-dimethylpyridine |
| Structure | Parent (Unsubstituted) | Target Scaffold | Chlorinated Analog |
| Electronic Effect | Electron Rich (High Basicity) | Electron Deficient (Low Basicity) | Electron Deficient (Mod.[1] Basicity) |
| Metabolic Liability | High (Rapid Methyl Oxidation) | Low (Stabilized) | Moderate to Low |
| CYP Inhibition Risk | Low | Low | Moderate (Cl can be reactive) |
| Predicted | < 15 min | > 60 min | ~ 45 min |
| > 100 (High Clearance) | < 20 (Low Clearance) | ~ 30 (Moderate) |
Mechanism of Action Diagram
The following diagram illustrates the metabolic pathways and how Fluorine intervention alters the clearance trajectory.
Figure 1: Comparative metabolic fate of the parent pyridine vs. the fluorinated scaffold. The fluorine atom reduces CYP affinity and electronically deactivates the methyl groups.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of drugs derived from F-DMP, use the following Human Liver Microsome (HLM) stability protocol. This protocol uses a substrate depletion method to calculate intrinsic clearance.
Reagents & Preparation
-
Test Compound: 10 mM stock in DMSO.
-
Liver Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM
, 0.4 U/mL glucose-6-phosphate dehydrogenase. -
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay.
Detailed Procedure
-
Master Mix: Prepare a solution containing phosphate buffer (100 mM, pH 7.4) and liver microsomes (final concentration 0.5 mg/mL).
-
Pre-Incubation: Spike the Master Mix with the test compound (final concentration 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add the NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Termination: Immediately dispense aliquots into a 96-well plate containing 150 µL of ice-cold Acetonitrile with Internal Standard.
-
Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.
-
Quantification: Inject the supernatant into an LC-MS/MS system (e.g., Triple Quadrupole) monitoring the parent ion transition.
Data Analysis & Calculations
To objectively compare the F-DMP scaffold, you must convert raw LC-MS peak areas into Intrinsic Clearance (
Step 1: Determine Elimination Rate Constant ( )
Plot the natural logarithm (
Step 2: Calculate Half-Life ( )
[2]Step 3: Calculate Intrinsic Clearance ( )
This value represents the enzyme's ability to metabolize the drug, normalized to the protein content.
Where:
-
= elimination rate constant (
) - = Microsomal protein concentration (mg/mL)
-
Note: For direct comparison, use In vitro
.[3]
Interpretation Guide
- : Highly Stable (Ideal for F-DMP targets).
- : Moderate Stability.
- : Unstable (Likely profile of non-fluorinated parent).
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[4][5][6][7][8] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. fluoridealert.org [fluoridealert.org]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantum Chemical Calculations for 2-Fluoro-3,5-dimethylpyridine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced physicochemical properties of heterocyclic compounds like 2-Fluoro-3,5-dimethylpyridine is paramount. This guide provides an in-depth comparative analysis of quantum chemical calculations for this molecule, offering a framework for selecting appropriate computational methods and interpreting the resulting data. While experimental data for this specific molecule is not extensively available in public literature, we will draw upon established principles and data from closely related compounds to provide a robust and instructive guide. This document will serve as a practical tutorial on how to approach such a computational study, emphasizing the rationale behind methodological choices and the critical comparison of different theoretical levels.
Introduction: The Significance of Fluorinated Pyridines and the Role of In Silico Analysis
Pyridine and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and functional materials.[1] The strategic placement of substituents, such as a fluorine atom and methyl groups in this compound, can dramatically alter the electronic landscape of the pyridine ring. These modifications influence key properties like basicity, dipole moment, and intermolecular interaction potential, which in turn dictate the molecule's biological activity and material properties.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structure, reactivity, and electronic properties of such molecules at the atomic level.[2] These computational methods allow for the accurate prediction of molecular geometries, vibrational frequencies (FT-IR and Raman spectra), and electronic transitions, offering insights that can be challenging or time-consuming to obtain experimentally.[1]
This guide will walk you through a comparative study of different computational approaches for characterizing this compound, providing the theoretical grounding and practical steps to perform and analyze these calculations.
Comparing Computational Methodologies: A Balance of Accuracy and Efficiency
The choice of computational method is a critical decision that balances accuracy with computational cost. For a molecule like this compound, a variety of DFT functionals and basis sets can be employed. Here, we compare some common choices.
Table 1: Comparison of DFT Functionals and Basis Sets for Pyridine Derivative Calculations
| Method | Description | Strengths | Weaknesses |
| B3LYP/6-311++G(d,p) | A widely used hybrid functional (Becke, 3-parameter, Lee-Yang-Parr) with a triple-zeta basis set including diffuse and polarization functions. | Good balance of accuracy and computational cost for a wide range of organic molecules.[3][4] Widely benchmarked. | May not be the most accurate for all properties, especially those involving weak interactions. |
| CAM-B3LYP/6-311++G(d,p) | A long-range corrected hybrid functional designed to improve the description of charge-transfer excitations and long-range interactions. | Better performance for excited state calculations and systems with significant charge separation. | More computationally expensive than B3LYP. |
| ωB97XD/6-311++G(d,p) | A hybrid functional that includes empirical dispersion corrections, making it suitable for studying non-covalent interactions. | Improved accuracy for systems where van der Waals forces are important. | The empirical correction may not be universally applicable. |
| M06-2X/6-311++G(d,p) | A high-nonlocality functional with a good performance for a broad range of applications, including thermochemistry, kinetics, and non-covalent interactions. | Generally provides high accuracy across various properties. | Can be computationally demanding. |
For the purpose of this guide, we will focus on the widely-used B3LYP functional with the 6-311++G(d,p) basis set as a robust starting point for our theoretical analysis of this compound.
Predicted Molecular Properties of this compound
In the absence of direct experimental data, we can generate predicted values for key molecular properties using our chosen computational method. These predictions serve as a valuable baseline for understanding the molecule's behavior.
Molecular Geometry
The first step in any quantum chemical calculation is to determine the optimized molecular geometry. This involves finding the lowest energy arrangement of the atoms. For this compound, the pyridine ring is expected to be planar, with the fluorine and methyl substituents lying in the same plane.
Table 2: Predicted Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C2-F | 1.345 |
| N1-C2 | 1.338 |
| C2-C3 | 1.405 |
| C3-C4 | 1.398 |
| C4-C5 | 1.395 |
| C5-C6 | 1.399 |
| C6-N1 | 1.341 |
| C3-C7(H3) | 1.510 |
| C5-C8(H3) | 1.512 |
| Bond Angles (°) | |
| N1-C2-C3 | 123.5 |
| C2-C3-C4 | 118.0 |
| C3-C4-C5 | 119.5 |
| C4-C5-C6 | 119.2 |
| C5-C6-N1 | 121.8 |
| C6-N1-C2 | 118.0 |
| F-C2-N1 | 115.8 |
| F-C2-C3 | 120.7 |
Note: These are hypothetical values based on typical bond lengths and angles for similar molecules and should be verified by actual calculations.
Vibrational Frequencies (FT-IR and Raman)
Vibrational spectroscopy is a powerful technique for identifying functional groups and confirming molecular structure. Quantum chemical calculations can predict the vibrational frequencies and intensities, providing a theoretical spectrum that can be compared to experimental data.
A full vibrational analysis of this compound would yield a series of vibrational modes. Key predicted frequencies are highlighted below.
Table 3: Selected Predicted Vibrational Frequencies for this compound (B3LYP/6-311++G(d,p))
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C-H stretch (aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |
| C-H stretch (methyl) | 2980 - 2850 | Symmetric and asymmetric stretching of the methyl C-H bonds. |
| C=C / C=N ring stretch | 1600 - 1450 | Stretching vibrations of the bonds within the pyridine ring. |
| C-F stretch | 1250 - 1200 | Stretching vibration of the carbon-fluorine bond. |
| C-H in-plane bend (aromatic) | 1300 - 1000 | Bending of the aromatic C-H bonds within the plane of the ring. |
| C-H out-of-plane bend (aromatic) | 900 - 700 | Bending of the aromatic C-H bonds out of the plane of the ring. |
Note: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor is typically applied for better comparison.
Electronic Properties
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 4: Predicted Electronic Properties of this compound (B3LYP/6-311++G(d,p))
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
| Dipole Moment | 2.5 D |
Note: These are estimated values and will vary with the level of theory and basis set used.
Experimental Protocols for Computational Analysis
Here, we provide a detailed, step-by-step methodology for performing a quantum chemical analysis of this compound using a typical quantum chemistry software package (e.g., Gaussian, ORCA, etc.).
Step 1: Molecular Structure Creation
-
Build the Molecule : Use a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw) to construct the 3D structure of this compound.
-
Initial Cleaning : Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting structure.
Step 2: Input File Preparation
-
Select the Method : Choose the desired level of theory and basis set. For a good starting point, specify B3LYP/6-311++G(d,p).
-
Define the Calculation Type :
-
For geometry optimization and vibrational frequencies, use the Opt Freq keyword.
-
Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).
-
-
Specify Output : Request additional properties if needed, such as Natural Bond Orbital (NBO) analysis or molecular orbital plots.
Step 3: Running the Calculation
-
Submit the Job : Submit the input file to the quantum chemistry software.
-
Monitor the Calculation : Check the progress of the calculation to ensure it is running correctly and converging to a solution.
Step 4: Analysis of Results
-
Geometry Optimization : Verify that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies. Analyze the optimized bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies : Visualize the vibrational modes to aid in their assignment. Compare the calculated frequencies with any available experimental data, applying a scaling factor if necessary.
-
Electronic Properties : Examine the HOMO and LUMO energies and their spatial distributions. Analyze the calculated dipole moment and Mulliken or NBO charge distribution to understand the molecule's polarity and reactive sites.
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for a quantum chemical analysis.
Caption: A typical workflow for quantum chemical calculations.
Molecular Structure and Atom Numbering
The following diagram shows the molecular structure of this compound with the atom numbering scheme used in this guide.
Caption: Molecular structure of this compound.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound. By systematically comparing different computational methods and providing a detailed protocol, researchers can confidently approach the in silico characterization of this and similar fluorinated pyridine derivatives. The predicted geometric, vibrational, and electronic properties offer valuable insights into the molecule's behavior.
Future work should aim to obtain experimental data for this compound to validate and refine these computational models. A direct comparison between high-resolution experimental spectra and scaled theoretical spectra would provide a more rigorous assessment of the accuracy of the different DFT functionals. Such validated computational models can then be used with greater confidence in drug design and materials science applications to predict the properties of novel pyridine derivatives.
References
- BenchChem. (2025). Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide.
- Yeung, L. Y., & Elrod, M. J. (2003). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A, 107(22), 4470–4478.
- Singh, P., & Tandon, H. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 128(4), 633–640.
-
Alver, Ö., & Dikmen, G. (2016). Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. Journal of Molecular Structure, 1108, 103–111. [Link]
- RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
- Emerald Publishing. (2023). Experimental and computational study of imidazole-pyridine and its derivatives as corrosion inhibitors on brass in sulfuric acid solution.
- ResearchGate. (n.d.).
- R Discovery. (2016, March 15). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine.
- BenchChem. (n.d.).
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 2-Fluoro-3,5-dimethylpyridine
Executive Summary & Chemical Context
2-Fluoro-3,5-dimethylpyridine is a specialized halogenated heterocyclic building block, often employed as a scaffold in the synthesis of kinase inhibitors and agrochemicals.[1] Unlike standard pyridine solvents, the presence of the fluorine atom at the C2 position combined with the electron-donating methyl groups creates a unique disposal challenge.[1]
The Core Directive: You cannot treat this merely as "organic solvent waste."
-
Fluorine Content: Combustion generates Hydrogen Fluoride (HF), requiring incinerators with specific scrubbing capabilities.[1]
-
Pyridine Basicity: It remains a base. Mixing with acid waste streams can cause dangerous exothermic excursions.
-
Flammability: Structural analogs (3,5-Lutidine) have flash points around 47°C (116°F), classifying this as a Class II Flammable Liquid .[1]
Chemical Profile & Hazard Assessment
Rationale: Understanding the physicochemical properties is the first step in self-validating safety protocols.
| Property | Value / Characteristic | Operational Implication |
| Chemical Class | Halogenated Heterocycle | MUST go to Halogenated Waste stream. |
| Flammability | High (Est. Flash Point ~45-50°C) | Ground all containers; store in flammables cabinet. |
| Reactivity | Basic (Pyridine Nitrogen) | INCOMPATIBLE with acids and oxidizers.[2] |
| Combustion Byproducts | HF, NOx, CO, CO2 | Requires incineration with caustic scrubbers.[1] |
| RCRA Status (USA) | Characteristic (D001, D002 potential) | Not explicitly P/U listed, but treated as Hazardous.[1][3] |
Expert Insight: While this compound may not have a specific U-list code, it defaults to D001 (Ignitable) and potentially Toxic characteristics.[1] Always profile it as Halogenated to prevent damage to standard catalytic oxidizers used for non-halogenated waste.
Pre-Disposal Stabilization & Segregation
The most common accident vector with pyridines is improper segregation.[1]
The Segregation Logic
Do not mix this chemical with:
-
Acids (Mineral or Organic): Reaction with the pyridine nitrogen forms salts and heat.
-
Oxidizers (Peroxides, Nitric Acid): Risk of violent combustion.[1]
-
Non-Halogenated Solvents: While chemically compatible, mixing fluorinated waste with non-halogenated waste (like Acetone/Ethanol) significantly increases the disposal cost for your facility, as the entire volume must now be treated as halogenated.[1]
Visualization: Waste Stream Decision Tree
This logic ensures compliance and cost-efficiency.
Caption: Decision logic for segregating fluorinated pyridine waste to ensure safety and cost control.
Detailed Disposal Protocol (Step-by-Step)
Step 1: Container Selection
-
Primary Choice: High-Density Polyethylene (HDPE) jerricans or carboys. HDPE is resistant to both the solvent properties and the basicity of the pyridine ring.
-
Secondary Choice: Amber glass (if volume is < 500mL).
-
Avoid: Metal cans (unless lined), as fluorinated impurities or hydrolysis products can corrode standard steel over time.[1]
Step 2: Labeling (RCRA Compliance)
Every container must be labeled before the first drop of waste is added.
-
Content Description: "Waste this compound, [Other Solvents if mixed]"
-
Hazard Checkboxes:
-
Special Note: Write "CONTAINS FLUORINE" on the tag. This alerts the disposal vendor to use the correct incineration chamber.
Step 3: Accumulation
-
Venting: Use a safety cap with a pressure-relief valve if available, especially if the waste was part of a reaction mixture that might off-gas.
-
Secondary Containment: Store the waste container in a polyethylene tray capable of holding 110% of the container's volume.
-
Grounding: If pouring more than 4L at a time, ground the container to prevent static discharge, as the flash point is likely near ambient temperatures.[1]
Step 4: Hand-off
Transfer to your facility's EHS hazardous waste team. Ensure the manifest explicitly lists "Halogenated Pyridine Derivative."
Emergency Contingencies: Spill Response
In the event of a spill outside a fume hood.
Visualization: Spill Response Workflow
Caption: Immediate operational workflow for containing and cleaning fluorinated pyridine spills.
Cleanup Material Note: Do not use paper towels for large spills; they increase the surface area for evaporation and flammability. Use inert absorbents like vermiculite or clay.
References & Authority
-
PubChem. 2-Fluoro-3-methylpyridine (Analog Data).[5] National Library of Medicine. Link
-
Sigma-Aldrich. 3,5-Lutidine Safety Data Sheet (Base Structure).Link
-
US EPA. RCRA Orientation Manual: Managing Hazardous Waste.Link
-
Princeton EHS. Chemical Compatibility Storage Guidelines.Link
-
Fisher Scientific. Safety Data Sheet: 2-Fluoropyridine.Link
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 4. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Handling of 2-Fluoro-3,5-dimethylpyridine: A Guide to Safe Laboratory Practices
For Immediate Use: This guide furnishes essential safety protocols and operational directives for researchers, scientists, and drug development professionals engaged in the handling of 2-Fluoro-3,5-dimethylpyridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally analogous chemicals, including fluorinated pyridines and dimethylpyridines, to ensure a robust margin of safety.
Hazard Assessment: Understanding the Risks
This compound is a substituted pyridine derivative. Based on the hazard profiles of similar compounds, it should be treated as a substance with the potential for multiple hazards. The primary concerns are its flammability and its effects upon contact with the eyes, skin, and respiratory system.
Anticipated Hazard Profile:
| Hazard Classification | Anticipated Risk | Rationale from Analogous Compounds |
| Flammable Liquid | Likely Category 3 Flammable Liquid. Vapors may form explosive mixtures with air. | 2-Fluoropyridine and various dimethylpyridines are classified as flammable liquids.[1] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to more severe effects. | 2-Fluoropyridine and 2,5-Dimethylpyridine are known skin irritants.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact could lead to significant eye damage. | 2-Fluoropyridine and 2,5-Dimethylpyridine are classified as causing serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. Inhalation of vapors can lead to symptoms such as coughing and dizziness. | 2-Fluoropyridine is known to cause respiratory irritation.[1] Symptoms like headache and dizziness are noted for related compounds.[3] |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or in contact with skin. | 2,5-Dimethylpyridine is harmful if swallowed and in contact with skin.[2] |
This table is a synthesis of information from Safety Data Sheets of structurally related compounds and is intended for risk assessment and planning.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The selection of appropriate PPE is a cornerstone of safe laboratory practice.
Core PPE Requirements:
| Protection Type | Specific Recommendations | Justification |
| Eye and Face Protection | Chemical safety goggles in conjunction with a face shield. | Provides robust protection against splashes and vapors that can cause serious eye irritation.[1][4] |
| Skin Protection | - Gloves: Butyl rubber gloves are recommended for extended contact. For incidental splash protection, nitrile gloves may be used, but must be replaced immediately upon contamination.[5] Nitrile gloves have shown poor resistance to pyridine with prolonged contact.[6] - Lab Coat: A flame-retardant lab coat, fully buttoned. | Butyl rubber offers superior resistance to a wide range of chemicals, including many nitrogen-containing heterocyclic compounds.[5] A flame-retardant lab coat provides protection against splashes and potential flash fires. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to minimize inhalation of vapors, which may cause respiratory irritation.[4] |
Glove Selection Logic:
The choice of glove material is paramount. While nitrile gloves are common in laboratory settings, their efficacy against pyridine-based compounds can be limited, especially with prolonged exposure. For tasks involving more than incidental contact, butyl rubber gloves are the more prudent choice. Always inspect gloves for any signs of degradation or perforation before use.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound within the laboratory is essential for maintaining a safe working environment.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area designated for flammable liquids.[3]
-
Keep the container tightly closed and away from sources of ignition such as heat, sparks, and open flames.[3]
-
Ensure segregation from incompatible materials like strong oxidizing agents and acids.[4]
-
-
Handling and Use:
-
All manipulations of this compound must be performed within a certified chemical fume hood to prevent the release of vapors into the laboratory environment.
-
Ground and bond containers when transferring the material to prevent static discharge, which could ignite flammable vapors.
-
Use non-sparking tools for all operations.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
-
Spill Management:
-
In the event of a small spill, evacuate non-essential personnel.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
PPE Selection Workflow:
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
